3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-2-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQJTMQOAZRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identity, structural characteristics, a proposed synthesis pathway with mechanistic insights, its applications in therapeutic development, and essential safety and handling protocols.
Core Compound Identification and Properties
Chemical Identity:
| Attribute | Value |
| Systematic Name | This compound |
| CAS Number | 943324-07-0[1][2][3] |
| Molecular Formula | C₁₄H₁₁IN₂O₂S[1] |
| Molecular Weight | 398.22 g/mol [2] |
| InChI Key | RRRQJTMQOAZRSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I |
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, protect from light |
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a "privileged structure" in medicinal chemistry.[4] The replacement of a carbon atom in the indole ring with a nitrogen atom creates a bioisostere that can significantly alter a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity. This modification can also introduce new hydrogen bonding capabilities, which can be crucial for enhancing binding affinity and selectivity to biological targets.[4]
The strategic placement of the iodine atom at the 3-position and the phenylsulfonyl group on the nitrogen atom of this compound makes it a highly versatile intermediate. The iodine atom serves as a reactive handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] The phenylsulfonyl group acts as a robust protecting group for the azaindole nitrogen, enhancing its stability during synthetic transformations.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow:
Figure 1: Proposed two-step synthesis of the title compound.
Step-by-Step Methodology and Rationale:
-
N-Phenylsulfonylation of 2-Methyl-7-azaindole:
-
Protocol: To a solution of 2-methyl-7-azaindole in a suitable organic solvent like toluene, add benzenesulfonyl chloride and an aqueous solution of sodium hydroxide. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, is crucial for facilitating the reaction between the organic and aqueous phases. The reaction is typically stirred at room temperature for several hours.
-
Causality: The phenylsulfonyl group protects the indole nitrogen, preventing side reactions in subsequent steps and increasing the stability of the molecule. The basic conditions deprotonate the azaindole nitrogen, making it nucleophilic enough to attack the sulfonyl chloride. The phase-transfer catalyst is essential for bringing the reactants together across the two phases.
-
-
Iodination at the C3 Position:
-
Protocol: The resulting 2-methyl-1-(phenylsulfonyl)-7-azaindole is dissolved in a solvent like acetonitrile. N-Iodosuccinimide (NIS) is then added, and the reaction is stirred, possibly with gentle heating, until completion.
-
Causality: The electron-rich pyrrole ring of the azaindole is susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for iodination. NIS serves as a mild and effective source of an electrophilic iodine atom.
-
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[4] The ability to functionalize the 3-position of the azaindole ring allows for the exploration of chemical space and the optimization of interactions within the ATP-binding pocket of various kinases.
Potential Therapeutic Targets:
-
PIM Kinases: N-substituted azaindoles have been identified as promising pan-PIM kinase inhibitors, which are implicated in various cancers, including acute myeloid leukemia (AML).[7]
-
PI3Kγ: 7-azaindole-based inhibitors have shown potency and selectivity for PI3Kγ, a target in immuno-oncology due to its role in tumor-associated macrophages.[8]
-
Anaplastic Lymphoma Kinase (ALK): Disubstituted 7-azaindoles have been reported as effective inhibitors of ALK, a receptor tyrosine kinase involved in certain types of lymphomas and other cancers.[4]
The versatility of this compound allows for its use in creating libraries of compounds for high-throughput screening against a wide range of kinase targets.
Spectroscopic and Structural Characterization
While specific spectroscopic data for the title compound is not detailed in the provided search results, characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the presence and connectivity of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group.
X-ray crystallography of a closely related indole derivative reveals a distorted tetrahedral geometry around the sulfur atom and a significant dihedral angle between the phenyl and indole ring systems.[6][9] Similar structural features would be expected for the 7-azaindole analogue.
Safety, Handling, and Storage
Hazard Identification:
-
Health Hazards: May be harmful if swallowed and may cause an allergic skin reaction. It is also likely to cause skin and eye irritation and may cause respiratory irritation.[10]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[11]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[10][11] In case of insufficient ventilation, wear a suitable respiratory mask.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C). Protect from light.
Spill and Disposal:
-
Spill Response: Contain and collect spillage with an inert absorbent material. Do not allow spills to enter drains or watercourses.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic design, incorporating a reactive iodine handle and a stable protecting group on a biologically relevant 7-azaindole scaffold, makes it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. Proper handling and storage are essential to ensure safety and maintain the integrity of this important research chemical.
References
- This compound, 98% Purity, C14H11IN2O2S, 100 mg. Google.
- This compound - MySkinRecipes. MySkinRecipes.
- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC - NIH.
- Safety Data Sheet 1. Product and company identification 2.
- 3-Iodo-7-azaindole 95 23616-57-1 - Sigma-Aldrich. Sigma-Aldrich.
- (PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole - ResearchGate.
- 3-Iodo-7-azaindole | CAS 23616-57-1 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- 3-IODO-6-METHYL-7-AZAINDOLE | 1000340-29-3 - ChemicalBook. ChemicalBook.
- This compound | 943324-07-0. Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of Azaindoles. Progress in Chemistry.
- Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Google.
- (PDF) 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - ResearchGate.
- This compound - 알앤디메이트.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. rndmate.com [rndmate.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole in Medicinal Chemistry
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purines. Its incorporation into drug candidates can enhance solubility, improve metabolic stability, and introduce crucial hydrogen bonding interactions with biological targets. The specific compound, this compound (CAS No. 943324-07-0), is a highly functionalized building block poised for a significant role in drug discovery.
The strategic placement of its substituents dictates its utility:
-
The 7-azaindole core provides a key interaction point with various biological targets.
-
The phenylsulfonyl group at the 1-position acts as a robust electron-withdrawing group, modulating the electronics of the heterocyclic system and providing a vector for further chemical modification.
-
The methyl group at the 2-position can influence binding selectivity and metabolic stability.
-
The iodo group at the 3-position is the lynchpin for synthetic elaboration, offering a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. While specific experimental data for this compound is not extensively published, this document serves as a "how-to" manual for researchers, enabling them to fully characterize this and similar molecules.
I. Molecular and Spectroscopic Characterization
A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and purity. This is achieved through a combination of spectroscopic techniques.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 943324-07-0 | [1][2] |
| Molecular Formula | C₁₄H₁₁IN₂O₂S | [1] |
| Molecular Weight | 398.22 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C, protect from light |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the phenylsulfonyl group and the 7-azaindole core. The protons on the pyridine ring of the azaindole are expected to be deshielded due to the electronegativity of the nitrogen atom.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 2-position.
Expected ¹³C NMR Spectral Features:
-
Multiple signals in the aromatic region (typically δ 110-150 ppm) for the carbon atoms of the phenyl and azaindole rings.
-
A signal for the methyl carbon in the upfield region.
-
The carbon atom bearing the iodine (C3) is expected to be significantly shielded.
Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of the title compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Scientist's Note: Due to the heterocyclic nature of the compound, solubility might be limited in CDCl₃. DMSO-d₆ is often a better choice for nitrogen-containing heterocycles.[3] If solubility is still an issue, gentle warming or sonication can be attempted. The use of a few drops of trifluoroacetic acid-d (TFA-d) can also aid dissolution, but be aware that this will cause shifts in the proton signals of exchangeable protons and those on nearby atoms.[3]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal field homogeneity.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.[4]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): For electrospray ionization (ESI) in positive mode, a prominent peak at m/z ≈ 399.23 is expected. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
-
Fragmentation Pattern: The phenylsulfonyl group is a common point of fragmentation. Expect to see a fragment corresponding to the loss of the phenylsulfonyl radical (SO₂Ph, mass ≈ 141.02). Other characteristic fragments would arise from the cleavage of the azaindole ring.
Protocol for Mass Spectrometry Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.
Materials:
-
A dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
A mass spectrometer (e.g., LC-MS with ESI source).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with the mass spectrometer's ionization source.
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire data in both positive and negative ion modes to determine the optimal ionization.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.[5]
-
II. Physicochemical Properties and Their Determination
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.
Solubility
Solubility, particularly aqueous solubility, is a crucial parameter that affects absorption and distribution.
Expected Solubility Profile:
-
The presence of the large, hydrophobic phenylsulfonyl group and the iodo-substituted azaindole core suggests that the compound will likely have low aqueous solubility.
-
It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various solvents.
Materials:
-
The title compound (solid)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker/agitator in a temperature-controlled environment
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Causality: Using an excess ensures that a saturated solution is formed.[6]
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at high speed to pellet any remaining undissolved solid.
-
Carefully pipette an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.[7]
-
Calculate the solubility in units such as mg/mL or µM.
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
Expected Lipophilicity:
-
Given the large aromatic system and the iodine atom, the compound is expected to be highly lipophilic, with a positive LogP value. This is a critical parameter to balance, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding.
Protocol for LogP Determination (Shake-Flask Method)
Objective: To experimentally determine the octanol-water partition coefficient (LogP).
Materials:
-
The title compound
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
Separatory funnels or vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Methodology:
-
Solvent Preparation: Pre-saturate the 1-octanol with water and the aqueous phase with 1-octanol by mixing them vigorously and allowing the layers to separate overnight.[8] This ensures that the two phases are in equilibrium before the experiment begins.
-
Partitioning:
-
Prepare a stock solution of the compound in either the aqueous or octanol phase.
-
Add a known volume of this stock solution to a vial containing a known volume of the other phase (a 1:1 volume ratio is common).
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully take an aliquot from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
The LogP is the base-10 logarithm of P.[9]
-
III. Synthesis and Reactivity
Hypothetical Synthetic Workflow
A likely synthetic approach would involve the iodination and subsequent N-sulfonylation of a 2-methyl-7-azaindole precursor.
Caption: Plausible synthetic route to the title compound.
General Protocol for N-Sulfonylation
Objective: To attach the phenylsulfonyl protecting group to the nitrogen of the azaindole ring.
Materials:
-
3-Iodo-2-methyl-7-azaindole
-
Phenylsulfonyl chloride (PhSO₂Cl)
-
A suitable base (e.g., NaH, K₂CO₃, triethylamine)
-
Anhydrous aprotic solvent (e.g., THF, DMF, DCM)
-
Standard glassware for organic synthesis under an inert atmosphere
Methodology:
-
Reaction Setup:
-
Dissolve the 3-Iodo-2-methyl-7-azaindole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
-
Deprotonation:
-
Slowly add the base to the solution. If using a strong base like NaH, exercise caution. Stir for a period (e.g., 30 minutes) to allow for deprotonation of the azaindole nitrogen.
-
-
Sulfonylation:
-
Add phenylsulfonyl chloride to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. Structural Insights from the Indole Analogue
While crystallographic data for the title 7-azaindole is not publicly available, the structure of its close analogue, 3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole , has been reported.[13] This data can provide valuable, albeit indirect, insights into the likely conformation and packing of the target molecule.
For the indole analogue (C₁₅H₁₂INO₂S), single-crystal X-ray diffraction reveals:
-
A monoclinic crystal system.[13]
-
The phenyl ring of the sulfonyl group is nearly orthogonal to the indole ring system, with a dihedral angle of approximately 82.8°.[13] This conformation is likely due to steric hindrance and minimizes repulsion.
-
The molecular structure is stabilized by weak intramolecular C-H···O hydrogen bonds.[13]
-
The crystal packing features weak intermolecular C-H···π and π-π stacking interactions.[13]
It is reasonable to hypothesize that this compound will adopt a similar conformation, with the phenylsulfonyl group oriented away from the azaindole plane. The presence of the nitrogen at the 7-position, however, introduces a hydrogen bond acceptor site, which could lead to different intermolecular interactions and crystal packing compared to its indole counterpart.
V. Conclusion and Future Directions
This compound is a valuable and versatile building block for medicinal chemistry. This guide has outlined its core attributes and provided detailed, actionable protocols for its comprehensive physicochemical characterization. By following these methodologies, researchers can generate the necessary data to confidently employ this compound in drug discovery programs. The key to unlocking its full potential lies in leveraging the reactivity of the 3-iodo substituent to build libraries of novel compounds and systematically evaluating their properties to design the next generation of therapeutics.
VI. References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
T. Posner, M. Fantasia, S. F. W. M. van der Heijden, F. P. L. Limnios, V. T. G. Chavant, A. Tlili, Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry, 2021 , 86(15), 10237-10250.
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632.
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH National Library of Medicine. [Link]
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. NIH National Library of Medicine. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
(PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Semantic Scholar. [Link]
-
Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. ResearchGate. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 943324-07-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a substituted 7-azaindole of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide moves beyond a simple recitation of analytical techniques, offering a strategic, field-proven workflow that integrates synthesis, mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each step is rationalized to provide a self-validating system for unambiguous structure confirmation, empowering researchers to apply these principles to novel heterocyclic compounds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system, a bioisostere of indole, is a cornerstone in modern medicinal chemistry.[3] Its ability to modulate physicochemical properties such as hydrogen bonding capacity and solubility has made it an invaluable component in the design of targeted therapeutics.[1] The precise characterization of novel derivatives, such as the title compound, is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide presents a holistic approach to the structural verification of this compound, detailing the causality behind each experimental choice.
Strategic Workflow for Structural Elucidation
Caption: Strategic workflow for structure elucidation.
Synthesis and Purification
The first step in any structural elucidation is the synthesis of the target compound. While multiple synthetic routes to 7-azaindoles exist[4][5], a common approach involves the iodination and subsequent N-sulfonylation of a 2-methyl-7-azaindole precursor. A plausible synthetic route is adapted from the synthesis of the analogous indole derivative.[6]
Experimental Protocol: Synthesis
-
Iodination of 2-methyl-7-azaindole: To a solution of 2-methyl-7-azaindole in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
N-Sulfonylation: The resulting 3-iodo-2-methyl-7-azaindole is then subjected to N-sulfonylation. In a biphasic system of a non-polar organic solvent (e.g., benzene or toluene) and a strong aqueous base (e.g., 60% NaOH), benzenesulfonyl chloride is added in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.[6]
-
Work-up and Purification: The reaction mixture is diluted with water, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like methanol to yield crystalline this compound.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity.
Expected Results and Interpretation
The molecular formula of this compound is C₁₄H₁₁IN₂O₂S, with a monoisotopic mass of 397.96 g/mol .
-
Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), a prominent peak is expected at m/z ≈ 397.96. The high accuracy of this measurement helps to confirm the elemental composition.
-
Isotopic Pattern: Natural iodine is monoisotopic (¹²⁷I, 100% abundance).[7][8] Therefore, unlike compounds containing chlorine or bromine, there will be no characteristic M+2 peak.[3] The presence of a single, distinct molecular ion peak is indicative of a compound containing one iodine atom.
-
Fragmentation Pattern: The electron impact (EI) or electrospray ionization (ESI) mass spectrum will also show characteristic fragment ions. Key expected fragmentations include:
-
Loss of the phenylsulfonyl group ([M - C₆H₅SO₂]⁺)
-
Cleavage of the C-I bond, potentially showing a fragment corresponding to the azaindole core.
-
Fragments corresponding to the phenylsulfonyl moiety (e.g., [C₆H₅SO₂]⁺ at m/z 141 and [C₆H₅]⁺ at m/z 77).
-
Sources
- 1. ulethbridge.ca [ulethbridge.ca]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. WebElements Periodic Table » Iodine » isotope data [webelements.com]
An In-Depth Technical Guide to the Spectroscopic Properties of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Introduction and Molecular Structure
3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, with the CAS Number 943324-07-0 and molecular formula C₁₄H₁₁IN₂O₂S, belongs to the 7-azaindole class of compounds.[1][2] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with various biological targets. The strategic placement of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[2] The phenylsulfonyl group at the 1-position serves to protect the indole nitrogen and influences the electronic properties of the ring system.
To visualize the molecule and the numbering convention used throughout this guide, the following diagram is provided:
Figure 1: Molecular Structure of this compound.
Synthesis Protocol
While a specific protocol for this compound is not explicitly published, a reliable synthetic route can be extrapolated from the synthesis of its close analogue, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[3] The following is a proposed, detailed, step-by-step methodology.
Experimental Workflow:
Sources
A Technical Guide to the Predicted ¹H NMR Spectrum of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Abstract
This guide provides an in-depth analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. Due to the absence of publicly available experimental data, this document leverages fundamental NMR principles and spectral data from analogous structures to predict and interpret the spectrum. We will explore the anticipated chemical shifts, coupling constants, and signal multiplicities, explaining the structural and electronic rationale behind these predictions. This whitepaper also includes a standardized experimental protocol for data acquisition, detailed spectral analysis, and suggestions for advanced 2D NMR studies to confirm the proposed assignments, serving as a vital resource for researchers working with this or structurally related compounds.
Introduction: The Molecule and the Method
This compound is a substituted heteroaromatic compound. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a prominent scaffold in medicinal chemistry, known for its role in forming hydrogen bonds that mimic DNA base pairs[1]. Substitutions on this core, such as the iodo, methyl, and phenylsulfonyl groups, are critical for modulating the molecule's steric and electronic properties, thereby influencing its biological activity.
¹H NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules[2]. It provides detailed information about the electronic environment of each proton, their spatial relationships, and the overall connectivity of the molecular framework. For a molecule like this compound, ¹H NMR is crucial for confirming its successful synthesis and verifying the specific substitution pattern.
Predicted Proton Environments and Influencing Factors
A preliminary analysis of the molecule's structure allows for the prediction of distinct proton signals and the factors that will influence their chemical shifts:
-
Phenylsulfonyl Group: The sulfonyl group (SO₂) is strongly electron-withdrawing. This will significantly deshield the protons on both the phenyl ring and the 7-azaindole core, shifting their signals downfield[3][4][5]. The protons on the phenyl ring ortho to the sulfonyl group are expected to be the most downfield.
-
7-Azaindole Core: This bicyclic system consists of a pyrrole ring fused to a pyridine ring[1]. The protons on this core (H-4, H-5, H-6) will appear in the aromatic region. Their precise shifts will be influenced by the deshielding effect of the N-sulfonyl group and the electronic contributions of the other substituents.
-
Methyl Group (C2-Me): The methyl protons will appear as a singlet in the upfield region. Its chemical shift will be slightly downfield compared to a typical aliphatic methyl group due to its attachment to the aromatic azaindole ring.
-
Iodine Atom (C3-Iodo): The iodine at the C3 position removes a proton from the pyrrole ring, simplifying the spectrum. Its electronegativity and anisotropic effects may have a minor influence on the adjacent methyl (C2-Me) and H-4 protons[6].
Experimental Protocol for Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum, adherence to a standardized protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[7].
-
To ensure the removal of any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's magnet.
-
Perform standard instrument tuning and matching procedures.
-
Optimize the magnetic field homogeneity by "shimming" the sample to obtain sharp, symmetrical peaks.
-
Calibrate the chemical shift axis. Typically, the residual proton signal of the solvent (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm) is used as a reference point[8][9].
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Key parameters include:
-
Pulse Angle: 30-45 degrees for routine analysis.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative analysis[7].
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The predicted ¹H NMR spectrum is analyzed below, with signals discussed from downfield (higher ppm) to upfield (lower ppm). Predictions are based on typical chemical shift values for substituted azaindoles and phenylsulfonamides.
Aromatic Region (δ 7.0 - 8.5 ppm)
This region will contain signals from the three protons on the 7-azaindole core and the five protons of the phenylsulfonyl group.
-
H-4 (Azaindole): This proton is expected to be a doublet of doublets (dd). The N-sulfonylation will shift it significantly downfield. Its predicted chemical shift is around δ 8.3-8.5 ppm . It will show coupling to H-5 and a smaller coupling to H-6.
-
Phenylsulfonyl Protons (ortho): The two protons ortho to the SO₂ group are the most deshielded of the phenyl ring. They will likely appear as a multiplet (or a doublet of doublets) around δ 7.9-8.1 ppm .
-
H-6 (Azaindole): This proton is expected to be a doublet of doublets (dd) appearing around δ 7.7-7.9 ppm . It will couple to both H-5 and H-4.
-
Phenylsulfonyl Protons (meta & para): The three meta and para protons of the phenylsulfonyl group will appear as a complex multiplet in the range of δ 7.4-7.6 ppm .
-
H-5 (Azaindole): This proton will appear as a doublet of doublets (dd) around δ 7.2-7.4 ppm , showing coupling to both H-4 and H-6.
Aliphatic Region (δ 2.0 - 3.0 ppm)
-
C2-Methyl Protons: The three protons of the methyl group at the C2 position are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Due to the proximity to the aromatic system, the signal is predicted to be around δ 2.6-2.8 ppm .
Data Summary and Visualization
The predicted ¹H NMR data are summarized in the table below for clarity.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-4 | 8.3 - 8.5 | dd | J = ~8.0, ~1.5 Hz | 1H |
| H-ortho (SO₂Ph) | 7.9 - 8.1 | m | - | 2H |
| H-6 | 7.7 - 7.9 | dd | J = ~8.0, ~4.5 Hz | 1H |
| H-meta/para (SO₂Ph) | 7.4 - 7.6 | m | - | 3H |
| H-5 | 7.2 - 7.4 | dd | J = ~8.0, ~4.5 Hz | 1H |
| C2-CH₃ | 2.6 - 2.8 | s | - | 3H |
Diagram of Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound.
Advanced Studies for Structural Confirmation
While 1D ¹H NMR provides substantial information, complex spectra can benefit from advanced 2D NMR techniques for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment would reveal scalar (J-J) couplings between protons. It would be invaluable for confirming the connectivity within the 7-azaindole ring by showing correlations between H-4, H-5, and H-6. It would also help delineate the coupling network within the phenylsulfonyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would definitively link each proton signal (e.g., H-4, H-5, H-6, C2-Me) to its corresponding carbon atom in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for assigning quaternary (non-protonated) carbons and for confirming the overall structure. For example, correlations would be expected from the C2-methyl protons to C2 and C3 of the azaindole core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. It could be used to confirm the spatial relationship between the C2-methyl group and the ortho protons of the phenylsulfonyl ring.
Conclusion
This technical guide presents a detailed, predicted ¹H NMR spectrum for this compound based on established spectroscopic principles. The analysis highlights the significant deshielding effects of the N-phenylsulfonyl group, which dominates the spectral appearance. The provided experimental protocol offers a robust framework for acquiring high-quality data, and the suggestions for advanced 2D NMR experiments outline a clear path for the complete and unambiguous structural verification of this and related molecules. This document serves as a foundational reference for researchers, enabling them to anticipate spectral features and design appropriate analytical strategies.
References
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Nebraska-Lincoln. [Link]
- Supporting Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry. [Link]
- NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
- Supporting Information for "Design, Synthesis and Biological Evaluation of Novel Uridine and 2'-Deoxyuridine Derivatives as Potential Antitumor Agents". (n.d.).
- 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. (n.d.).
- The Relation of 15N NMR, 1H NMR Chemical Shifts with the Atomic Net Charge and Molecular Structures. (n.d.). Acta Physico-Chimica Sinica. [Link]
- Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. [Link]
- Jasperse, C. (n.d.).
- 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. (n.d.).
- McLaughlin, M., Palucki, M., & Davies, I. W. (n.d.). Efficient Access to Azaindoles and Indoles. Figshare. [Link]
- Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. [Link]
- 1H NMR Chemical Shift. (n.d.).
- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.Magnetic Resonance in Chemistry, 46(6), 563-573. [Link]
- NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. [Link]
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
- H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Concordia College. [Link]
- Catalán, J., Pérez, P., & de Paz, J. L. G. (2005). Study of 7-azaindole in its first four singlet states.The Journal of Chemical Physics, 123(1), 014301. [Link]
- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2021). MDPI. [Link]
- 1H NMR Chemical Shifts. (n.d.).
- The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.).
- 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008).
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide.Journal of University of Babylon for Pure and Applied Sciences. [Link]
- Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. (n.d.).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. researchgate.net [researchgate.net]
13C NMR analysis of sulfonylated 7-azaindoles
The methodologies and interpretations presented in this guide are grounded in established principles of NMR spectroscopy and supported by peer-reviewed chemical literature. The use of multi-dimensional NMR techniques is considered a standard for the unambiguous characterization of novel heterocyclic compounds in the pharmaceutical industry. [8][9]
References
- Gulevskaya, A. V. & Zolotareva, A. S. (2018). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.
- Yamada, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Langer, P., et al. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Parker, R. G. & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin-Madison.
- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances.
- Kruk, I., et al. (2007). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate.
- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
- Sunny, A., et al. (2023). a) Synthesis of sulfonylated azaindole scaffolds using Cu‐catalyst. b)... ResearchGate.
- ResearchGate. (n.d.). 13 C NMR chemical shifts of compounds 7,10: δ C [ppm]. ResearchGate.
- Nakashima, K., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate.
- Ross, A. G., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.
- Pérez, J. M., et al. (2013). New steroidal 7-azaindole platinum(II) antitumor complexes. PubMed.
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- University of Ottawa. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Ottawa.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.
Mass spectrometry of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Introduction
In the landscape of modern drug discovery, 7-azaindole derivatives have garnered significant attention as privileged scaffolds. Their structural resemblance to purines allows them to effectively mimic the hinge-binding region of ATP, making them potent candidates for kinase inhibitors, which are crucial in oncology and inflammation research[1]. The specific compound, this compound, represents a key intermediate in the synthesis of more complex, biologically active molecules. The iodo-substituent at the 3-position provides a versatile handle for synthetic elaboration via cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen.
Accurate and comprehensive characterization of such molecules is paramount to ensuring the integrity of subsequent research and development. Mass spectrometry (MS) stands as an indispensable analytical tool, providing not only confirmation of molecular weight but also profound insights into molecular structure through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, predict and analyze fragmentation pathways, and provide validated protocols for its characterization.
Physicochemical Profile and Structural Features
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁IN₂O₂S | [2] |
| Average Molecular Weight | 398.22 g/mol | [2] |
| Monoisotopic Mass | 397.9586 g/mol | Calculated |
| Canonical SMILES | CC1=C(I)N(C2=C(N=C1)C=CC=C2)S(=O)(=O)C3=CC=CC=C3 | N/A |
| Chemical Structure | N/A |
The structure contains several key features that dictate its mass spectrometric behavior:
-
The 7-Azaindole Core: A basic heterocyclic system, readily protonated in positive ion mode.
-
The N-Sulfonyl Bond: The bond between the azaindole nitrogen and the sulfur atom is one of the most labile points in the structure, making it a primary site for fragmentation.
-
The Phenylsulfonyl Group: This group can undergo characteristic fragmentation, including the neutral loss of sulfur dioxide (SO₂).
-
The Carbon-Iodine Bond: A relatively weak bond that can cleave to release an iodine radical.
Ionization Source Selection: The Rationale
The choice of ionization technique is critical for successfully analyzing a molecule of this nature. The goal is to generate gas-phase ions from the sample with high efficiency and minimal unintended degradation.
Why Electrospray Ionization (ESI) is the Preferred Method
For a compound like this compound, which is a non-volatile solid at room temperature, Electrospray Ionization (ESI) is the superior choice.[3][4][5]
-
Expertise-Driven Causality: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process. This is crucial for preserving the intact molecule as a protonated species, [M+H]⁺, allowing for unambiguous determination of the molecular weight. Hard ionization techniques like Electron Ionization (EI) would likely cause such extensive fragmentation that the molecular ion would be weak or entirely absent, complicating interpretation.[6] The presence of the basic nitrogen atom in the pyridine ring of the azaindole core makes it an excellent proton acceptor, leading to highly efficient ion generation in positive-mode ESI.
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI is another viable option, particularly for molecules of moderate polarity that are less amenable to ESI.[3][5] It involves a corona discharge to ionize a solvent spray, which then transfers a proton to the analyte. While generally effective, ESI is often preferred for its gentler nature and lower potential for thermal degradation of sensitive compounds.
The workflow for analysis is logically structured, beginning with sample preparation and proceeding through chromatographic separation and mass spectrometric detection.
Caption: Standard UPLC-MS/MS workflow for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry, typically performed on Orbitrap or Q-TOF instruments, is essential for confirming the elemental composition of the parent ion and its fragments. By measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), one can derive a unique elemental formula, providing a high degree of confidence in the compound's identity.
For this compound, the expected protonated molecule [C₁₄H₁₁IN₂O₂S + H]⁺ would have a theoretical exact m/z of 398.9659 . An experimental measurement within a narrow mass tolerance window (e.g., 398.9659 ± 0.0020) validates the assigned formula.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this technique, the protonated parent ion ([M+H]⁺, m/z 398.97) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
Based on established chemical principles and the known behavior of related structures, the following primary fragmentation pathways are predicted.[7][8][9][10]
Caption: Predicted major fragmentation pathways for protonated this compound.
Analysis of Key Fragmentation Pathways
-
N-S Bond Cleavage (m/z 257.98 and m/z 141.00): The most probable initial fragmentation event is the cleavage of the relatively weak bond between the azaindole nitrogen and the sulfonyl group. This heterolytic cleavage results in two primary fragments:
-
The protonated 3-iodo-2-methyl-7-azaindole core at m/z 257.98 . This is often the base peak in the MS/MS spectrum due to the stability of the aromatic heterocyclic ion.
-
The phenylsulfonyl cation at m/z 141.00 .
-
-
Loss of Iodine (from m/z 257.98 to m/z 131.07): The fragment ion at m/z 257.98 can undergo further fragmentation by losing a neutral iodine radical (I•), resulting in a fragment ion at m/z 131.07 . This corresponds to the protonated 2-methyl-7-azaindole cation.
-
Neutral Loss of SO₂ (m/z 334.99): A characteristic fragmentation for aromatic sulfonamides involves an intramolecular rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂; 63.96 Da).[10] This pathway produces a significant fragment ion at m/z 334.99 . This rearrangement is a highly diagnostic fragmentation that confirms the presence of the arylsulfonamide moiety.
Summary of Predicted Fragment Ions
| Observed m/z (Theoretical) | Proposed Elemental Formula | Description of Loss |
| 398.9659 | C₁₄H₁₂IN₂O₂S⁺ | Precursor Ion [M+H]⁺ |
| 334.9939 | C₁₄H₁₂IN₂S⁺ | Neutral loss of SO₂ via rearrangement |
| 257.9783 | C₈H₈IN₂⁺ | Cleavage of N-S bond (azaindole moiety) |
| 141.0010 | C₆H₅O₂S⁺ | Cleavage of N-S bond (phenylsulfonyl moiety) |
| 131.0715 | C₈H₈N₂⁺ | Loss of iodine radical (I•) from m/z 257.98 |
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Protocol 1: Sample Preparation
Trustworthiness: This protocol ensures the sample is fully dissolved and free of particulates that could interfere with the UPLC-MS system, ensuring reproducible injections.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile (ACN) and deionized water to create a 100 µg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the 1:1 ACN/water mixture to a final concentration of 1 µg/mL.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Protocol 2: UPLC-MS/MS Method
Trustworthiness: This method employs standard reverse-phase chromatography with formic acid as a modifier to ensure good peak shape and efficient protonation for ESI. The parameters are based on established methods for similar small molecules[1].
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize for precursor ion).
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Collision Gas: Argon.
-
MS/MS Acquisition: Isolate the precursor ion (m/z 398.97) and apply collision energy (e.g., 20-40 eV, optimize for fragmentation) to monitor for the expected transitions (e.g., 398.97 -> 257.98, 398.97 -> 334.99).
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, knowledge-based approach is employed. Electrospray ionization in positive mode is the ideal technique for generating the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry provides unequivocal confirmation of its elemental composition. Tandem mass spectrometry reveals a rich and predictable fragmentation pattern dominated by the cleavage of the N-S bond and a characteristic rearrangement involving the neutral loss of SO₂. These fragmentation pathways provide a definitive structural fingerprint for the molecule. The protocols and insights presented in this guide serve as a comprehensive resource for scientists, enabling confident identification and characterization of this important synthetic intermediate in the drug development pipeline.
References
- Ramathilagam, S., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632. [Link]
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. SCION Instruments. Retrieved January 4, 2024. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved January 4, 2024. [Link]
- Umarani Padagacheri Ramachandran, & Waheeta Hopper. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole.
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]
- Holcapek, M. (n.d.). Ionization techniques. Chromedia. Retrieved January 4, 2024. [Link]
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Source not formally titled. Retrieved January 4, 2024. [Link]
- PubChem. (n.d.). 3-Iodo-7-azaindole.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved January 4, 2024. [Link]
- Chemistry LibreTexts. (2022). 3.7.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved January 4, 2024. [Link]
- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved January 4, 2024. [Link]
- Slideshare. (n.d.). Ionization Techniques In Mass Spectroscopy. Slideshare. Retrieved January 4, 2024. [Link]
- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ionization techniques - Chromedia [chromedia.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. What are the common ionization methods for GC/MS [scioninstruments.com]
- 7. aaqr.org [aaqr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the X-ray Crystallography of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole Derivatives
<
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a recognized "privileged structure" in drug discovery, known for its ability to modulate the physicochemical properties of drug candidates.[1][2] This guide details the synthesis, crystallization, and complete structural elucidation of the title compound, offering insights into its molecular geometry, intermolecular interactions, and solid-state packing. The methodologies presented herein serve as a robust framework for researchers engaged in the structural characterization of novel small molecules, particularly those within the azaindole class of compounds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of the natural indole ring and has garnered substantial attention in pharmaceutical research.[1][3] Its unique electronic properties and hydrogen bonding capabilities make it a versatile scaffold for the design of potent and selective inhibitors of various biological targets, particularly kinases.[1][4][5] The introduction of a nitrogen atom into the indole ring system alters key properties such as pKa, solubility, and lipophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] X-ray crystallography provides the definitive, atomic-level detail necessary to understand how substitutions on this scaffold influence three-dimensional conformation and intermolecular interactions, which are paramount for structure-based drug design.[1][6]
Synthesis and Preparation of this compound
The synthesis of the title compound is a multi-step process that begins with commercially available 7-azaindole. The synthetic route is designed to regioselectively introduce the iodo, methyl, and phenylsulfonyl groups to the core scaffold. While various synthetic strategies for functionalizing azaindoles exist, a common approach involves the protection of the nitrogen atom, followed by directed electrophilic substitution.[7][8][9]
A plausible synthetic pathway is outlined below:
Caption: Synthetic pathway for this compound.
A documented synthesis of a closely related compound, 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, involves dissolving 3-iodo-2-methylindole in benzene, followed by the addition of benzenesulfonyl chloride and aqueous sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogensulfate.[10] The crude product is then recrystallized from methanol.[10] A similar approach could be adapted for the 7-azaindole analogue.
Single Crystal Growth: A Critical Step
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis.[6] The choice of crystallization method and solvent system is paramount and is typically determined empirically.
Recommended Crystallization Protocol
A systematic approach to crystallization involves screening a variety of solvents and techniques.
Step 1: Solubility Screening
-
Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water) at both room temperature and elevated temperatures.
Step 2: Crystallization Method Selection Based on the solubility profile, several common techniques can be employed:
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[11] This method is effective when the compound is moderately soluble at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a "poor" solvent (antisolvent) in which the compound is less soluble.[12][13] The slow diffusion of the antisolvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[14][15]
For this compound, a combination of a moderately polar solvent like ethyl acetate or dichloromethane with a non-polar antisolvent such as hexane or heptane in a vapor diffusion setup is a promising starting point.
Caption: Workflow for single crystal growth.
X-ray Diffraction Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection
A single crystal of appropriate size and quality is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[16] The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[17] This initial model is then refined against the experimental data.
Common Software Packages:
-
Data Collection and Processing: CrysAlisPro, APEX3
-
Structure Solution and Refinement: SHELXS, SHELXL, Olex2[17][18]
-
Visualization and Analysis: Mercury, PLATON, VESTA[18]
Structural Analysis of this compound
While the specific crystal structure of the title compound is not publicly available in the Cambridge Structural Database (CSD), we can infer key structural features from the known structure of the closely related 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.[10][19]
Molecular Geometry
The crystal structure of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole reveals that the phenyl ring of the sulfonyl group is nearly perpendicular to the indole ring system, with a dihedral angle of 82.84 (9)°.[10] A similar conformation is expected for the 7-azaindole derivative. The nitrogen atom of the indole ring exhibits sp2 hybridization.[10]
Table 1: Expected Crystallographic and Refinement Data
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 110 |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| R₁ (final) | < 0.05 |
| wR₂ (final) | < 0.10 |
| Goodness-of-fit | ~1.0 |
Intermolecular Interactions and Crystal Packing
The solid-state packing of organic molecules is governed by a network of non-covalent interactions.[20][21] In the case of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole, the crystal structure is stabilized by weak intermolecular C-H···π interactions and π-π stacking interactions between the indole rings.[10] The centroid-centroid distance between the five- and six-membered rings of adjacent indole moieties is approximately 3.76 Å.[10]
For the 7-azaindole derivative, the presence of the pyridine nitrogen introduces the possibility of additional hydrogen bonding interactions, such as C-H···N, which could significantly influence the crystal packing. Halogen bonding involving the iodine atom may also play a role in the supramolecular assembly.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-activity relationships. This guide has outlined the key steps from synthesis and crystallization to data collection and structural analysis. The detailed molecular geometry and intermolecular interactions revealed by such studies are crucial for the rational design of new therapeutic agents based on the versatile 7-azaindole scaffold.
References
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Crystallization of small molecules. ICMAB.
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.
- Advanced crystallisation methods for small organic molecules. PubMed.
- MX-Software. Diamond Light Source.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
- Crystallographic software list. International Union of Crystallography.
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- Crystallography Software. RCSB PDB.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. University of Birmingham.
- Crystallization. Organic Chemistry at CU Boulder.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate.
- Crystallisation Techniques. University of Washington.
- Crystallographic software list. International Union of Crystallography.
- X-Ray Crystallography - Software. Purdue University.
- Structure and Morphology of Indole Analogue Crystals. PubMed Central.
- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.
- Azaindole Therapeutic Agents. PubMed Central.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
- Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2-methyl-1 phenyl sulfonyl-1H indole. ResearchGate.
- X-Ray Diffraction Basics. Iowa State University.
- Cambridge Structural Database. Wikipedia.
- 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare.
- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PubMed Central.
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central.
- Structure and Morphology of Indole Analogue Crystals. ResearchGate.
- Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design. PubMed.
- Cambridge Structural Database (CSD). Physical Sciences Data-science Service.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- The Largest Curated Crystal Structure Database. CCDC.
- CCDC 1430507: Experimental Crystal Structure Determination. The University of Manchester.
- CCDC 2380729: Experimental Crystal Structure Determination. Iowa Research Online.
- Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
- Not Only Hydrogen Bonds: Other Noncovalent Interactions. MDPI.
- Azaindole synthesis. Organic Chemistry Portal.
- This compound. MySkinRecipes.
- Importance of Noncovalent Interactions Involving Sulfur Atoms in Thiopeptide Antibiotics Glycothiohexide α and Nocathiacin I. PubMed.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. diamond.ac.uk [diamond.ac.uk]
- 17. mkuniversity.ac.in [mkuniversity.ac.in]
- 18. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 20. Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Introduction: The Rise of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of Substituted 7-Azaindoles
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 7-azaindole core, a bicyclic heterocycle comprising a fused pyridine and pyrrole ring, is a quintessential example of such a scaffold.[1][2] Structurally, it serves as a bioisostere for the naturally ubiquitous indole moiety, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][3] This seemingly subtle change imparts distinct physicochemical properties, including altered hydrogen bonding capacity, polarity, and solubility, which medicinal chemists have expertly leveraged to enhance drug-like characteristics.[1][3]
The versatility of the 7-azaindole scaffold is evidenced by its presence in a wide array of biologically active molecules, leading to treatments for a multitude of diseases.[3][4] Its derivatives have demonstrated potent activity as kinase inhibitors in oncology, agents for neurodegenerative and inflammatory diseases, and even as novel antiviral and antimicrobial compounds.[3][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of the biological activities, mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies associated with substituted 7-azaindoles.
Part 1: The 7-Azaindole Core in Kinase Inhibition: A Hinge-Binding Powerhouse
The most profound impact of the 7-azaindole scaffold has been in the development of protein kinase inhibitors, a cornerstone of modern oncology.[1][6] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]
Mechanism of Action: The Bidentate Hydrogen Bond
The remarkable success of 7-azaindole as a kinase inhibitor stems from its function as an exceptional "hinge-binding motif."[7][8][9] The ATP-binding site of most kinases features a flexible "hinge" region that connects the N- and C-terminal lobes. The 7-azaindole core is perfectly structured to form two critical hydrogen bonds with the backbone of this hinge region: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor.[8][9] This bidentate interaction anchors the inhibitor firmly within the ATP-binding pocket, providing a stable foundation for further interactions driven by various substituents on the ring.
Key Kinase Targets and Therapeutic Applications
The 7-azaindole framework has been successfully applied to develop inhibitors for a vast range of kinases, covering the entire human kinome.[8]
-
Oncology:
-
BRAF Inhibitors: The most notable success story is Vemurafenib (PLX4720) , an FDA-approved drug for treating metastatic melanoma with the BRAF V600E mutation.[3][8] This compound exemplifies the power of fragment-based drug discovery starting from the 7-azaindole core.[8]
-
FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a key target in hepatocellular carcinoma (HCC). Structure-based design has led to potent and selective covalent FGFR4 inhibitors built upon the 7-azaindole scaffold.[10]
-
Multi-Targeted Kinase Inhibitors (MTKIs): Recognizing that cancer often involves multiple signaling pathways, researchers have designed 7-azaindole derivatives to inhibit several oncogenic kinases simultaneously, such as ABL, SRC, and others involved in angiogenesis and tumor progression.[11]
-
Other Oncologic Targets: The scaffold has yielded potent inhibitors for numerous other cancer-relevant kinases, including Cyclin-Dependent Kinases (CDKs) for breast cancer, Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1B/2) for glioblastoma, and Ataxia telangiectasia and Rad3-related (ATR) kinase, with clinical candidates like AZD6738 emerging from these efforts.[1][3]
-
-
Neuroinflammation and Neurodegeneration:
-
Dysregulated kinase activity is also implicated in neurological disorders. The 7-azaindole derivative URMC-099 shows neuroprotective and anti-inflammatory properties by inhibiting Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2), making it a promising candidate for conditions like HIV-associated neurocognitive disorders (HAND).[3]
-
Structure-Activity Relationship (SAR) for Kinase Inhibitors
Systematic modification of the 7-azaindole ring is crucial for optimizing potency and selectivity.
-
Key Positions for Substitution: Reviews of anticancer 7-azaindole analogs consistently highlight positions C3, C5, and N1 as the most critical sites for modification to enhance biological activity.[12][13]
-
Vector for Selectivity: The various substituents and their positions relative to the hinge-binding core act as vectors, directing the molecule toward other regions of the ATP pocket. For instance, substitution at the C5 position with groups like pyridyl sulfonamide can provide access to a "back pocket" near the DFG motif, often leading to enhanced potency and selectivity.[1]
-
Modulating Physicochemical Properties: Substitutions also fine-tune the compound's solubility, metabolic stability, and cell permeability, which are critical for its overall efficacy as a drug.
| Target Kinase Family | Key Substitution Position(s) | Common Substituent Types | Resulting Activity/Property | Reference |
| BRAF | C5 | Propylsulfonamide phenyl | Potent and selective inhibition (Vemurafenib) | [3][8] |
| FGFR4 | C3, C5 | Acrylamide (for covalent bond), substituted phenyls | Covalent inhibition, high selectivity | [10] |
| CDK2/CDK9 | C3, C5 | Aryl and heteroaryl groups | Potent anti-tumor activity in breast cancer models | [3] |
| DYRK1A | C3, C5 | Di-aryl substitutions | High selectivity for the DYRK family | [1] |
| ABL/SRC (MTKI) | C5 | Phenylamine derivatives with linkers (e.g., NHCH₂) | Broad-spectrum inhibition of oncogenic kinases | [11] |
Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantify the inhibitory potential of a 7-azaindole derivative, a robust in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction. Less light indicates less ADP, meaning the kinase was inhibited.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, combine the target kinase, its specific substrate peptide, ATP, and varying concentrations of the substituted 7-azaindole test compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: The newly generated ATP is consumed by a luciferase enzyme within the detection reagent, producing a light signal that is directly proportional to the amount of ADP initially produced. Read the plate on a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Part 2: Broad-Spectrum Anticancer Activity
While kinase inhibition is a major contributor, the anticancer effects of 7-azaindoles are not limited to this mechanism. The scaffold has proven effective at targeting other critical cellular machinery involved in cancer cell survival.
-
PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. 7-azaindole-1-carboxamides have been identified as a novel class of potent PARP-1 inhibitors.[3][14]
-
HDAC Inhibition: Histone deacetylases (HDACs) regulate gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Specific 7-azaindole sulfonamides have been shown to selectively inhibit HDAC6.[3]
-
DDX3 Inhibition: The DEAD-box helicase DDX3 is overexpressed in many cancers and plays a role in tumorigenesis and metastasis. A novel derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (termed 7-AID), was specifically designed and synthesized to inhibit DDX3, demonstrating a targeted approach beyond kinase inhibition.[5]
Experimental Workflow: Cell Proliferation (MTT) Assay
A fundamental experiment to assess the anticancer potential of a compound is to measure its effect on the proliferation and viability of cancer cells. The MTT assay is a colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for attachment.[5]
-
Compound Application: Prepare serial dilutions of the 7-azaindole test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the cells for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (or GI₅₀) value, the concentration at which the compound inhibits cell growth by 50%.[5][14]
Part 3: Expanding Therapeutic Horizons
The biological activity of substituted 7-azaindoles extends well beyond cancer, with promising results in infectious diseases and neurological disorders.
-
Antiviral Activity:
-
SARS-CoV-2: In the search for COVID-19 therapeutics, 7-azaindole derivatives were identified as inhibitors of the critical interaction between the viral spike protein (S1-RBD) and the human ACE2 host cell receptor. The derivative ASM-7, in particular, showed excellent antiviral activity in pseudovirus and native virus assays with low cytotoxicity.[15]
-
Influenza: Other derivatives have been developed as potent inhibitors of the influenza virus polymerase, specifically targeting the cap-binding domain of the PB2 subunit, which is essential for viral replication.[16]
-
-
Neuroprotective and Anti-inflammatory Activity:
-
Alzheimer's Disease: The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's. Novel 7-azaindole derivatives with substituents at the C3 position have been specifically designed to inhibit the aggregation of Aβ-42.[17]
-
Inflammatory Conditions: Derivatives have been developed as antagonists for chemokine and prostanoid receptors, such as CCR2 and CRTh2, which are implicated in inflammatory diseases like rheumatoid arthritis, multiple sclerosis, and asthma.[3]
-
-
Antimicrobial Activity: A number of studies have reported that various substituted 7-azaindoles exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[18][19][20]
Conclusion and Future Perspectives
The 7-azaindole scaffold has unequivocally proven its value as a privileged structure in drug discovery. Its unique ability to act as a bioisosteric replacement for indole and its exceptional capacity for hinge-binding in kinases have propelled it to the forefront of medicinal chemistry. The journey from a simple fragment to the FDA-approved cancer therapeutic Vemurafenib, along with a robust pipeline of clinical candidates, highlights its immense potential.[3][8]
The future for 7-azaindole derivatives remains bright. Ongoing research is focused on creating compounds with even greater selectivity to minimize off-target effects, exploring novel substitutions to tackle drug resistance, and applying this versatile scaffold to an even broader range of biological targets. The continued development of sophisticated synthetic methodologies will undoubtedly unlock new chemical space, allowing for the generation of next-generation 7-azaindole-based therapeutics to address unmet medical needs in oncology, neurodegeneration, and infectious disease.[2][12]
References
- Gunda, G. (n.d.). Azaindole Therapeutic Agents. PMC.
- Dequin, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
- Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Gao, Y., et al. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate.
- Dequin, B., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
- (n.d.). 7-Azaindole derivatives as potential antibacterial agents. ResearchGate.
- Mushtaq, N., et al. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
- Saify, Z. S., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Al-Mugren, K. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
- Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- Li, M., et al. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. PubMed.
- (n.d.). 7-Azaindole Derivatives as Potential Antibacterial Agents. PJSIR.
- Kumar, V. P., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis.
- Sharma, N., et al. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Humbert, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Wang, Z., et al. (2015). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.
- Singh, R. P., et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.
- Wang, Y., et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate.
- (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal.
- Paczal, A., et al. (2010). Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry.
- (n.d.). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate.
- Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed.
- (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pjsir.org [pjsir.org]
- 20. iosrjournals.org [iosrjournals.org]
A Technical Guide to the Therapeutic Targets of 7-Azaindole Compounds
Abstract
The 7-azaindole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic areas. Its unique physicochemical properties, particularly its ability to act as a bioisostere of purines and to form critical hydrogen bond interactions, have positioned it as a cornerstone for the design of targeted inhibitors. This technical guide provides an in-depth exploration of the primary therapeutic targets of 7-azaindole derivatives. We will dissect the molecular mechanisms underpinning their interaction with the two most prominent target classes: protein kinases and G-quadruplex nucleic acids. Furthermore, we will present detailed experimental workflows and protocols for target validation and compound characterization, offering researchers a practical framework for their own discovery programs. The guide culminates with a look at emerging targets and future perspectives, underscoring the enduring potential of the 7-azaindole core in next-generation drug development.
Part 1: The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
Physicochemical Properties and Bioisosterism
Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] Among the four possible isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is the most prevalent in drug discovery.[1] This prevalence is due to its distinct electronic properties and its capacity to engage in specific molecular interactions. The pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor. This dual functionality is central to its utility, particularly in mimicking the hinge-binding interactions of adenosine triphosphate (ATP).[2][3]
The Hinge-Binding Motif: A Key to Kinase Inhibition
The vast majority of kinase inhibitors function as ATP competitors, binding to the active site and preventing the phosphorylation of substrate proteins.[2][4] The 7-azaindole scaffold is an exceptionally effective "hinge-binding motif".[2] The kinase hinge region forms a beta-sheet that connects the N- and C-lobes of the kinase domain, and it provides a critical anchoring point for ATP via hydrogen bonds. The 7-azaindole ring perfectly mimics this interaction, forming two conserved hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, allowing various substituents to be placed at other positions on the scaffold to achieve high potency and selectivity.[3] The FDA-approved B-RAF inhibitor, Vemurafenib, is a landmark example of a successful drug developed from a simple 7-azaindole fragment using structure-based design.[2][3][4]
Part 2: Key Therapeutic Target Classes
Protein Kinases: The Preeminent Target Family
Dysregulation of protein kinase activity is a hallmark of numerous diseases, especially cancer, making them prime therapeutic targets.[1] The 7-azaindole core has been successfully incorporated into inhibitors targeting a wide array of kinases.
The primary mechanism involves the 7-azaindole moiety occupying the adenine-binding pocket of the ATP-binding site. The N7 nitrogen accepts a hydrogen bond from a backbone NH group of a hinge residue, while the pyrrole N1-H donates a hydrogen bond to a backbone carbonyl oxygen. This anchoring allows the rest of the molecule to explore adjacent hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.
Caption: ATP-Competitive Inhibition by a 7-Azaindole Compound.
The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases crucial for cytokine signaling via the JAK-STAT pathway. Mutations, particularly in JAK2, are linked to myeloproliferative disorders.[5] Consequently, JAKs are a major target for inflammatory diseases and cancers. Several clinically approved JAK inhibitors, including Ruxolitinib, Tofacitinib, and Baricitinib, are built upon the 7-azaindole or related scaffolds, highlighting its success in this target class.[6] These compounds potently inhibit JAK activity, blocking downstream signaling and cellular proliferation.[5][7]
Caption: Inhibition of the JAK-STAT Signaling Pathway.
B-RAF is a serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in B-RAF is a driver in over half of all melanomas.[2] Vemurafenib (PLX4032), an FDA-approved drug, is a potent inhibitor of the B-RAF V600E mutant, built from a 7-azaindole core.[3] Its discovery and success validated both fragment-based drug design and the therapeutic potential of this scaffold.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its deregulation is common in many cancers.[8][9] Novel series of 7-azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating activity at both the molecular and cellular levels.[8][9] These inhibitors typically form two hydrogen bonds with the hinge residue Val882 in the p110γ isoform.[8]
The versatility of the 7-azaindole scaffold has led to its application against a broad range of other kinase targets implicated in oncology and other diseases.
| Target Kinase(s) | Example Compound | Therapeutic Area | Reference(s) |
| Aurora B | GSK1070916A | Oncology | [10] |
| ABL/SRC | MTKI candidate (6z) | Oncology | [11] |
| FGFR4 | Covalent Inhibitor (30) | Hepatocellular Carcinoma | [12] |
| ULK1/2 | MR-2088 | RAS-driven Cancers | [13] |
| PDK1 | Analogues (e.g., 42) | Oncology | [14] |
| ATR | AZD6738 | Oncology (Chemosensitizer) | [15][16] |
| DYRK1A/1B/2 | Di-arylated derivatives | Glioblastoma, Neurodegeneration | [1][5][16] |
| TrkA | Derivative 41 | Cancer, Pain | [16] |
G-Quadruplex Nucleic Acids: An Emerging Frontier
Beyond the proteome, 7-azaindole compounds are being explored as ligands for non-canonical nucleic acid structures known as G-quadruplexes (G4s).
G4s are four-stranded structures formed in guanine-rich sequences of DNA and RNA. They are stabilized by a square arrangement of four guanines (a G-tetrad) held together by Hoogsteen hydrogen bonds, with the G-tetrads stacking on top of each other.[17] These structures are prevalent in key genomic regions, including telomeres and the promoter regions of oncogenes like c-MYC.[18] The formation and stabilization of G4s can act as a molecular switch, for instance, by blocking telomerase access to telomeres or repressing oncogene transcription, making them attractive anti-cancer targets.[18]
Caption: G-Quadruplex Stabilization by a 7-Azaindole Ligand.
The planar aromatic nature of the 7-azaindole scaffold is well-suited for π-π stacking interactions with the flat surface of the G-tetrads. This binding stabilizes the G4 structure, increasing its melting temperature and locking it in a conformation that can inhibit biological processes like transcription or replication.
An exciting development is the discovery of dual-functionality in some 7-azaindole derivatives. A potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair, was also found to be a strong G-quadruplex binder.[18][19][20] This dual mechanism is therapeutically compelling: G4 stabilization can induce DNA damage, while PARP inhibition prevents the cell from repairing that damage, leading to synthetic lethality in cancer cells.[18][20]
Part 3: Experimental Workflows for Target Engagement and Validation
A rigorous and logical experimental cascade is essential for identifying and optimizing 7-azaindole compounds against their intended targets.
Workflow for Identifying and Characterizing Kinase Inhibitors
The process begins with high-throughput screening to identify initial hits, followed by dose-response studies to determine potency. Promising compounds are then profiled for selectivity against a panel of other kinases and validated in cell-based assays that measure the inhibition of downstream signaling pathways.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced. This is a gold-standard method for determining IC₅₀ values.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, where ATP is converted to ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in a suitable buffer (e.g., 1% DMSO). Typically, an 11-point, 3-fold dilution series is used.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase and substrate/ATP mixture.
-
Initiate Reaction: Add 2.5 µL of the serially diluted compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (vehicle) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for Assessing G-Quadruplex Ligand Binding
Validating G4 binders requires a suite of biophysical techniques to confirm interaction, determine affinity and selectivity, and verify the stabilization of the G4 structure.
Caption: Workflow for G-Quadruplex Ligand Characterization.
Protocol: FRET-Based G-Quadruplex Melting Assay
This protocol uses a fluorescently labeled oligonucleotide to measure the thermal stabilization of a G4 structure upon ligand binding.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' end with a fluorophore (e.g., FAM) and at its 3' end with a quencher (e.g., TAMRA). When folded into the compact G4 structure, the fluorophore and quencher are in close proximity, resulting in Förster Resonance Energy Transfer (FRET) and low fluorescence. As the temperature increases, the G4 unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. A ligand that binds and stabilizes the G4 will increase the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded.
Step-by-Step Methodology:
-
Oligonucleotide Preparation: Anneal the dual-labeled oligonucleotide by heating to 95°C for 5 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) and then slowly cooling to room temperature to pre-form the G4 structure.
-
Reaction Setup: In a 96-well qPCR plate, prepare reactions containing the annealed oligonucleotide (e.g., 200 nM final concentration) and the test compound at various concentrations (or vehicle control).
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set the instrument to monitor the fluorescence of the fluorophore (e.g., FAM channel).
-
Melting Curve Acquisition: Program the instrument to heat the plate from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), acquiring fluorescence data at each temperature increment.
-
Data Analysis: Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve corresponds to the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) induced by the compound relative to the vehicle control. A positive ΔTm indicates stabilization.
Part 4: Expanding Horizons: Other Potential Targets and Future Outlook
While kinases and G-quadruplexes are the most prominent targets, the utility of the 7-azaindole scaffold is not limited to them.
Targets in Neurodegenerative Disease
The aggregation of proteins like β-amyloid (Aβ) and tau is a pathological hallmark of Alzheimer's disease.[21][22] Novel 7-azaindole derivatives have been designed and synthesized as inhibitors of Aβ aggregation.[21] Additionally, azaindolin-2-one derivatives have shown promise as dual inhibitors of glycogen synthase kinase 3β (GSK3β) and tau aggregation, representing a multi-target approach to treating tauopathies.[22]
Future Perspectives: Multi-Targeting and Covalent Inhibition
The future of drug design with 7-azaindole scaffolds is moving towards more sophisticated applications. Multi-targeted kinase inhibitors (MTKIs) that can simultaneously block several oncogenic pathways are being actively pursued.[11] Furthermore, the development of covalent inhibitors, such as those targeting FGFR4, represents another advanced strategy.[12] By incorporating a reactive warhead, these compounds form an irreversible bond with a non-catalytic cysteine residue near the active site, leading to prolonged and potent inhibition. The continued exploration of this versatile scaffold promises to deliver novel therapeutics for a wide range of challenging diseases.
Part 5: References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link]
-
Akhtar, M. J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10478-10516. [Link]
-
Bollini, M., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3614-3632. [Link]
-
Anderson, M., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]
-
Engkvist, O., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3096-3102. [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Krajcovicova, S., et al. (2022). 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. European Journal of Medicinal Chemistry, 240, 114580. [Link]
-
Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156. [Link]
-
Re-Mi, O., et al. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025. [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 12(11), 1047-1063. [Link]
-
Kim, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7078-7095. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(5), 1228-1233. [Link]
-
Mazzini, S., et al. (2021). G-Quadruplex Binding Properties of A Potent PARP-1 Inhibitor Derived From 7-Azaindole-1-Carboxamide. ResearchGate. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(14), 5369. [Link]
-
Mazzini, S., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 11(1), 4066. [Link]
-
Mazzini, S., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. PubMed. [Link]
-
Mazzini, S., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. ResearchGate. [Link]
-
Akhtar, M. J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Sun, D., et al. (2016). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. [Link]
-
Various Authors. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Wiley Online Library. [Link]
-
El-Adl, K., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. [Link]
-
Cruz, C., et al. (2021). Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs. Molecules, 26(21), 6464. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 14. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases are a vast and crucial family of enzymes, numbering over 500 in humans, that act as fundamental regulators of cellular signaling.[1] They govern processes such as cell proliferation, differentiation, and survival by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Consequently, the deregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The majority of small-molecule kinase inhibitors developed to date are ATP-competitive, designed to occupy the ATP-binding site located in a deep cleft between the N- and C-terminal lobes of the kinase catalytic domain.[1][2][3] A critical challenge in this field is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. This guide delves into the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a heterocyclic scaffold that has risen to prominence as a "privileged fragment" for its remarkable ability to anchor inhibitors to the kinase hinge region, providing a powerful foundation for developing potent and selective therapeutics.[1][3]
The 7-Azaindole Advantage: Mastering the Hinge Interaction
The efficacy of an ATP-competitive inhibitor is largely dictated by its interaction with the "hinge region," a flexible segment of 3-5 amino acids that connects the two lobes of the kinase domain. This region serves as an anchoring point, and forming stable interactions here is paramount for high-affinity binding. The 7-azaindole scaffold is an exceptional hinge-binding motif due to its unique electronic and structural properties, acting as a bioisostere of the natural purine ring of ATP.[4][5]
Its power lies in the ability to form two simultaneous hydrogen bonds (a bidentate interaction) with the backbone of the hinge region. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[1][3][6] This dual interaction mimics the binding of the adenine portion of ATP, providing a stable anchor from which the rest of the inhibitor can extend into other regions of the binding pocket to achieve potency and selectivity.
Versatility in Binding: Normal, Flipped, and Non-Hinge Modes
A key aspect of the 7-azaindole scaffold's utility, revealed through extensive X-ray crystallography studies, is its ability to adopt multiple binding orientations within the ATP pocket.[3] This versatility provides medicinal chemists with a broader set of options for structure-based drug design. These modes are primarily classified into three groups.[1][3]
-
"Normal" Mode: This is the most common orientation, where the 7-azaindole's pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of the GK+1 residue (the amino acid next to the gatekeeper), and the pyridine N7 accepts a hydrogen bond from the backbone N-H of the GK+3 residue.[3]
-
"Flipped" Mode: In this orientation, the 7-azaindole ring is rotated 180°. The GK+3 residue now acts as both the hydrogen bond donor and acceptor.[1][3] The observation of both normal and flipped modes in kinases like JAK2 and c-Met suggests the binding orientation is not solely dependent on kinase family but can be influenced by the inhibitor's substituents.[3]
-
"Non-Hinge" Mode: Less commonly, if the inhibitor possesses another, more dominant hinge-binding motif, the 7-azaindole core may bind to a different part of the ATP site, away from the hinge region.[1][3]
Structure-Activity Relationship (SAR): A Scaffold for Optimization
The 7-azaindole core is not just an anchor; it is a tunable platform. The five available positions on the bicyclic ring (C2, C3, C4, C5, and C6) can be readily functionalized, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[1] A review of the literature reveals key trends in SAR.[7]
-
Positions C3 and C5: These are the most frequently modified positions. Substituents at C3 often point towards the ribose pocket of the ATP-binding site, while C5 modifications can extend into the solvent-exposed region or interact with the "back pocket" near the DFG motif.[4][5]
-
Position N1: While the N1-H is crucial for the hydrogen bond donation, its substitution is sometimes explored. However, a lack of substitution on the pyrrole nitrogen often appears essential for enhanced activity in certain kinase families, such as Cdc7.[5]
The following table summarizes SAR data for representative 7-azaindole-based inhibitors against various kinases, illustrating how modifications around the core drive potency and selectivity.
| Kinase Target | Scaffold Modification | Compound | IC50 (nM) | Key Insights | Reference |
| ROCK2 | 3-position substitution with a solubilizing group | Compound 37 | < 1 | Substitution at C3 led to excellent potency and high selectivity against PKA. | [8] |
| Haspin/CDK9 | C3-aryl with benzocycloalkanone motifs | Compound 8l | 14 (Haspin) | Identified a potent and selective Haspin inhibitor. | [9] |
| c-Met | 2,3-diaryl substitution | Compound 59 | 40 | Demonstrated that small structural modifications can lead to a strong range of activity. | [4] |
| JAK2 | C3-aryl substitution | Compound 94 | 260 | Served as a starting point for designing more constrained and potent inhibitors. | [5][10] |
| VEGFR2 | 6-azaindole derivative | Compound 178c | 48 | Isomeric scaffolds like 6-azaindole can offer alternative binding and selectivity profiles. | [10] |
Case Study: Vemurafenib - From Fragment to Landmark Drug
The discovery of Vemurafenib (Zelboraf®), the first FDA-approved 7-azaindole-based kinase inhibitor, is a testament to the power of this scaffold in fragment-based drug design.[2][3]
-
Initial Hit: The 7-azaindole core was identified as a kinase-binding fragment from a screen of over 20,000 low-molecular-weight compounds.[11]
-
Lead Generation: Structure-based design was used to elaborate on this initial fragment. X-ray crystallography showed the 7-azaindole core binding to the hinge region of protein kinase A (PKA).[2]
-
Optimization: A library of derivatives was synthesized. Adding a propyl-sulfonamide-dichlorophenyl group at the C5 position and a phenyl group at C3 dramatically increased potency and selectivity for the B-RAFV600E mutant kinase.[11] This led to PLX4720, a precursor to Vemurafenib.
-
Clinical Candidate: Further optimization, including the addition of a p-chlorophenyl moiety at the 5-position, resulted in Vemurafenib, which showed significantly enhanced anticancer effects and was approved in 2011 for treating metastatic melanoma with the B-RAFV600E mutation.[11]
This journey highlights a key workflow in modern drug discovery, where a privileged core provides the essential anchoring interactions, and subsequent optimization fine-tunes the molecule for a specific biological target.
Key Experimental Protocols
Trustworthy and reproducible data are the bedrock of drug discovery. The following are streamlined protocols for key experiments in the evaluation of 7-azaindole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol determines the concentration at which an inhibitor reduces kinase activity by 50% (IC50).
Objective: To quantify the potency of a 7-azaindole derivative against a target kinase.
Materials:
-
Target kinase (e.g., recombinant human B-RAF)
-
Peptide or protein substrate (e.g., MEK1)
-
[γ-33P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (7-azaindole derivative) dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter and fluid
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, positive control, or negative control (DMSO).
-
Kinase Addition: Add 20 µL of a solution containing the target kinase and its substrate in assay buffer.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 25 µL of a solution containing non-radiolabeled ATP and [γ-33P]ATP in assay buffer to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the kinase.
-
Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C. The time should be within the linear range of the reaction.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Quantification: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System:
-
The positive control (Staurosporine) must show >90% inhibition at a high concentration to validate assay sensitivity.
-
The signal-to-background ratio (DMSO control vs. no enzyme control) should be >10-fold.
Protocol 2: General Workflow for Co-crystallization
Objective: To determine the three-dimensional structure of a 7-azaindole inhibitor bound to its target kinase, confirming its binding mode and guiding further design.
Future Perspectives
The 7-azaindole story is far from over. This versatile scaffold continues to be a cornerstone in the development of next-generation kinase inhibitors. Current research is focused on several exciting fronts:
-
Targeting Resistance: Designing novel 7-azaindole derivatives to overcome acquired resistance to first-generation inhibitors.
-
Covalent Inhibition: Incorporating reactive groups (e.g., acrylamides) onto the 7-azaindole scaffold to form covalent bonds with non-catalytic cysteine residues in the ATP pocket, leading to irreversible inhibition and prolonged duration of action.[12]
-
Multi-Targeted Inhibitors: Leveraging the scaffold's promiscuity to rationally design inhibitors that modulate multiple key kinases in a disease pathway, a strategy that could offer superior efficacy and combat resistance.[13]
-
Targeting New Kinases: As new kinases are validated as drug targets for various diseases, the 7-azaindole core will undoubtedly serve as a reliable starting point for developing novel inhibitors.[14][15]
Conclusion
The 7-azaindole core has firmly established itself as a premier scaffold in kinase inhibitor design. Its success stems from a powerful combination of factors: the ability to form robust, bidentate hydrogen bonds with the kinase hinge; the structural versatility to adopt multiple binding modes; and a chemically tractable framework that allows for extensive SAR exploration. From its origins as a simple fragment to its central role in FDA-approved drugs like Vemurafenib, the 7-azaindole core provides an authoritative lesson in modern medicinal chemistry, demonstrating how a deep understanding of protein-ligand interactions can be translated into life-saving therapies. Its continued application promises to yield even more innovative treatments for a wide range of human diseases.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage, 66(1), 29-36. [Link]
- El-Adl, K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
- Patel, R. R., & Talele, T. T. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(1), 101-115. [Link]
- Boutin, J. A., & Faye, B. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(17), 3948. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
- Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3886–3905. [Link]
- Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]
- Faye, B., & Boutin, J. A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
- Faye, B., & Boutin, J. A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 16(5), 729. [Link]
- Bandarage, U. K., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
- Sharma, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
- Rampersad, S. M., et al. (2025). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2025. [Link]
- Merugu, S. R., et al. The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic azaindoles.
- Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880. [Link]
- Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101–3104. [Link]
- Singh, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
- Lee, J., et al. (2025).
- Al-Ostoot, F. H., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(14), 5364. [Link]
- MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
- Zhao, G., et al. (2008). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 8(16), 1434–1448. [Link]
- De la Rosa, S., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 36. [Link]
- El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-301. [Link]
- Yang, C., et al. (2020). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
- Li, D., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7913–7933. [Link]
- Borges, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Scott, J. S., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(3), 633-642. [Link]
- ResearchGate. (2025). 7-azaindole derivatives with important PIM-1 kinase interactions.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 15. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 7-Azaindole-Based Therapeutic Agents
Abstract
The 7-azaindole core has emerged as a "privileged scaffold" in modern medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have made it a cornerstone in the design of targeted therapies, particularly in oncology. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of discovering novel 7-azaindole-based therapeutics. We will delve into the fundamental physicochemical properties of the 7-azaindole nucleus, explore robust synthetic strategies for its derivatization, analyze its critical interactions with key biological targets, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising compounds.
The 7-Azaindole Scaffold: A Foundation for Therapeutic Innovation
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is isosteric to indole. The strategic placement of a nitrogen atom at the 7-position significantly modulates the scaffold's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved pharmacokinetic profiles compared to its indole counterparts.
One of the most critical features of the 7-azaindole scaffold is its role as an exceptional "hinge-binder" for protein kinases.[1][2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[3] This bidentate interaction provides a strong anchor for the inhibitor, contributing to high potency. The success of Vemurafenib, an FDA-approved BRAF kinase inhibitor for the treatment of melanoma, stands as a testament to the power of this scaffold in kinase inhibitor design.[4][5]
Beyond kinases, the versatility of the 7-azaindole core has been demonstrated in the development of inhibitors for other important drug targets, including phosphoinositide 3-kinases (PI3Ks) and Rho-associated protein kinases (ROCKs).[6][7]
Physicochemical Properties of 7-Azaindole
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [3] |
| Molecular Weight | 118.14 g/mol | [3] |
| Melting Point | 105-107 °C | [3] |
| pKa | 4.6 | [3] |
| LogP | 1.2 | [3] |
Synthetic Strategies for the Elaboration of the 7-Azaindole Core
The functionalization of the 7-azaindole ring at its various positions (C2, C3, C4, C5, C6, and N1) is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting therapeutic agents. Several powerful synthetic methodologies have been developed to achieve this.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis and functionalization of 7-azaindoles. The Sonogashira coupling, in particular, has proven to be a robust method for the introduction of substituents at the C3 position.
Below is a generalized workflow for the synthesis of 3-substituted 7-azaindoles via a Sonogashira coupling followed by cyclization.
Detailed Experimental Protocol: Synthesis of a 3-Aryl-7-Azaindole Derivative
This protocol provides a representative example of a Sonogashira coupling followed by a base-mediated cyclization to afford a 3-aryl-7-azaindole.
Materials:
-
2-Amino-3-iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a mixture of DMF and Et₃N (4:1, v/v) under an inert atmosphere (e.g., argon), add phenylacetylene (1.2 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-amino-3-(phenylethynyl)pyridine intermediate.
-
Cyclization: To a solution of the purified intermediate (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-phenyl-7-azaindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of 7-Azaindole Derivatives
The therapeutic potential of novel 7-azaindole compounds is assessed through a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the 7-azaindole test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO to create a concentration range for IC₅₀ determination.
-
Prepare a reaction buffer containing the kinase, its specific substrate peptide, and ATP at a concentration close to its Kₘ value.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a proprietary reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Cell-Based Assays for Anticancer Activity
3.2.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
3.2.2. Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of the 7-azaindole inhibitor on specific signaling pathways within the cancer cells, such as the MAPK pathway.[10][11]
Protocol: Western Blot for MAPK Pathway
-
Cell Lysis: Treat cancer cells with the 7-azaindole inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the inhibitor.
Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives
Systematic modification of the 7-azaindole scaffold is essential for optimizing its biological activity. A recent review highlighted that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly important for anticancer activity.[12][13]
| Position of Substitution | General Effect on Activity | Example |
| C3 | Introduction of aryl or heteroaryl groups can significantly enhance potency by accessing additional binding pockets. | Vemurafenib has a phenylsulfonamide group at C3 that is crucial for its high affinity for BRAF.[4] |
| N1 | Substitution at the pyrrole nitrogen can modulate solubility and cell permeability. | Alkyl or substituted alkyl groups can improve pharmacokinetic properties.[13] |
| C5 | This position often points towards the solvent-exposed region and can be modified to improve selectivity and physicochemical properties. | Introduction of polar groups can enhance solubility. |
For instance, in the development of ROCK inhibitors, the exploration of SAR at various positions of the 7-azaindole core led to the identification of compounds with high potency and selectivity over other kinases like PKA.[7]
Conclusion
The 7-azaindole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its inherent ability to engage in key interactions with a variety of biological targets, coupled with the well-established synthetic methodologies for its derivatization, ensures its continued prominence in drug discovery. This guide has provided a foundational framework for the design, synthesis, and evaluation of 7-azaindole-based compounds. By applying these principles and protocols, researchers can effectively navigate the path from a privileged scaffold to a potential life-saving therapeutic.
References
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed. [Link]
- Vemurafenib. (2012). PubMed. [Link]
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). Taylor & Francis Online. [Link]
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). AACR Journals. [Link]
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research. [Link]
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2021). PMC. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). J-Stage. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018).
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). AACR Journals. [Link]
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2021). MDPI. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). PubMed. [Link]
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Semantic Scholar. [Link]
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2011). PMC. [Link]
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]
- In vitro kinase assay. (2024). Protocols.io. [Link]
- Azaindole Therapeutic Agents. (2020). PMC. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PMC. [Link]
- Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
- Western blot analysis of proteins in the mitogen-activated protein... (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
- SAR of 7‐azaindole derivatives as Src kinase inhibitor. (n.d.).
- Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (2005). PubMed. [Link]
- Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2024). MDPI. [Link]
- (PDF) The detection of MAPK signaling. (2002).
- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2005).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition
The 7-azaindole core is a highly valued scaffold in modern medicinal chemistry, recognized for its role in a multitude of biologically active agents.[1] Its structure is bioisosteric to natural purines, allowing it to interact with a wide array of biological targets.[2] A particularly fruitful application of this scaffold has been in the development of protein kinase inhibitors.[3] The defining feature of the 7-azaindole ring system is its ability to act as an excellent hinge-binding motif.[4][5] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, enabling the formation of two critical hydrogen bonds with the kinase hinge region of the ATP-binding site.[4] This bidentate interaction is a cornerstone of the inhibitory activity for many compounds in this class, including the FDA-approved B-RAF inhibitor, Vemurafenib.[4]
The subject of this guide, this compound, incorporates this key 7-azaindole nucleus. Its structure is further functionalized with substituents at positions 1, 2, and 3, which are known to be critical for modulating potency and selectivity.[6]
-
Position 1 (Phenylsulfonyl): The bulky phenylsulfonyl group at the N1 position is expected to influence the compound's orientation within the ATP binding pocket and its pharmacokinetic properties.
-
Position 2 (Methyl): A methyl group at C2 can contribute to van der Waals interactions and influence the compound's lipophilicity.
-
Position 3 (Iodo): The iodine atom at the C3 position is a key feature. It can participate in halogen bonding, a significant interaction in ligand-protein binding. Furthermore, it serves as a versatile synthetic handle for creating further chemical diversity through reactions like palladium-catalyzed cross-couplings.[3]
Given these structural features, we hypothesize that the primary mechanism of action for this compound is the inhibition of one or more protein kinases.
Putative Mechanism of Action: Competitive ATP Inhibition
The majority of 7-azaindole-based inhibitors function as ATP competitors.[4] They are designed to occupy the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade. These inhibitors are broadly classified into two types based on the kinase conformation they bind to.[4][7]
-
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.
-
Type II Inhibitors: Bind to the inactive "DFG-out" conformation, often accessing a deeper allosteric pocket.[4]
The 7-azaindole moiety typically forms bidentate hydrogen bonds with the kinase hinge region, a fundamental interaction for achieving potent inhibition.[5]
Figure 1: A diagram illustrating the proposed competitive inhibition of the kinase ATP-binding site by this compound.
Supporting Evidence: Computational Docking of an Indole Analog
Direct experimental validation for this compound is not yet published. However, a computational study on its direct structural analog, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole , provides strong predictive evidence for its biological targets and mechanism.[8] This study utilized structure-based docking to predict the pharmacological activities of the indole compound.[8]
The research predicted potential antibacterial, antitubercular, and antimelanoma activities.[8] Of particular relevance is the predicted antimelanoma activity, which was attributed to the inhibition of human B-Raf kinase .[8] The docking results showed that the indole compound engaged in both bonded and non-bonded interactions with crucial amino acid residues within the B-Raf active site, with binding energies comparable to the natural ligand.[8] The study highlighted that van der Waals forces were the predominant interactions driving the binding.[8]
Quantitative Docking Data
The following table summarizes the docking scores from the study on the indole analog against various protein targets, demonstrating its potential as an inhibitor.[8]
| Target Protein | Ligand | Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | H-Bond Energy (kcal/mol) |
| M. tuberculosis Dihydrofolate Reductase | Indole Analog | -83.02 | -65.05 | -17.98 |
| S. aureus DNA Gyrase | Indole Analog | -94.49 | -83.17 | -11.32 |
| Human B-Raf Kinase | Indole Analog | Comparable to natural ligand | Dominant Interaction | Present |
| Natural Ligand (Methotrexate) | Dihydrofolate Reductase | -176.67 | -123.34 | -48.61 |
| Natural Ligand (Novobiocin) | DNA Gyrase | -148.47 | -116.70 | -31.77 |
Note: Specific energy values for B-Raf kinase were not detailed in the abstract but were described as comparable to the natural ligand, with van der Waals forces being key.[8]
This data strongly suggests that the indole scaffold, and by extension the bioisosteric 7-azaindole scaffold, is well-suited to bind the B-Raf kinase active site. The phenylsulfonyl and iodo-methyl-indole core of the docked compound is structurally very similar to our 7-azaindole of interest, making B-Raf a primary putative target.
Experimental Validation: Protocols and Methodologies
To validate the hypothesized mechanism of action, a series of well-established biochemical and cellular assays should be employed. The following protocols provide a self-validating system to test the compound's activity as a kinase inhibitor.
Biochemical Kinase Inhibition Assay
This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase (e.g., B-Raf).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Reconstitute recombinant human kinase (e.g., B-Raf V600E) and its specific substrate (e.g., MEK1) in assay buffer.
-
Prepare ATP solution at a concentration near its Km for the specific kinase.
-
-
Assay Procedure (Example using ADP-Glo™ Kinase Assay):
-
Add 5 µL of the test compound dilution or control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Causality and Trustworthiness: This assay provides a direct measure of enzyme inhibition. A low nanomolar IC50 value would be strong evidence of potent, direct inhibition of the target kinase. Running the assay against a panel of kinases establishes the compound's selectivity profile.
Figure 2: Workflow for a biochemical kinase inhibition assay.
Cellular Proliferation Assay
This experiment assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase's signaling pathway.
Objective: To determine the half-maximal effective concentration (EC50) for growth inhibition in a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation).
Methodology:
-
Cell Culture:
-
Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure (Example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media or control media (with DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.
-
Causality and Trustworthiness: A potent EC50 value in a B-Raf dependent cell line, coupled with a potent biochemical IC50 for B-Raf, establishes a clear link between target inhibition and cellular effect. Including a control cell line that is not dependent on B-Raf signaling can further validate that the observed effect is on-target.
Conclusion
The analysis of the 7-azaindole scaffold's established role in kinase inhibition, combined with predictive computational data from a closely related indole analog, provides a strong, scientifically-grounded hypothesis for the mechanism of action of this compound. It is proposed that this compound functions as an ATP-competitive kinase inhibitor, with B-Raf kinase being a high-priority putative target. The phenylsulfonyl and iodo substituents are likely key modulators of its potency and selectivity. The experimental protocols detailed herein offer a clear and robust pathway to empirically validate this hypothesis, determine the compound's potency and selectivity, and establish a clear structure-activity relationship that can guide future drug development efforts.
References
A consolidated list of all sources cited within this document, with clickable URLs for verification.
- Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3] Source: PubMed Central (PMC) URL:[Link]
- Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.[7] Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Title: Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole.
- Title: Azaindole Therapeutic Agents.[1] Source: PubMed Central (PMC) URL:[Link]
- Title: Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] Source: National Institutes of Health (NIH) URL:[Link]
- Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.[6] Source: PubMed URL:[Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the multi-step synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an iodine atom at the C-3 position provides a versatile handle for further functionalization through cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.
Introduction to this compound
The 7-azaindole core is a bioisostere of indole and is found in a variety of pharmacologically active molecules. The strategic placement of a methyl group at the C-2 position and a phenylsulfonyl protecting group on the nitrogen atom enhances the stability and modulates the electronic properties of the ring system. The subsequent regioselective iodination at the C-3 position is a critical step, yielding a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide details a robust and reproducible three-part synthesis route.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three primary stages, beginning with the construction of the 2-methyl-7-azaindole core, followed by protection of the indole nitrogen, and concluding with the regioselective iodination of the pyrrole ring.
Caption: Overall three-stage synthetic route.
Part 1: Synthesis of the Starting Material: 2-Methyl-7-azaindole
The initial phase of the synthesis involves the construction of the 2-methyl-7-azaindole scaffold from commercially available 2-amino-3-methylpyridine. This is achieved through a two-step process involving an acylation followed by a high-temperature cyclization.[1]
Step 1.1: Acylation of 2-Amino-3-methylpyridine
The first step is the acylation of the amino group of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine. This reaction proceeds readily under mild conditions.
Step 1.2: Cyclization to 2-Methyl-7-azaindole
The subsequent cyclization of 2-acetamido-3-methylpyridine is a more demanding transformation, requiring a strong base, sodium amide, at elevated temperatures to facilitate the intramolecular condensation and formation of the pyrrole ring.[1]
Experimental Protocol for 2-Methyl-7-azaindole
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | 10.8 g | 0.1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 12.2 mL | 0.13 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Sodium Amide | NaNH₂ | 39.01 | 7.8 g | 0.2 |
| N-Methylaniline | C₇H₉N | 107.15 | 50 mL | - |
Procedure:
-
Acylation: To a stirred solution of 2-amino-3-methylpyridine in toluene in a round-bottom flask, add acetic anhydride dropwise at room temperature. The reaction is exothermic. After the addition is complete, heat the mixture to 60-80°C for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting solid is 2-acetamido-3-methylpyridine, which can be used in the next step without further purification.
-
Cyclization: In a separate flask equipped with a reflux condenser and a nitrogen inlet, add N-methylaniline and sodium amide. Heat the mixture to 250-260°C under a nitrogen atmosphere.[1]
-
Addition: Carefully add the crude 2-acetamido-3-methylpyridine in portions to the hot sodium amide solution. The reaction is vigorous.
-
Reaction Completion: Maintain the reaction mixture at 250-260°C for 30-60 minutes after the addition is complete.[1]
-
Quenching and Extraction: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure 2-methyl-7-azaindole.[1]
Caption: Step-by-step workflow for the synthesis of 2-methyl-7-azaindole.
Part 2: N-Phenylsulfonylation of 2-Methyl-7-azaindole
The introduction of a phenylsulfonyl group at the N-1 position of the 7-azaindole serves two primary purposes: it protects the nitrogen during the subsequent electrophilic iodination, and its electron-withdrawing nature deactivates the pyrrole ring towards unwanted side reactions, thereby enhancing the regioselectivity of the iodination at the C-3 position. The protocol is adapted from a similar transformation on a 2-methylindole scaffold.[2]
Experimental Protocol for 2-Methyl-1-(phenylsulfonyl)-7-azaindole
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 0.05 mol scale) | Moles |
| 2-Methyl-7-azaindole | C₈H₈N₂ | 132.16 | 6.6 g | 0.05 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 7.6 mL | 0.06 |
| Sodium Hydroxide | NaOH | 40.00 | 10 g (in 15 mL water) | 0.25 |
| Tetrabutylammonium hydrogen sulfate | C₁₆H₃₇NO₄S | 339.53 | 0.85 g | 0.0025 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
Reaction Setup: Dissolve 2-methyl-7-azaindole in dichloromethane in a round-bottom flask.
-
Addition of Reagents: To the stirred solution, add the aqueous sodium hydroxide solution, tetrabutylammonium hydrogen sulfate (as a phase-transfer catalyst), and benzenesulfonyl chloride.
-
Reaction: Stir the two-phase mixture vigorously at room temperature for 4-6 hours. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the deprotonated azaindole in the aqueous phase and the sulfonyl chloride in the organic phase.
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-1-(phenylsulfonyl)-7-azaindole.
Part 3: Regioselective C-3 Iodination
The final step is the electrophilic iodination of the N-protected 7-azaindole. The C-3 position of the 7-azaindole ring is the most nucleophilic and is therefore preferentially attacked by an electrophilic iodine source. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[3]
Experimental Protocol for this compound
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 0.02 mol scale) | Moles |
| 2-Methyl-1-(phenylsulfonyl)-7-azaindole | C₁₄H₁₂N₂O₂S | 272.32 | 5.45 g | 0.02 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 5.0 g | 0.022 |
| Acetonitrile | C₂H₃N | 41.05 | 50 mL | - |
Procedure:
-
Reaction Setup: Dissolve 2-methyl-1-(phenylsulfonyl)-7-azaindole in acetonitrile in a flask protected from light.
-
Addition of NIS: Add N-iodosuccinimide to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. In some cases, gentle heating to 40-50°C may be required to drive the reaction to completion.[3]
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the final product, this compound.
Physicochemical and Characterization Data
Summary of Product Data:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 943324-07-0[4] |
| Molecular Formula | C₁₄H₁₁IN₂O₂S[4] |
| Molecular Weight | 398.22 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, protected from light[4] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product. The ¹H NMR spectrum will show characteristic shifts for the methyl protons, the aromatic protons of the phenylsulfonyl group and the azaindole core. The disappearance of the proton signal at the C-3 position of the azaindole is a key indicator of successful iodination. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Amide: Highly reactive and moisture-sensitive. Reacts violently with water to produce ammonia gas. Handle under an inert atmosphere (nitrogen or argon).
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
N-Iodosuccinimide (NIS): Light-sensitive and a potential irritant. Store in a dark container and handle with gloves.
-
Solvents: Toluene, dichloromethane, and acetonitrile are flammable and/or toxic. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
References
- Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o632. [Link]
- Knochel, P., & Cahiez, G. (Eds.). (2004).
- Goujon, J. Y., Gandon, V., & Cossy, J. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]
- Li, J., Li, Z., Wang, X., & Zhang, Y. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(52), 31237-31241. [Link]
- Goujon, J. Y., Gandon, V., & Cossy, J. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]
- MySkinRecipes. (n.d.). This compound.
- Preparation method of 2-methyl-7-azaindole. CN102827162A.
- De la Rosa, M. A., Kumar, A., & Boyle, R. G. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS omega, 3(11), 15957–15968. [Link]
Sources
- 1. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 2. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
Suzuki coupling protocol for 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a sought-after motif. The functionalization of this core, particularly at the C3-position, is crucial for modulating pharmacological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4][5] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool.[6] This guide provides a detailed protocol and mechanistic rationale for the Suzuki-Miyaura coupling of this compound, a key intermediate for synthesizing complex C3-arylated or C3-vinylated 7-azaindole derivatives. The N-phenylsulfonyl group serves to protect the azaindole nitrogen, modulating its electronic properties and preventing potential side reactions.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps involving a palladium catalyst.[4][8][9]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-iodine bond of the 3-iodo-7-azaindole substrate. This step forms a square planar Pd(II) intermediate. The C-I bond is highly susceptible to this insertion due to its relative weakness compared to C-Br or C-Cl bonds.
-
Transmetalation : This is often the rate-determining step. The base in the reaction activates the organoboronic acid to form a more nucleophilic boronate species (-ate complex).[3][10][11] This boronate complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The final step involves the cis-diorganopalladium(II) complex undergoing reductive elimination. The two organic ligands (the azaindole and the R² group) couple to form the desired C-C bond, yielding the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is designed for a representative coupling with phenylboronic acid. It can be adapted for various aryl, heteroaryl, or vinyl boronic acids, although minor optimization may be required.
Reagent and Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for success, especially with heteroaromatic substrates like 7-azaindoles which can sometimes inhibit palladium catalysts.
-
Palladium Precatalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an excellent source of Pd(0). It is stable to air but generates the active catalyst in solution.
-
Ligand : Buchwald-type phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective for coupling heteroaromatic halides.[12] They are electron-rich and sterically bulky, which promotes oxidative addition and stabilizes the catalytic species.
-
Base : A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for nitrogen-containing heterocycles, providing excellent yields under relatively mild conditions.[12]
-
Solvent : A mixture of an organic solvent and water is standard. A combination like 1,4-Dioxane/H₂O or Toluene/Ethanol facilitates the dissolution of both the organic substrate and the inorganic base, promoting efficient transmetalation.[12]
Table of Reagents and Conditions
| Component | Role | M.W. | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | Electrophile | 398.22 | 1.0 | 199.1 mg |
| Phenylboronic Acid | Nucleophile | 121.93 | 1.5 | 91.4 mg |
| Pd₂(dba)₃ | Precatalyst | 915.72 | 0.025 (5 mol% Pd) | 22.9 mg |
| SPhos | Ligand | 410.51 | 0.06 | 24.6 mg |
| Cs₂CO₃ | Base | 325.82 | 2.0 | 325.8 mg |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL |
| Water (degassed) | Co-solvent | - | - | 1.0 mL |
Step-by-Step Experimental Procedure
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (199.1 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), SPhos (24.6 mg, 0.06 mmol), and cesium carbonate (325.8 mg, 1.0 mmol).
-
Degassing : Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition : Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvents should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-3-phenyl-1-(phenylsulfonyl)-7-azaindole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid.4. Base is not strong or soluble enough. | 1. Use a fresh bottle of catalyst/precatalyst.2. Ensure thorough degassing of all solvents.3. Use fresh boronic acid; consider using a pinacol ester derivative which is more stable.4. Switch to K₃PO₄ or ensure vigorous stirring. |
| Protodeborylation | Cleavage of the C-B bond by hydrolysis or protonation, forming arene byproduct from the boronic acid.[6] | 1. Use a slight excess of boronic acid (1.5-2.0 eq.).2. Ensure the base is added correctly and is not too harsh for the substrate.3. Minimize reaction time once the starting material is consumed. |
| Homocoupling | Dimerization of the boronic acid to form a biaryl byproduct (e.g., biphenyl). | 1. This is often promoted by oxygen; ensure the reaction is strictly anaerobic.2. Lower the reaction temperature if conversion is still efficient.3. Consider a different palladium source or ligand system. |
| Dehalogenation | The starting iodide is converted to the corresponding C-H bond.[13] | 1. This can occur under strongly reducing conditions. Ensure reagents are pure.2. Reduce reaction temperature or time. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and highly effective method for the C3-functionalization of this compound. By carefully selecting an appropriate palladium catalyst, a bulky phosphine ligand, a suitable base, and ensuring anaerobic conditions, researchers can access a wide range of novel 7-azaindole derivatives. This protocol serves as a validated starting point for the synthesis of complex molecules targeted for applications in drug development and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Kaur, H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- S. S. M. Shathvi, K. V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Petersen, K., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Bellina, F., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
- Goud, B., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E. [Link]
- Atlanchim Pharma. (n.d.).
- Organic Chemistry Explained. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Ramachandran, U. P., & Hopper, W. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2-methyl-1 phenyl sulfonyl-1H indole.
- ResearchGate. (n.d.). a)
- Ferraz, C., et al. (2018).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- Progress in Chemistry. (2012). Synthesis of Azaindoles. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
- Iriepa, I., et al. (2018).
- Ferraz, C., et al. (2018).
- Norwegian Research Information Repository. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-Azaindoles
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] As a structural bioisostere of indole, it is present in numerous biologically active compounds, including kinase inhibitors approved for therapeutic use. Functionalization of the 7-azaindole core is critical for modulating the pharmacological properties of these molecules. The C-3 position of the pyrrole ring is a particularly important vector for derivatization.
Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out as the most robust and versatile for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position.[2][3] Starting from the readily accessible 3-iodo-7-azaindole precursor, this guide provides an in-depth exploration of three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful implementation.
Core Principles of Palladium Cross-Coupling
At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the specific details vary for each named reaction, the fundamental catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond makes 3-iodo-7-azaindoles excellent substrates.
-
Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an alkyne, or an amine) is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand, base, and solvent is paramount, as these components stabilize the catalyst, facilitate key steps, and prevent undesirable side reactions.
Sources
- 1. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Application Notes & Protocols: Sonogashira Coupling with 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Introduction: The Strategic Importance of Alkynyl-7-Azaindoles in Modern Drug Discovery
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern synthetic chemistry.[1][2][3] Its ability to forge carbon-carbon bonds under mild conditions has made it an indispensable tool in the synthesis of complex molecules.[1][4] This application note focuses on a substrate of significant interest to the pharmaceutical industry: 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole.
The 7-azaindole scaffold is a privileged heterocycle, appearing in numerous FDA-approved drugs and clinical candidates, including kinase inhibitors for oncology and antiviral agents.[5][6] The introduction of an alkyne moiety at the C-3 position via the Sonogashira reaction opens a gateway to a vast chemical space, allowing for the creation of novel molecular architectures with finely tuned pharmacological properties. These resulting arylalkynes are versatile building blocks for further functionalization in the development of new therapeutic agents.[7][8]
This guide provides a comprehensive overview, from mechanistic principles to detailed, field-proven laboratory protocols, for successfully executing the Sonogashira coupling on this specific and valuable substrate. We will explore both the classic copper-co-catalyzed method and a copper-free alternative, explaining the causality behind each experimental choice to empower researchers to not only replicate the results but also to intelligently troubleshoot and adapt the methodology.
Mechanistic Rationale: Orchestrating the Catalytic Cycles
Understanding the underlying mechanism is critical for optimization and troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and, in the classic method, a copper cycle.[9]
The Dual Pd/Cu Catalytic Cycle
The widely accepted mechanism involves the precise interplay of both metals.[1][9]
-
Activation & Oxidative Addition (Pd Cycle): The reaction initiates with the reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the active Pd(0) species, typically [Pd(PPh₃)₂]. This active catalyst undergoes oxidative addition with the this compound, breaking the C-I bond and forming a Pd(II)-azaindole complex. The reactivity of aryl halides in this step follows the order I > OTf > Br >> Cl, making our iodo-substrate highly suitable for this reaction.[1]
-
Deprotonation & Acetylide Formation (Cu Cycle): Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N). The base deprotonates the alkyne, and the resulting acetylide anion is stabilized by copper, forming a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.[9]
-
Transmetalation (Connecting the Cycles): This is the key step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II)-azaindole complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-azaindole intermediate.[1]
-
Reductive Elimination (Pd Cycle): The final step is the reductive elimination from this intermediate, which forms the desired C(sp²)-C(sp) bond of the product, 3-alkynyl-2-methyl-1-(phenylsulfonyl)-7-azaindole, and regenerates the active Pd(0) catalyst to continue the cycle.[9]
Caption: Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle
The Copper-Free Variant
While highly efficient, the use of copper can sometimes lead to the formation of alkyne homocoupling dimers (Glaser coupling) and may require removal for pharmaceutical applications.[1][10] Copper-free protocols have been developed to circumvent these issues.[11][12][13] In these systems, the amine base must be strong enough to deprotonate the terminal alkyne without the assistance of copper. The palladium complex then coordinates the alkyne directly before the C-C bond-forming reductive elimination step.[9] This approach often requires slightly different ligands or reaction conditions to achieve high efficiency.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| This compound | >98% | Commercial Source | Starting material. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich, Acros | Must be pure and free of moisture. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Strem, Sigma-Aldrich | PdCl₂(PPh₃)₂. More air-stable than Pd(PPh₃)₄.[14] |
| Copper(I) Iodide (CuI) | >99% | Strem, Sigma-Aldrich | Should be a light tan or off-white powder. Dark color indicates oxidation. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Acros, Sigma-Aldrich | Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous | Acros, Sigma-Aldrich | Solvent choice can be critical.[15] |
| Argon or Nitrogen Gas | High Purity | Airgas, Praxair | For maintaining an inert atmosphere. |
Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Causality: Flame-drying the flask and using an inert atmosphere are critical to prevent moisture and oxygen from deactivating the Pd(0) catalyst and promoting undesirable alkyne homocoupling.[14] The Pd(II) precatalyst is more stable to air but the active Pd(0) species is not.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask three times.
-
Solvent and Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the iodo-azaindole) via syringe. Follow with the addition of triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Causality: A slight excess of the alkyne ensures complete consumption of the more valuable iodo-azaindole. The amine base is essential for both the copper and palladium catalytic cycles.[2]
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Causality: Aryl iodides are typically reactive enough for room-temperature coupling.[1] Gentle heating can accelerate the rate-determining transmetalation or reductive elimination steps without significant catalyst decomposition.
-
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting iodo-azaindole spot.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the insoluble catalyst residues. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to quench the base and remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-alkynyl-2-methyl-1-(phenylsulfonyl)-7-azaindole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates sensitive to copper or to minimize alkyne homocoupling byproducts.
Key Reagent Changes:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) is often used directly.
-
Base: A bulkier or stronger amine base like diisopropylethylamine (DIPEA) or pyrrolidine may be required.[12]
-
No CuI is added.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add the this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add anhydrous THF, followed by DIPEA (4.0 equiv) and the terminal alkyne (1.5 equiv).
-
Causality: A larger excess of both the base and alkyne is often needed to facilitate the reaction in the absence of the highly efficient copper co-catalyst.[9]
-
-
Reaction and Monitoring: Stir the reaction at 50-70 °C and monitor by TLC or LC-MS. Copper-free reactions often require higher temperatures to proceed at a reasonable rate.
-
Workup and Purification: Follow steps 6-9 from Protocol 1. The workup is often simpler as there are no copper salts to remove.
Troubleshooting and Optimization
Even robust reactions can encounter issues. The following table provides guidance on common problems and their solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Palladium Catalyst.[14]2. Poor quality CuI (if applicable).3. Insufficiently degassed system. | 1. Use a fresh bottle of catalyst. Ensure proper storage under inert gas.2. Use fresh, off-white CuI.3. Improve degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions). |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. High reaction temperature.3. Inappropriate solvent (THF can sometimes promote this).[15] | 1. Use a more stable precatalyst like PdCl₂(PPh₃)₂. Consider adding a phosphine ligand.2. Lower the reaction temperature.3. Switch solvent to DMF or Toluene. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Ensure the system is rigorously anaerobic.2. Reduce the loading of CuI.3. Switch to the copper-free protocol.[10] |
| Starting Material De-iodination or Protode-sulfonylation | 1. Presence of water or protic impurities.2. Base is too strong or temperature too high. | 1. Use rigorously dried solvents and reagents.2. Use a milder base (e.g., switch from DIPEA to Et₃N) and lower the temperature. |
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- MDL Lutfur Rahman. (2025, March 3).
- Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]
- Li, B., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
- ResearchGate. Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. [Link]
- Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
- National Institutes of Health. Azaindole Therapeutic Agents. [Link]
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]
- MDPI.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ACS Publications.
- Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]
- IntechOpen. Synthesis of Azaindoles. [Link]
- ACS Publications.
- ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
- National Institutes of Health. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]
- The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for C-H Activation Strategies in 7-Azaindole Functionalization
Foreword: The Strategic Imperative of 7-Azaindole Functionalization
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for indole, coupled with its capacity for forming crucial hydrogen bond interactions with biological targets, have cemented its importance.[1][2] Consequently, the development of efficient and regioselective methods for the functionalization of the 7-azaindole core is a paramount objective for synthetic and medicinal chemists. This guide provides an in-depth exploration of advanced C-H activation strategies, offering detailed protocols and the underlying scientific rationale to empower researchers in this dynamic field.
I. The Logic of C-H Activation for 7-Azaindole
Traditional synthetic routes to functionalized 7-azaindoles often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.[3] Direct C-H activation has emerged as a powerful and atom-economical alternative, allowing for the direct conversion of otherwise inert C-H bonds into new C-C or C-heteroatom bonds. This approach streamlines synthetic pathways, enabling rapid access to a diverse array of novel 7-azaindole analogues. The regioselectivity of these transformations is typically controlled through the strategic use of directing groups and the careful selection of transition metal catalysts.
II. Rhodium(III)-Catalyzed C-H Activation and Annulation
Rhodium(III) catalysis has proven to be a particularly effective strategy for the synthesis and functionalization of 7-azaindoles, often proceeding through a concerted metalation-deprotonation (CMD) mechanism.[4][5] These reactions are characterized by their high regioselectivity and tolerance for a variety of functional groups.
A. Synthesis of 7-Azaindoles via Annulative Coupling
A powerful application of Rh(III)-catalyzed C-H activation is the construction of the 7-azaindole core itself from readily available aminopyridines and alkynes. This approach avoids the need for pre-functionalized pyridines, a common limitation in classical methods.[6]
Causality of Experimental Choices:
-
Catalyst System: The [RhCp*Cl2]2 dimer is a robust and widely used precatalyst for Rh(III)-catalyzed C-H activation.
-
Silver Additives: AgSbF6 acts as a halide scavenger, generating the active cationic Rh(III) species. Ag2CO3 serves a dual role: as a mild base to facilitate the C-H activation step and as a Lewis acid to coordinate with the pyridine nitrogen, reducing its basicity and preventing catalyst inhibition.[6] DFT studies suggest that the Ag+ oxidant plays a crucial role in regenerating the catalyst and increasing turnover efficiency by oxidizing Rh(I) to Rh(III).[5][7]
-
Directing Group: An amide directing group, such as an adamantamido group, is often employed on the aminopyridine to ensure regioselective C-H activation at the ortho position.
-
Solvent: A mixture of 1,2-dichloroethane (DCE) and toluene is often used to ensure solubility of all reaction components and to achieve the desired reaction temperature.
Experimental Workflow: Rh(III)-Catalyzed Annulation
Caption: General workflow for Rh(III)-catalyzed synthesis of 7-azaindoles.
Protocol 1: Synthesis of 2,3-Diphenyl-7-Azaindole
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add 2-adamantamidopyridine (0.1 mmol, 1.0 equiv), diphenylacetylene (1.5 equiv), [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%), and Ag2CO3 (1.5 equiv).
-
Solvent Addition: Add 1,2-dichloroethane (1.0 mL) and toluene (0.2 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of diethyl ether and n-hexane (1:10) as the eluent.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic layer with an aqueous solution of NH4Cl.
-
Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-azaindole.
B. Oxidative Annulation of N-Aryl-7-Azaindoles
Existing 7-azaindole scaffolds can be further functionalized through a double C-H activation process. Using an N-aryl directing group, Rh(III) catalysis can achieve an oxidative annulation with alkynes, leading to complex, fused polycyclic systems.
Protocol 2: Rh(III)-Catalyzed Oxidative Annulation
-
Reaction Setup: In a sealed tube, combine N-phenyl-7-azaindole (1.0 equiv), diphenylacetylene (2.0 equiv), 2 (5 mol%), and Cu(OAc)2·H2O (2.0 equiv).
-
Solvent Addition: Add tert-amyl alcohol (t-AmOH) as the solvent.
-
Reaction: Heat the mixture at 120 °C for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the annulated product.
Mechanistic Insight: The Role of the Oxidant
Caption: Simplified catalytic cycle for Rh(III)-catalyzed oxidative annulation.
III. Palladium-Catalyzed Direct Arylation
Palladium catalysis is a versatile tool for the direct arylation of 7-azaindoles at various positions. The regioselectivity can be finely tuned by the choice of directing group, N-oxide activation, or reaction conditions.
A. C2-Arylation of N-Acyl 7-Azaindoles
The C2 position of the 7-azaindole pyrrole ring is electronically favored for functionalization. Palladium-catalyzed direct arylation with arenes provides a straightforward route to C2-arylated products.[8]
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst such as Pd(OAc)2 is effective for this transformation.
-
Oxidant: An oxidant like Ag2CO3 is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.
-
Acid: The concentration of an acid additive can be critical for achieving high selectivity for C2-arylation.[8]
Protocol 3: Palladium-Catalyzed C2-Arylation
-
Reaction Setup: To a screw-capped vial, add N-benzoyl-7-azaindole (1.0 equiv), the desired arene (used as solvent or co-solvent), Pd(OAc)2 (5-10 mol%), and Ag2CO3 (2.0 equiv).
-
Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 120 °C) for several hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.
B. N-Oxide Directed C6- and C7-Arylation
The pyridine ring of 7-azaindole is less reactive towards C-H activation than the pyrrole ring. N-oxide formation activates the pyridine ring, enabling palladium-catalyzed direct arylation at the C6 and C7 positions.[9][10]
Causality of Experimental Choices:
-
N-Oxide Activation: The N-oxide group increases the electron density of the pyridine ring, facilitating C-H activation.
-
Ligand: The choice of phosphine ligand, such as DavePhos, is crucial for achieving high yields and regioselectivity.[10]
-
Base: A carbonate base like Cs2CO3 is typically used.
Protocol 4: N-Oxide Directed C6-Arylation
-
Substrate Preparation: Synthesize N-methyl-7-azaindole N-oxide from N-methyl-7-azaindole using an appropriate oxidizing agent (e.g., m-CPBA).
-
Reaction Setup: In a glovebox, combine N-methyl-7-azaindole N-oxide (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)2 (4 mol%), DavePhos (15 mol%), and Cs2CO3 (2.0 equiv) in a vial.
-
Solvent Addition: Add toluene as the solvent.
-
Reaction: Seal the vial and heat at 110 °C for the specified time.
-
Workup and Purification: After cooling, the mixture is filtered through celite, concentrated, and purified by chromatography to yield the C6-arylated product. Subsequent deoxygenation can be performed if desired.
Table 1: Selected Examples of Palladium-Catalyzed C-H Arylation of 7-Azaindole
| Position | Catalyst System | Coupling Partner | Yield (%) | Reference |
| C2 | Pd(OAc)2 / Ag2CO3 | Benzene | 75 | [8] |
| C6 | Pd(OAc)2 / DavePhos / Cs2CO3 (N-oxide) | 4-Bromotoluene | 87 | [10] |
| C7 | Pd(OAc)2 / Phosphinoyl DG / Pyridine ligand | Arylboronic acid | High | [11] |
IV. Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate ester group onto the 7-azaindole scaffold. This functional group can then be readily converted into a wide range of other functionalities through subsequent cross-coupling reactions.[12][13]
Causality of Experimental Choices:
-
Catalyst: [Ir(cod)Cl]2 is a common precatalyst, often used in conjunction with a bipyridine ligand (e.g., dtbpy). Ligand-free systems have also been developed.[14]
-
Boron Source: Bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin) are the standard boron sources.
-
Directing Group: The regioselectivity can be controlled by a directing group on the nitrogen atom. For example, a bulky silyl group can direct borylation to the sterically hindered C7 position.[12]
Experimental Workflow: Iridium-Catalyzed C-H Borylation
Caption: General workflow for Iridium-catalyzed C-H borylation of 7-azaindole.
Protocol 5: Ligand-Free Iridium-Catalyzed C3-Borylation
-
Reaction Setup: In a glovebox, charge a vial with N-isobutyryl-7-azaindole (0.20 mmol), [IrCl(cod)]2 (5.0 mol%), and n-hexane (1.0 mL).
-
Reagent Addition: Add pinacolborane (HBpin, 1.5 equivalents).
-
Reaction: Seal the vial and heat the mixture at 80 °C for 12 hours.
-
Workup and Purification: After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the C3-borylated product.[14]
V. Ruthenium- and Copper-Catalyzed Strategies
While less extensively documented for 7-azaindole compared to Rh, Pd, and Ir, both Ruthenium and Copper catalysts offer promising avenues for C-H functionalization.
A. Ruthenium(II)-Catalyzed C-H Cyanation
Ruthenium catalysts can effect the ortho-cyanation of N-aryl-7-azaindoles, with the 7-azaindole moiety acting as a bidentate directing group.[9][15]
Protocol 6: Ruthenium-Catalyzed C-H Cyanation
-
Reaction Setup: To a screw-capped tube, add N-phenyl-7-azaindole (1.0 equiv), [Ru(p-cymene)Cl2]2 (2.5 mol%), AgOTf (20 mol%), and NaOAc (0.5 equiv).
-
Reagent and Solvent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (1.5 equiv) as the cyanating agent and 1,2-dichloroethane (DCE) as the solvent.
-
Reaction: Heat the mixture at 100 °C for 16 hours.
-
Workup and Purification: After cooling, the mixture is filtered, concentrated, and purified by column chromatography to yield the ortho-cyanated product.[9]
B. Copper-Catalyzed C-H Amination
Copper catalysis provides an economical and efficient platform for C-N bond formation via C-H activation. While specific protocols for 7-azaindole are emerging, methods developed for other N-heterocycles can often be adapted.[2][16]
General Considerations for Copper-Catalyzed Amination:
-
Catalyst: Simple copper salts like Cu(OAc)2 or CuI are often effective.
-
Amine Source: A variety of nitrogen sources can be used, including azoles, amides, and sulfonamides.
-
Oxidant: An external oxidant, such as a peroxide or even air (O2), is typically required.
-
Ligand: The use of a ligand, such as a phenanthroline or DMAP, can be crucial for catalytic activity.
VI. Conclusion and Future Outlook
The C-H activation strategies outlined in this guide represent a paradigm shift in the synthesis of functionalized 7-azaindoles. By leveraging the unique reactivity of transition metal catalysts and the principles of directed C-H activation, researchers can now access a vast chemical space of novel 7-azaindole derivatives with unprecedented efficiency. The continued development of new catalytic systems, particularly with earth-abundant metals like copper and iron, and the discovery of novel directing group strategies will undoubtedly further expand the synthetic chemist's toolkit. These advancements will continue to fuel innovation in drug discovery and materials science, where the 7-azaindole scaffold is poised to play an increasingly important role.
References
- Kim, Y., & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh (iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10876-10885. [Link]
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh (iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10876-10885. [Link]
- Laha, J. K., et al. (2020). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- Santos, A. S., Mortinho, A., & Marques, M. M. B. (2018).
- Kim, Y., & Hong, S. (2015). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes.
- This reference is not explicitly cited in the text but provides relevant background.
- Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- Asati, V., & Kushwaha, N. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 21(1), 4-21. [Link]
- Sperry, J. B., & Wright, D. L. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. The Journal of organic chemistry, 77(16), 7014-7023. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- Sperry, J. B., & Wright, D. L. (2012). Iridium-catalyzed C–H borylation-based synthesis of natural indolequinones. The Journal of Organic Chemistry, 77(16), 7014-7023. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- Wang, Q., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC advances, 11(1), 183-187. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- Various Authors. (2016). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry. [Link]
- Daugulis, O., et al. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic letters, 11(6), 1357-1360. [Link]
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- This reference is not explicitly cited in the text but provides relevant background.
- Various Authors. (2020). Directed copper-catalyzed dehydrogenative C–H amination of unsaturated sialic acids. Organic Chemistry Frontiers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C–H phosphoramidation of N-aryl-7-azaindoles with phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Directed copper-catalyzed dehydrogenative C–H amination of unsaturated sialic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The 7-azaindole core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its isosteric relationship with indole and its ability to form key hydrogen bond interactions with biological targets.[1][2] This heterocyclic motif is present in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H can mimic the adenine structure of ATP, effectively binding to the hinge region of kinases.[1] The strategic functionalization of the 7-azaindole ring is therefore a critical endeavor in the development of novel therapeutics.[2][3]
This document provides a detailed guide to the application of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole , a highly versatile synthetic intermediate. The introduction of an iodine atom at the C3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties.[4][5][6] The phenylsulfonyl group serves a dual purpose: it activates the azaindole ring for electrophilic substitution and acts as a robust protecting group for the nitrogen atom, which can be removed under specific conditions if required. The C2-methyl group can provide beneficial steric and electronic properties to the final compounds. This guide will detail the synthesis of this key intermediate and showcase its application in the construction of more complex, biologically relevant molecules.
Core Synthesis Pathway: From 7-Azaindole to a Versatile Intermediate
The synthesis of this compound is a multi-step process that begins with the commercially available 2-methyl-7-azaindole. The workflow involves protection of the azaindole nitrogen followed by a regioselective iodination at the C3 position.
Caption: Synthetic workflow for the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative two-step synthesis starting from 2-methyl-7-azaindole. The causality behind this approach is the need to protect the acidic N-H proton to prevent side reactions and to direct the subsequent electrophilic iodination to the electron-rich C3 position of the pyrrole ring.
Materials and Equipment:
-
2-Methyl-7-azaindole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
Part A: Synthesis of 2-Methyl-1-(phenylsulfonyl)-7-azaindole
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-7-azaindole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture may effervesce. Stir at 0 °C for 30 minutes.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-methyl-1-(phenylsulfonyl)-7-azaindole (1.0 eq) from Part A in anhydrous DCM in a round-bottom flask protected from light.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. The formation of a new, less polar spot should be observed.
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NIS. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The crude product, this compound, can be further purified by recrystallization or flash column chromatography.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 943324-07-0 | C₁₄H₁₁IN₂O₂S | 398.22 |
| Analog: 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole | Not Available | C₁₅H₁₂INO₂S | 397.22 |
Note: Data for the indole analog is provided for comparison.[7][8]
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][9] This reaction enables the introduction of a wide variety of aryl or heteroaryl groups at the C3 position.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or microwave reactor
-
Standard work-up and purification glassware and reagents as in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-methyl-1-(phenylsulfonyl)-7-azaindole.
| Reaction Type | Catalyst | Base | Solvent | Typical Yield | Reference |
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₃PO₄ | MeCN/H₂O | Good to Excellent | [10] |
| Suzuki-Miyaura | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane | 67-93% | [4] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Varies | [5][6] |
Note: This table presents representative conditions for cross-coupling reactions on azaindole scaffolds. Yields are highly dependent on the specific substrates used.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published synthetic transformations in organic chemistry.[10][11] The success of each step can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress by observing the consumption of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and final products by analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the final crystalline products.
For instance, in the iodination step, the introduction of the iodine atom at the C3 position is expected to cause a characteristic downfield shift of the adjacent protons in the ¹H NMR spectrum. Similarly, successful Suzuki coupling will result in the disappearance of the C-I bond signals and the appearance of new signals corresponding to the coupled aryl group.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of novel 7-azaindole derivatives. Its capacity to undergo a range of C-C and C-N bond-forming reactions makes it an invaluable tool in the exploration of chemical space around this privileged heterocyclic core. The protocols provided herein offer a robust foundation for the synthesis and application of this key intermediate in the pursuit of new therapeutic agents.
References
- Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o632. [Link]
- Barreiro, G., Adbo, M., & de Oliveira, R. (2018).
- Singh, A., Singh, A., Chhunchha, B., & Singh, R. P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7948. [Link]
- MySkinRecipes. (n.d.). This compound.
- Santos, A. S., Coutinho, A. C., & Marques, M. M. B. (2018).
- Ramathilagam, C., Saravanan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., Umarani, P. R., & Manivannan, V. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.
- Santos, A. S., Coutinho, A. C., & Marques, M. M. B. (2018).
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Collot, V., Rault, S., & Robba, M. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [Link]
- Ramathilagam, C., Hopper, W., & Umarani, P. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole.
- ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
- Hopkins, C. R., & Collar, N. (2019).
- Ramirez, A., Sun, X., Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 73(13), 5124-5126. [Link]
- Guéret, A., & Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 469-490. [Link]
- Ganesh, T. (2021). Azaindole Therapeutic Agents. PMC. [Link]
- Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole in SAR Studies
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole scaffold while offering unique physicochemical properties. Its presence in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors, underscores its importance in drug discovery.[1][2] The strategic introduction of a nitrogen atom in the benzene portion of the indole ring provides an additional hydrogen bond acceptor, which can be pivotal for target engagement and modulation of pharmacokinetic properties.[3] Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds, and the targeted derivatization of the 7-azaindole core is a key strategy in this process.
This guide focuses on the derivatization of a highly versatile building block, 3-iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole , for the exploration of SAR. The C-3 position of the 7-azaindole is a common site for modification to probe the binding pocket of biological targets. The iodo-substituent at this position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The phenylsulfonyl group acts as an effective protecting group for the indole nitrogen, enhancing the stability of the scaffold and preventing unwanted side reactions during coupling.[3]
This document provides detailed protocols for the synthesis of the key this compound intermediate and its subsequent derivatization, offering researchers a practical guide to efficiently generate a library of analogues for comprehensive SAR exploration.
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is a multi-step process commencing with the commercially available 2-amino-3-methylpyridine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of the key intermediate.
Protocol 1: Synthesis of 2-Methyl-7-azaindole
This protocol is adapted from a patented procedure.[4]
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Sodium amide (NaNH₂)
-
N-Methylaniline
-
Toluene
-
Ethanol
-
Activated carbon
Procedure:
-
Acylation: In a suitable reaction vessel, treat 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine.
-
Cyclization: In a separate, dry reaction vessel under an inert atmosphere, prepare a solution of sodium amide in a high-boiling solvent such as toluene, with N-methylaniline as a catalyst.
-
Add the 2-acetamido-3-methylpyridine to the sodium amide solution and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., water or ethanol).
-
Perform an aqueous work-up to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in hot ethanol and decolorize with activated carbon. Allow the solution to cool to 0-5 °C to induce crystallization. Filter the solid and dry to afford pure 2-methyl-7-azaindole.
Protocol 2: Synthesis of this compound
This two-step protocol involves the iodination of 2-methyl-7-azaindole followed by N-sulfonylation. The iodination is adapted from a procedure for unsubstituted 7-azaindole, and the sulfonylation is based on a method for a closely related indole.[5]
Materials:
-
2-Methyl-7-azaindole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
Benzene or Toluene
-
Methanol
Procedure:
-
Iodination:
-
Dissolve 2-methyl-7-azaindole in DMF in a round-bottom flask.
-
Add potassium hydroxide and iodine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-iodo-2-methyl-7-azaindole.
-
-
N-Sulfonylation:
-
Dissolve the crude 3-iodo-2-methyl-7-azaindole in benzene or toluene.
-
Add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium hydrogensulfate.
-
To this biphasic mixture, add benzenesulfonyl chloride dropwise.
-
Stir vigorously at room temperature for several hours. Monitor the reaction by TLC.
-
After completion, separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions for SAR Studies
The 3-iodo-7-azaindole scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-3 position.
Caption: Key cross-coupling strategies for derivatization.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 3-iodo-7-azaindole with a wide range of aryl or heteroaryl boronic acids or their esters. This protocol is adapted from a general procedure for the Suzuki coupling of nitrogen-rich heterocycles.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or pinacol ester) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1-(phenylsulfonyl)-7-azaindole.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos-Pd-G3 | Choice depends on the reactivity of the boronic acid; bulky phosphine ligands often improve yields for hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base like Cs₂CO₃ or K₃PO₄ is often required for less reactive coupling partners. |
| Solvent | Dioxane/H₂O, DME, Toluene | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but should be kept below the decomposition temperature of the reactants. |
Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements. This protocol is adapted from procedures for the Sonogashira coupling of iodoindoles and related heterocycles.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, or a mixture with the amine base)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 30-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-2-methyl-1-(phenylsulfonyl)-7-azaindole.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic and reliable system for Sonogashira couplings. Copper-free conditions can also be employed with specific palladium catalysts and ligands. |
| Base | TEA, DIPA | Acts as both a base and a solvent in some cases, and is crucial for the catalytic cycle. |
| Solvent | THF, DMF | Aprotic polar solvents are generally effective in solubilizing the reactants. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at or near room temperature. |
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct coupling of primary and secondary amines to the 3-position of the azaindole core, providing access to a wide range of amino-substituted derivatives.[1][10] This protocol is a general guide adapted from established methods for aryl halide amination.[11]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G2) (1-3 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane, t-Butanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst, the base, and this compound.
-
Add the solvent and the amine.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Stir for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 3-amino-2-methyl-1-(phenylsulfonyl)-7-azaindole.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | XPhos-Pd-G3, RuPhos-Pd-G2 | Modern pre-catalysts are often more efficient and air-stable. The choice of ligand is critical and depends on the amine. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is common, but carbonate bases can be used for more sensitive substrates. |
| Solvent | Toluene, Dioxane, t-Butanol | Anhydrous, aprotic solvents are essential for the reaction's success. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to overcome the activation barrier for C-N bond formation. |
Deprotection of the Phenylsulfonyl Group
For biological evaluation, it is often necessary to remove the phenylsulfonyl protecting group. This can be achieved under various conditions, with basic hydrolysis being a common method.
Protocol 6: Basic Hydrolysis of the Phenylsulfonyl Group
Materials:
-
N-Phenylsulfonyl-7-azaindole derivative
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent (e.g., Methanol/Water or THF/Water)
Procedure:
-
Dissolve the N-protected azaindole in a mixture of the organic solvent and water.
-
Add an excess of the base (e.g., NaOH or LiOH).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by chromatography or recrystallization.
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the generation of diverse libraries of compounds for SAR studies. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results. The versatility of these methods will undoubtedly continue to contribute to the discovery of novel therapeutics based on the 7-azaindole core.
References
- CN102827162A - Preparation method of 2-methyl-7-azaindole - Google P
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
- Buchwald–Hartwig amin
- Iodination of 7-azaindole and pyrrole | Download Table - ResearchG
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
- Azaindole synthesis - Organic Chemistry Portal. [Link]
- Different strategies for synthesis of 7-azaindoles - ResearchG
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. [Link]
- Recent advances in Sonogashira reactions - PubMed. [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)
- Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed. [Link]
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI - PubMed Central. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][12]-Fused Indole Heterocycles - NIH. [Link]
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF. [Link]
- Coupling of 7-Azaindoles with Thiophenes - ChemistryViews. [Link]
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. [Link]
- (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol - PMC - NIH. [Link]
- 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole - PMC - NIH. [Link]
- (PDF)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 8. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the N-Arylation of 7-Azaindoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylated 7-Azaindoles
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere for indoles and purines in a multitude of pharmacologically active agents.[1][2] The nitrogen atom at the 1-position of the 7-azaindole ring system presents a key vector for chemical modification. N-arylation, the introduction of an aryl group at this position, is a transformative step that profoundly influences the steric, electronic, and pharmacokinetic properties of the parent molecule. This modification allows for the exploration of new binding interactions with biological targets, optimization of ADME (absorption, distribution, metabolism, and excretion) properties, and the generation of novel intellectual property. Consequently, robust and versatile methods for the N-arylation of 7-azaindoles are of paramount importance in the drug discovery and development pipeline.
This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the N-arylation of 7-azaindoles, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented to enable researchers to confidently and successfully implement these critical transformations in their own laboratories.
Mechanistic Insights: The Engine of C-N Bond Formation
The construction of the N-aryl bond on the 7-azaindole core is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3] Understanding the catalytic cycles of these reactions is crucial for rational experimental design and troubleshooting.
The Buchwald-Hartwig Amination: A Palladium-Powered Workhorse
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4][5] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine (in this case, 7-azaindole) with an aryl halide or triflate.[4][6] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
The cycle begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[5][8] Subsequently, the 7-azaindole coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.[9][10] The final step is reductive elimination, which forms the desired N-aryl-7-azaindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Sources
- 1. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 2. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole: An Application Note
Introduction: The Strategic Importance of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole in Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous clinically approved drugs and investigational agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability. The strategic functionalization of the 7-azaindole core is paramount in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen, enhancing its stability and modulating its electronic properties. Crucially, the iodine atom at the C-3 position provides a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of highly functionalized 7-azaindole derivatives with tailored biological activities.
This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2-methyl-7-azaindole. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on practical, scalable, and safe laboratory procedures. We will delve into the rationale behind the chosen synthetic strategy, highlighting key process parameters and safety considerations for a successful and efficient scale-up. The ultimate utility of this key intermediate is underscored by its application in the synthesis of potent kinase inhibitors, such as analogues of Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor).[3][4][5][6][7]
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the commercially available 2-methyl-7-azaindole. The first step involves the protection of the azaindole nitrogen with a phenylsulfonyl group. This is followed by a regioselective iodination at the C-3 position of the azaindole ring.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Scale-up Synthesis of 2-Methyl-1-(phenylsulfonyl)-7-azaindole
Reaction Principle and Rationale
The N-phenylsulfonylation of 2-methyl-7-azaindole is achieved using benzenesulfonyl chloride in a biphasic system with a phase-transfer catalyst. This method is particularly amenable to scale-up due to its operational simplicity, mild reaction conditions, and generally high yields. The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, facilitates the transfer of the deprotonated azaindole from the aqueous phase to the organic phase, where it reacts with the benzenesulfonyl chloride.
Detailed Protocol
Materials and Equipment:
-
2-Methyl-7-azaindole (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Sodium hydroxide (NaOH) pellets
-
Tetrabutylammonium hydrogen sulfate (TBAS) (0.05 eq)
-
Toluene
-
Deionized water
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask, dissolve 2-methyl-7-azaindole (e.g., 100 g, 0.757 mol) in toluene (1 L).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets (400 g) in deionized water (800 mL). Caution: This is a highly exothermic process; cool the solution in an ice bath during preparation.
-
Addition of Reagents: To the stirred solution of 2-methyl-7-azaindole in toluene, add the aqueous NaOH solution, followed by tetrabutylammonium hydrogen sulfate (12.8 g, 0.038 mol).
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (115 mL, 0.908 mol) to the vigorously stirred biphasic mixture via a dropping funnel over a period of 1 hour. Maintain the internal temperature between 20-25 °C using a water bath if necessary.
-
Reaction Monitoring: Continue vigorous stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, 2-methyl-1-(phenylsulfonyl)-7-azaindole, can often be used in the next step without further purification if the purity is deemed sufficient by NMR or HPLC analysis. If necessary, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography.
Part 2: Scale-up Synthesis of this compound
Reaction Principle and Rationale
The C-3 iodination of the N-protected 7-azaindole is an electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its ease of handling, high reactivity, and the straightforward work-up procedure, making it suitable for industrial applications. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The phenylsulfonyl group at the N-1 position deactivates the pyrrole ring to some extent but directs the electrophilic substitution to the C-3 position.
Caption: Simplified mechanism of C-3 iodination of N-sulfonyl azaindole.
Detailed Protocol
Materials and Equipment:
-
2-Methyl-1-(phenylsulfonyl)-7-azaindole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Deionized water
-
Brine
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask, dissolve 2-methyl-1-(phenylsulfonyl)-7-azaindole (e.g., 200 g, 0.735 mol) in DMF (2 L).
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (182 g, 0.808 mol) portion-wise over 30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-water (10 L).
-
Precipitation and Filtration: A solid precipitate will form. Stir the slurry for 30 minutes and then collect the solid by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is colorless.
-
Work-up of Filtrate (Optional): The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts should be washed with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine, then dried and concentrated.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification: The crude this compound is typically obtained in high purity. If further purification is required, recrystallization from a solvent such as ethanol is recommended.
Data Summary and Expected Results
| Step | Reactant | Product | Scale (Example) | Typical Yield | Purity (Crude) |
| N-Phenylsulfonylation | 2-Methyl-7-azaindole | 2-Methyl-1-(phenylsulfonyl)-7-azaindole | 100 g | 85-95% | >95% (HPLC) |
| C-3 Iodination | 2-Methyl-1-(phenylsulfonyl)-7-azaindole | This compound | 200 g | 90-98% | >98% (HPLC) |
Safety Considerations
-
Sodium Hydroxide: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The dissolution of NaOH in water is highly exothermic and should be performed with cooling.
-
Benzenesulfonyl Chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.
-
N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene and DMF: Flammable and toxic solvents. Handle in a fume hood and away from ignition sources.
-
General Precautions: Always wear appropriate PPE. Perform all operations in a well-ventilated area. Have appropriate spill kits and emergency equipment readily available.
Conclusion
This application note provides a robust and scalable two-step synthesis of this compound. The described protocols utilize readily available reagents and are designed for safe and efficient execution on a larger scale. The strategic importance of the title compound as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors, makes this a valuable process for researchers and professionals in the field of drug discovery and development.
References
- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
- Wikipedia. (n.d.). Larock indole synthesis.
- National Center for Biotechnology Information. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- National Center for Biotechnology Information. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- ACS Publications. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4730–4733.
- National Center for Biotechnology Information. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions.
- PubChem. (n.d.). Pexidartinib.
- National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
- National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4796–4800.
- ChemistryViews. (2021). C–H Iodination of (Hetero)arenes.
- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
- ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4796–4800.
- Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- ResearchGate. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(52), 31221-31225.
- ResearchGate. (2021). Selective C–H Iodination of (Hetero)arenes.
- ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- National Center for Biotechnology Information. (n.d.). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III.
Sources
- 1. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 5. preprints.org [preprints.org]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 3-Iodo-7-Azaindoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodo-7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. The unique electronic properties of the 7-azaindole nucleus, particularly the presence of the pyridine nitrogen, can present specific challenges not encountered with simpler aryl halides.
This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address the common issues encountered in the lab. Our goal is to provide not just protocols, but a deeper understanding of the "why" behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of 3-iodo-7-azaindoles challenging?
The primary challenge stems from the presence of the nitrogen atom in the pyridine ring of the 7-azaindole core. This nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially deactivating it or altering its catalytic activity.[1][2] This can lead to sluggish reactions or the need for higher catalyst loadings. Additionally, N-heterocyclic halides, like 3-iodo-7-azaindole, can be more susceptible to side reactions such as dehalogenation.[2][3][4]
Q2: What is the best general palladium catalyst and ligand combination to start with for this substrate?
For N-heterocyclic substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. A highly recommended starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos .[5][6] These ligands are known to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can be effective even at lower catalyst loadings (1-5 mol%).[6][7] Pre-formed catalysts, or precatalysts, incorporating these ligands (e.g., SPhos Pd G3) are also excellent choices as they are often more stable and efficient at generating the active Pd(0) species.[8]
Q3: Which base should I choose for the Suzuki coupling of 3-iodo-7-azaindoles?
The choice of base is critical. Strong inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices.[5][6] They are effective at promoting the transmetalation step without causing significant degradation of sensitive substrates. It's crucial to use a base that is finely powdered and, if possible, anhydrous to ensure consistent results.[9] The addition of a small amount of water as a co-solvent can sometimes improve the solubility and efficacy of the base.[10]
Q4: What is the optimal solvent system for this reaction?
A mixture of an organic solvent and water is typically employed. Common and effective solvent systems include 1,4-dioxane/water , THF/water , or toluene/ethanol .[5][6][11] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ideal ratio of organic solvent to water often needs to be optimized but a good starting point is a 4:1 or 1:1 mixture.[5][12] The choice of solvent can significantly influence reaction rates and even selectivity.[11][13][14]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low to no conversion of the 3-iodo-7-azaindole starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have been deactivated.
-
Actionable Advice: If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is not oxidized and that the reaction conditions promote reduction to Pd(0).[15] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst like an XPhos palladacycle.[16] Always ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[8][17]
-
-
Poor Ligand Choice: The ligand may not be suitable for this specific substrate.
-
Ineffective Base or Solvent System: The base may not be strong enough or sufficiently soluble to activate the boronic acid for transmetalation.
-
Insufficient Temperature: The reaction may have a high activation energy.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
To better understand the reaction, the following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Problem 2: Significant formation of a dehalogenated byproduct (7-azaindole).
Possible Causes & Solutions:
-
Presence of a Hydride Source: A common mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[19] This Pd-H species can then undergo reductive elimination with the azaindole moiety to produce the dehalogenated product.
-
Actionable Advice:
-
Choice of Base: Some bases are more prone to generating hydride species. While effective, bases like alkoxides should be used with caution. Cs₂CO₃ and K₃PO₄ are generally safer options in this regard.[5]
-
Solvent Purity: Ensure your solvents are of high purity and anhydrous if the protocol calls for it. Some alcoholic solvents can act as hydride donors.[19]
-
N-Protection: For particularly challenging cases, protecting the N-H of the pyrrole ring in the azaindole can suppress dehalogenation by altering the electron density of the heterocycle.[20]
-
-
Problem 3: Formation of homocoupled byproducts (biaryl from the boronic acid or di-azaindole).
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of molecular oxygen is a primary cause of boronic acid homocoupling.[21] Oxygen can participate in a side catalytic cycle that leads to the dimerization of the boronic acid.
-
Slow Transmetalation/Fast Competing Pathways: If the desired cross-coupling is slow, side reactions like homocoupling can become more prominent.
-
Actionable Advice: Re-evaluate your choice of base and solvent to ensure the transmetalation step is as efficient as possible.[10] Sometimes, a slight excess of the boronic acid (1.1-1.2 equivalents) is used, but a large excess can sometimes favor homocoupling.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the Suzuki coupling of 3-iodo-7-azaindoles.
Caption: A step-by-step guide for troubleshooting Suzuki reactions.
Data Summary: Comparison of Reaction Conditions
The following table summarizes successful reaction conditions reported in the literature for Suzuki couplings on azaindole scaffolds, providing a useful reference for your own optimizations.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85-89 | [5] |
| Pd Source (2) | Ligand (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good to Excellent | [6] |
| Pd(OAc)₂ (3) | SPhos (7.5) | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | Not specified | [1][23] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | High | [24] |
Experimental Protocols
Standard Protocol for Suzuki Coupling of 3-Iodo-7-Azaindole
This protocol serves as a robust starting point for your experiments.
-
Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add 3-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol 1:1, to achieve a concentration of ~0.1 M with respect to the 3-iodo-7-azaindole) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).[5]
-
Reaction: Place the sealed vial in a preheated oil bath at 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- Mitchell, D., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Gondal, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
- Allwood, D. M., et al. (2023). Preformed Pd(II)
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
- MDPI. (2023). Preformed Pd(II)
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Synthesis of azaindoles (41)
- Martins, P., et al. (2018).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. [Link]
- Ceballos, S., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Martins, P., et al. (2018).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC)
- National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
- ResearchGate. (2025). Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions. [Link]
- National Institutes of Health. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Atlanchim Pharma. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Semantic Scholar. (n.d.).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- ResearchGate. (2025).
- National Library of Medicine. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. [Link]
- ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Welcome to the technical support guide for the synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. This molecule is a critical building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges, with a specific focus on identifying and mitigating side reactions. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success and reproducibility of your synthesis.
Workflow Overview: A Two-Step Synthesis
The synthesis of this compound is typically achieved in two key steps: N-protection followed by regioselective iodination. This guide is organized to address potential issues in each of these stages.
Caption: General synthetic workflow.
Part 1: Troubleshooting N-Phenylsulfonylation
The first step involves the protection of the pyrrole nitrogen of 2-methyl-7-azaindole. While seemingly straightforward, improper conditions can lead to low yields and difficult purifications.
FAQ 1.1: My N-protection reaction is sluggish or incomplete, with significant starting material remaining. What's causing this?
Answer: This is a common issue often related to the choice of base and reaction conditions. The N-H of the pyrrole ring in 7-azaindole must be deprotonated to create a nucleophile strong enough to attack the phenylsulfonyl chloride.
Causality & Solution:
-
Insufficiently Strong Base: Tertiary amines like triethylamine (TEA) may not be strong enough to fully deprotonate the azaindole. A stronger, non-nucleophilic base is required.
-
Recommendation: Use sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF. NaH irreversibly deprotonates the azaindole, driving the reaction to completion.
-
-
Presence of Moisture: Phenylsulfonyl chloride readily hydrolyzes to benzenesulfonic acid in the presence of water. Both the base and starting materials can be consumed by this side reaction.
-
Recommendation: Ensure all glassware is oven-dried. Use anhydrous solvents. If using a solid base like KOH, consider phase-transfer catalysis to minimize hydrolysis of the electrophile.[3]
-
-
Low Temperature: While the reaction is typically run at 0 °C to room temperature, low temperatures can slow the rate of reaction, especially if a weaker base is used.
-
Recommendation: After adding the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC analysis shows complete consumption of the starting material.
-
Table 1: Comparison of Basing Systems for N-Sulfonylation
| Base System | Solvent | Temperature | Pros | Cons & Side Reactions |
| NaH | DMF, THF | 0 °C to RT | High yield, irreversible deprotonation. | Requires strictly anhydrous conditions; H₂ gas evolution. |
| KOH / TBAHS | Benzene, H₂O | Room Temp | Phase-transfer catalysis is robust.[3] | Potential for PhSO₂Cl hydrolysis; two-phase system can be slow. |
| TEA / DMAP | DCM | Room Temp | Mild conditions. | Often results in incomplete conversion; DMAP can be difficult to remove. |
Part 2: Troubleshooting C3-Iodination
The regioselective introduction of iodine at the C3 position is the most critical step and the most common source of side reactions. The electron-rich nature of the N-sulfonylated azaindole ring dictates the site of electrophilic attack.
FAQ 2.1: Why is iodination favored at the C3 position? I'm concerned about getting other isomers.
Answer: The regioselectivity of electrophilic aromatic substitution (SEAr) on the 1-(phenylsulfonyl)-7-azaindole ring is governed by electronic effects. The C3 position of the pyrrole ring is the most nucleophilic and therefore the most reactive site.
Mechanistic Insight:
The N-phenylsulfonyl group is electron-withdrawing, which deactivates the entire ring system to some extent. However, within the pyrrole moiety, the nitrogen lone pair donation creates a high electron density at the C3 position. Computational studies confirm that the Highest Occupied Molecular Orbital (HOMO) has the largest coefficient at C3, making it the preferred site for attack by an electrophile (I⁺).[4][5][6] The pyridine ring is significantly more electron-deficient and thus less reactive towards electrophiles.
Caption: Mechanism of electrophilic iodination at C3.
FAQ 2.2: My reaction is producing a di-iodinated byproduct. How can I prevent this?
Answer: The formation of a di-iodinated species is a classic example of over-reaction due to either excessive reagent or prolonged reaction time. The initial product, this compound, is still an electron-rich heterocycle and can undergo a second iodination, though at a slower rate.
Causality & Solution:
-
Excess Iodinating Agent: Using more than a slight excess (e.g., >1.2 equivalents) of the iodinating agent dramatically increases the probability of a second electrophilic substitution.
-
Recommendation: Carefully control the stoichiometry. Use 1.05 to 1.1 equivalents of the iodinating agent. Add the reagent portion-wise or as a solution via syringe pump to maintain a low instantaneous concentration.
-
-
High Temperature or Long Reaction Time: Forcing the reaction with heat or allowing it to run long after the starting material is consumed provides the opportunity for the less favorable second iodination to occur.
-
Recommendation: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, work up the reaction promptly. Most iodinations of this substrate proceed efficiently at room temperature or slightly above (e.g., 50 °C).[2]
-
FAQ 2.3: I'm seeing evidence of my N-phenylsulfonyl group being cleaved. Why is this happening?
Answer: The N-SO₂Ph bond, while a robust protecting group, is not indestructible. It can be cleaved under certain nucleophilic or strongly basic conditions, which are sometimes employed in iodination protocols.
Causality & Solution:
-
Strongly Basic/Nucleophilic Conditions: Some iodination methods for 7-azaindole itself (unprotected) use strong bases like KOH.[4] While effective for the parent heterocycle, these conditions can promote hydrolysis or nucleophilic attack on the sulfur atom of the sulfonyl group, leading to deprotection.
-
Recommendation: Avoid strongly basic conditions. A highly effective and milder method involves using N-Iodosuccinimide (NIS) in a solvent like acetonitrile.[2] This reaction proceeds under neutral conditions, preserving the integrity of the protecting group.
FAQ 2.4: My desired product is contaminated with an isomer iodinated on the phenylsulfonyl ring. Is this possible?
Answer: Yes, this is a known, albeit less common, side reaction. The sulfonamide linkage can act as an ortho-, para-director for electrophilic substitution on its own phenyl ring.
Causality & Solution:
-
Activating Nature of Sulfonamide: The nitrogen atom of the sulfonamide can donate electron density into the attached phenyl ring, activating it towards electrophilic attack. This can compete with iodination at the more reactive C3 position of the azaindole.[4]
-
Harsh Conditions: This side reaction is more likely under forcing conditions (e.g., strong Lewis acids, high temperatures, or highly reactive iodinating agents like ICl).
-
Recommendation: Use the mildest effective conditions. NIS in acetonitrile is generally selective for the azaindole C3 position.[2] If phenyl ring iodination persists, consider lowering the reaction temperature and ensuring the absence of any adventitious acid catalysts.
General Troubleshooting Workflow
If you encounter an unexpected result (e.g., low yield, complex mixture of products), a systematic approach is key.
Caption: Systematic troubleshooting workflow.
Recommended Protocol: C3-Iodination with NIS
This protocol is adapted from established procedures and is designed to maximize yield and C3-selectivity while minimizing side reactions.[2]
Materials:
-
2-Methyl-1-(phenylsulfonyl)-7-azaindole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-1-(phenylsulfonyl)-7-azaindole.
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N-Iodosuccinimide (1.1 eq) in a single portion at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction progress by TLC or LCMS (typically complete within 2-4 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
References
- Panda, G., Laha, J. K., & Singh, P. P. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole [Table].
- Panda, G., Laha, J. K., & Singh, P. P. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Fernandes, C., et al. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Erb, W., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wang, X., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- ResearchGate. (n.d.). a) Lewis acid promoted the iodination of indoles at C-5 positions. b)
- Zhang, L., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. [Link]
- The Organic Chemistry Tutor. (2017).
- ResearchGate. (n.d.). Compounds of biological interest containing a 7-azaindole core and their bioactivities. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. [Link]
- Mongin, F., & Erb, W. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
- Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PMC. [Link]
- Powers, I. G., et al. (2021).
- Patrick, S. L., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. [Link]
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
An in-depth guide to navigating the common challenges associated with the purification of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole.
Welcome to the technical support guide for this compound (CAS No. 943324-07-0). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification workflows.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components in numerous therapeutic candidates.[1] The title compound, with its strategically placed iodine atom, is an invaluable precursor for further functionalization via cross-coupling reactions. However, its purification is not always straightforward due to the unique properties of the azaindole nucleus and potential impurities from its synthesis.
This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for crude this compound?
A1: The most robust and widely applicable method is flash column chromatography on silica gel. This technique is highly effective at removing common impurities such as unreacted starting materials (e.g., 2-methyl-7-azaindole), excess iodinating reagent, and other reaction byproducts.[2] For achieving the highest purity, chromatography is often followed by recrystallization.
Q2: My compound is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?
A2: This is a classic issue encountered with nitrogen-containing heterocycles. The pyridine nitrogen in the 7-azaindole ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[3][4] This strong interaction leads to poor peak shape and streaking.
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A concentration of 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia solution per 100 mL of eluent is typically sufficient to neutralize the acidic sites on the silica, resulting in sharp, well-defined spots.[4]
Q3: What are the most common impurities I should expect from the synthesis?
A3: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted 2-methyl-1-(phenylsulfonyl)-7-azaindole: The starting material before the iodination step.
-
Di-iodinated species: Over-iodination can sometimes occur, leading to impurities with iodine at other positions on the ring system.[5]
-
Unreacted 2-methyl-7-azaindole: If the N-sulfonylation was incomplete.
-
Hydrolyzed benzenesulfonyl chloride: Benzenesulfonic acid, which is highly polar.
-
Residual iodine-based reagents: Such as N-iodosuccinimide (NIS) or iodine monochloride.[5]
Q4: Is the compound stable on silica gel for extended periods?
A4: While generally stable for the duration of a typical flash chromatography run, prolonged exposure to acidic silica gel is not recommended. The C-I bond can be sensitive, and degradation may occur over time. It is best practice to perform the chromatography efficiently and not let the compound sit on the column for an extended period (e.g., overnight).
Purification Workflow Overview
The following diagram outlines a standard, validated workflow for purifying the title compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you might face during purification, providing potential causes and actionable solutions.
Problem 1: Low Yield or Material Loss After Column Chromatography
-
Symptom: The mass of the purified product is significantly lower than expected based on the crude weight and estimated purity.
-
Potential Causes:
-
Product is highly retained on the column: The chosen eluent system is not polar enough to elute the compound effectively.
-
Product degraded on the column: Prolonged contact with acidic silica gel may have caused decomposition.
-
Incomplete elution: The column was not flushed with a sufficiently polar solvent at the end of the run.
-
-
Step-by-Step Solutions:
-
Optimize Eluent System: Before running the column, ensure your target compound has an Rf value between 0.2-0.4 on TLC in the chosen solvent system.[3] This provides a good balance between retention and separation.
-
Use a Basic Modifier: As mentioned in the FAQs, always add 0.5-1% triethylamine to your eluent to prevent strong binding to the silica.[4]
-
Perform a Final Column Flush: After your product has eluted, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any remaining material. Check this flush by TLC to see if it contains your product.
-
Consider an Alternative Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reversed-phase (C18) chromatography.
-
Problem 2: The Purified Product "Oils Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an insoluble oil.
-
Potential Causes:
-
Solution is supersaturated: The initial amount of solvent was insufficient, or the solution cooled too rapidly.
-
Presence of impurities: Impurities can disrupt the crystal lattice formation and depress the melting point, leading to oiling.
-
Incorrect solvent choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
-
Step-by-Step Solutions:
-
Re-heat and Dilute: Heat the solution to dissolve the oil, then add more hot solvent in small portions until the solution is clear. Allow it to cool very slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-purify the Material: If oiling persists, it is a strong indication that the material is not pure enough for crystallization. Re-subject the material to column chromatography.
-
Troubleshooting Decision Tree: Post-Chromatography Impurity
Sources
Technical Support Center: Synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. We understand that navigating the complexities of heterocyclic synthesis requires precision and a deep understanding of the underlying reaction mechanisms. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions, ensuring your synthesis is both successful and reproducible.
The synthesis of this key intermediate is typically achieved in a three-step sequence starting from the commercially available 2-amino-3-methylpyridine. Each step, from the initial cyclization to the final iodination, presents unique challenges and opportunities for optimization.
Overall Synthetic Workflow
The pathway involves the formation of the 2-methyl-7-azaindole core, subsequent protection of the indole nitrogen with a phenylsulfonyl group, and a final regioselective iodination at the C3 position.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 7-azaindole required before the iodination step?
A1: This is a critical control element for several reasons:
-
Preventing Side Reactions: The N-H proton of the indole ring is acidic and can be deprotonated by bases used in the iodination step. This can lead to undesired side reactions or complex formation.
-
Improving Solubility: The phenylsulfonyl group often improves the solubility of the azaindole intermediate in common organic solvents, facilitating a more homogeneous reaction.
-
Directing Regioselectivity: While the C3 position of the 7-azaindole core is inherently nucleophilic, the N-sulfonyl group acts as a robust protecting group that ensures electrophilic attack occurs predictably at the C3 position of the pyrrole ring. It prevents potential complications at the N1 position and enhances the stability of the substrate under various reaction conditions.[1]
Q2: What is the best iodinating agent for the C3 position of N-sulfonylated 2-methyl-7-azaindole?
A2: The choice of iodinating agent is pivotal for achieving high yield and selectivity. Several reagents are effective, and the "best" choice often depends on your specific laboratory constraints (e.g., cost, safety, scale).
-
N-Iodosuccinimide (NIS): This is a widely used, reliable, and easy-to-handle solid reagent. It is often used in combination with a base like potassium hydroxide (KOH). Protocols have been reported for the successful C3 iodination of N-protected 7-azaindoles using NIS.[2][3][4]
-
Molecular Iodine (I₂): A cost-effective option, molecular iodine is also highly effective, typically requiring activation with a base (e.g., KOH) to generate the electrophilic iodine species.[2]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a powerful iodinating agent that can offer higher reactivity and selectivity compared to NIS or I₂ in certain cases.[5][6] It is particularly useful for less reactive substrates.
We recommend starting with NIS due to its ease of handling and proven efficacy. A comparison of common conditions is provided in the Troubleshooting section.
Q3: How can I effectively monitor the progress of the iodination reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of heptane/ethyl acetate or dichloromethane/methanol). The iodinated product should have a slightly higher Rf value than the starting material due to the increased molecular weight and altered polarity. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, especially during optimization, HPLC or LC-MS are recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step B: N-Phenylsulfonylation
Q: My sulfonylation reaction is sluggish or incomplete, as evidenced by TLC showing significant starting material.
A: Incomplete sulfonylation is typically due to issues with the base, solvent, or reagent quality.
-
Underlying Cause: The reaction involves the deprotonation of the 2-methyl-7-azaindole nitrogen by a base, followed by nucleophilic attack on the benzenesulfonyl chloride. Insufficiently strong base, poor solubility, or degradation of the sulfonyl chloride can hinder this process.
-
Recommended Actions:
-
Verify Reagent Quality: Benzenesulfonyl chloride can hydrolyze over time. Use a freshly opened bottle or distill the reagent if its quality is suspect.
-
Choice of Base and Solvent: A strong base is required. While aqueous NaOH is common, its effectiveness can be limited by the organic substrate's poor water solubility. Using a phase-transfer catalyst like tetrabutylammonium hydrogensulfate (TBAS) can dramatically improve reaction rates in a two-phase system (e.g., benzene/water or toluene/water).[7] Alternatively, using a strong organic-soluble base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C to room temperature is a very effective, albeit more stringent, protocol.
-
Increase Temperature: If the reaction is slow at room temperature, gently warming to 40-50 °C may improve the rate, but monitor for potential degradation.
-
Protocol 1: Two-Phase N-Phenylsulfonylation
-
Dissolve 2-methyl-7-azaindole (1.0 eq.) in a suitable organic solvent (e.g., toluene or benzene).
-
Add benzenesulfonyl chloride (1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium hydrogensulfate (0.1 eq.).
-
Add a concentrated aqueous solution of NaOH (e.g., 60% w/v, 3.0 eq.).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Step C: C3-Iodination
Q: I am observing very low conversion to the 3-iodo product. How can I improve the yield?
A: Low conversion in this electrophilic aromatic substitution points to insufficient activation of the iodinating agent or suboptimal reaction conditions.
-
Underlying Cause: The electrophilicity of the iodine species is critical. In reactions using I₂ or NIS, a base is often used to facilitate the formation of a more potent electrophile or to neutralize the HI/H-succinimide byproduct, driving the reaction forward.
-
Recommended Actions:
-
Optimize the Base: Potassium hydroxide (KOH) is a proven and effective base for this transformation.[2][3] Ensure it is finely ground and used in stoichiometric excess (e.g., 3 equivalents) to ensure a sufficiently basic medium.
-
Solvent Choice: Acetonitrile or DMF are excellent solvent choices. DMF can help dissolve all components and often accelerates SEAr reactions.
-
Temperature and Time: While some protocols work at room temperature, they may require extended reaction times (e.g., 11 hours).[3] Gently heating the reaction to 40 °C can significantly reduce the reaction time and improve conversion, but should be balanced against potential side reactions.[3]
-
Table 1: Comparison of C3-Iodination Conditions for N-Protected Azaindoles
| Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| NIS (1.0) | KOH (3.0) | Acetonitrile | RT | 11 | Moderate | [3] |
| Iodine (I₂) (1.0) | KOH (3.0) | DMF | RT | ~12 | Good (65%) | [2] |
| Iodine (I₂) (1.5) | KOH (3.0) | DMF | 40 | ~4 | Good (>70%) | [3] |
Q: My reaction is messy, with multiple byproducts observed on TLC. What could be the cause?
A: A messy reaction profile often indicates substrate or product degradation, or competing side reactions.
-
Underlying Cause: The N-sulfonyl-7-azaindole ring system is generally stable, but harsh conditions (e.g., excessively high temperatures, prolonged reaction times in the presence of strong base) can lead to decomposition. Over-iodination is also a possibility.
-
Recommended Actions:
-
Control Temperature: Do not exceed 40-50 °C. Run the reaction at room temperature first to establish a baseline.
-
Monitor Closely: Do not let the reaction run for an excessively long time after the starting material has been consumed. Quench the reaction as soon as TLC indicates completion.
-
Equivalents of Iodinating Agent: Use a slight excess (1.05-1.1 eq.) of the iodinating agent. A large excess can lead to di-iodination, especially if the reaction is heated.[8]
-
Protocol 2: Optimized C3-Iodination
-
To a solution of 2-methyl-1-(phenylsulfonyl)-7-azaindole (1.0 eq.) in DMF, add finely powdered KOH (3.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add molecular iodine (I₂) (1.1 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature or warm to 40 °C, monitoring by TLC until the starting material is consumed (typically 4-8 hours).
-
Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by column chromatography on silica gel (e.g., heptane/ethyl acetate gradient).
Step D: Purification
Q: I am having difficulty purifying the final product by column chromatography.
A: Purification challenges can arise from closely eluting impurities or product instability on silica gel.
-
Underlying Cause: The starting material and product have similar polarities, which can make separation difficult. The iodo- group makes the product slightly less polar.
-
Recommended Actions:
-
Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., heptane). A 0-20% ethyl acetate in heptane gradient is a good starting point. Adding a very small amount of dichloromethane can sometimes improve separation.
-
Recrystallization: The final product is often a crystalline solid.[7] Recrystallization from a solvent system like methanol or ethanol/water can be a highly effective alternative or supplement to chromatography for achieving high purity.
-
Aqueous Workup: Ensure the aqueous workup is thorough. Washing the organic extract with sodium thiosulfate solution, water, and brine is critical to remove inorganic salts and residual reagents that can complicate purification.
-
References
- Wu, X. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(51), 30656–30660.
- ResearchGate (n.d.). Iodination of 7-azaindole and pyrrole. [Table].
- Google Patents (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole.
- Gillaizeau, I. et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(23), 5563.
- ResearchGate (n.d.). Direct iodination of the 1-arylated 7-azaindoles. [Figure].
- Ramathilagam, S. et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o632.
- Singh, A. et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12347–12359.
- Iida, K. et al. (2019). Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds. The Journal of Organic Chemistry, 84(11), 7411–7417.
- Deiters, A. et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(11), 1852-1859.
Sources
- 1. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Cross-Coupling with Unprotected Azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of azaindole scaffolds. Azaindoles are privileged heterocyclic motifs in medicinal chemistry, acting as crucial bioisosteres for indoles in a multitude of pharmacologically active compounds.[1][2] However, their journey from simple precursors to complex, functionalized molecules is often fraught with challenges, particularly when employing palladium-catalyzed cross-coupling reactions on unprotected scaffolds.
The inherent chemical nature of azaindoles—specifically the presence of a pyrrolic N-H group and a pyridine nitrogen—creates a unique set of obstacles that can hinder catalytic activity and lead to undesired side reactions.[3][4] This guide is designed to provide you with in-depth, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions in Azaindole Cross-Coupling
This section addresses specific problems you might encounter during your experiments, presented in a practical question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a halo-azaindole and a boronic acid, but I'm observing very low conversion to my desired product. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue. The primary culprit is often the inhibition of the palladium catalyst by the azaindole substrate itself.[5][6][7] The nitrogen atoms in the azaindole ring system can act as excellent chelating ligands for the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection is Critical: Standard palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ may not be robust enough. The key to success often lies in using specialized catalyst systems.
-
Employ Palladium Precatalysts: Modern palladium precatalysts, particularly those developed by the Buchwald group (e.g., G2, G3, G4 precatalysts), are designed for rapid conversion to the active, monoligated Pd(0) species.[1][3] This active form is less susceptible to deactivating chelation by the azaindole.
-
Choose Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for these transformations.[3][5] Their steric bulk promotes the formation of the desired monoligated palladium complex and can accelerate the reductive elimination step.
-
-
Re-evaluate Your Base and Solvent System: The choice of base is not trivial and can significantly impact the reaction's success.
-
While inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used in Suzuki couplings, they may not always be optimal for unprotected azaindoles.[4][5]
-
Consider screening different solvent systems. A mixture of dioxane and water is a good starting point for many Suzuki reactions involving N-heterocycles.[5]
-
-
Increase Boronic Acid Equivalents: In some cases, increasing the equivalents of the boronic acid (from 1.5 to 2.0 equivalents) can help drive the reaction to completion.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol is adapted from methodologies proven to be effective for unprotected azaindoles.[5]
-
To a reaction vial, add the 4-chloro-7-azaindole (1.0 mmol), the desired arylboronic acid (1.5–2.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.5-3 mol%).
-
Add dioxane (4 mL) and water (1 mL).
-
Seal the vial and stir the reaction mixture at 60-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
Issue 2: Competing N-Arylation in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on a halo-azaindole, but I am isolating a significant amount of the N-arylated azaindole side product. How can I improve the selectivity for the desired C-N coupling?
Answer: This is a classic selectivity challenge when working with unprotected N-heterocycles. The acidic N-H proton of the azaindole can be deprotonated by the base, and the resulting anion can compete with your desired amine nucleophile in the catalytic cycle.
Here’s how to address this issue:
-
The Power of a Strong, Non-Nucleophilic Base: Counterintuitively, using a very strong base can solve this problem. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be exceptionally effective.[1][3] The hypothesis is that a strong base like LiHMDS fully deprotonates both the amine coupling partner and the azaindole N-H. This may surprisingly reduce the rate of the undesired transmetallation that leads to N-arylation.[3] In contrast, weaker bases like NaOt-Bu or Cs₂CO₃ have been found to be less effective in these specific systems.[1][3]
-
Utilize Advanced Catalyst Systems: As with the Suzuki coupling, the choice of catalyst and ligand is paramount.
-
Palladium Precatalysts are a Game-Changer: Precatalysts like RuPhos Pd G2 or BrettPhos Pd G3 are highly recommended.[3][8] These systems are designed to efficiently generate the active monoligated Pd(0) catalyst in the presence of the base, which is crucial for achieving high selectivity and yields.[1][3]
-
Ligand Selection for Different Amine Classes:
-
For secondary amines (both aliphatic and aromatic), a combination of the RuPhos ligand and its corresponding precatalyst is often the most effective.[1][3]
-
For primary amines , catalyst systems based on BrettPhos have demonstrated superior performance and excellent selectivity for the desired monoarylation product.[1]
-
-
Diagram: The Challenge of Catalyst Inhibition and N-Arylation
Caption: Competing pathways in azaindole cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Do I always need to use a protecting group on the azaindole nitrogen?
No, and in fact, modern methods are specifically designed to avoid the use of protecting groups.[4][9] Using protecting groups adds extra steps to your synthesis (protection and deprotection), which reduces overall efficiency. The catalyst systems and conditions described in this guide have been optimized for unprotected azaindoles.[3][5]
Q2: My reaction seems to stall at around 50% conversion. What should I try?
Stalling can be due to catalyst deactivation.
-
Check for Oxygen: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Oxygen can degrade the phosphine ligands and the palladium catalyst.
-
Solvent Purity: Use dry, degassed solvents. Water and other impurities can interfere with the reaction.
-
Catalyst Loading: While it's tempting to use very low catalyst loadings, for challenging substrates like azaindoles, you may need to increase the loading to 1-3 mol%.
-
Temperature: Gently increasing the reaction temperature might help push the reaction to completion, but be mindful of potential side reactions or substrate decomposition.
Q3: Can I use microwave heating for these reactions?
Yes, microwave irradiation can be a powerful tool to accelerate these cross-coupling reactions.[10] It can significantly reduce reaction times from hours to minutes. However, direct translation of thermally heated conditions to a microwave reactor requires optimization of temperature, pressure, and reaction time.
Q4: Are there any alternatives to palladium-catalyzed cross-coupling for functionalizing azaindoles?
While palladium catalysis is a dominant method, other strategies exist. These include:
-
Sonogashira Coupling: For introducing alkyne functionalities.[4][9]
-
C-H Activation: A growing field that allows for direct functionalization without a pre-installed halide, though it comes with its own regioselectivity challenges.[4]
-
SNAr Reactions: For amination, though these often require harsh conditions (high temperatures, large excess of amine) and may not be suitable for all substrates.[1][3]
Data Summary: Recommended Conditions
The following table summarizes recommended starting conditions for troubleshooting your cross-coupling reactions with unprotected halo-azaindoles. Note that these are general guidelines, and optimization will likely be necessary for your specific substrate.
| Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand | Recommended Base (eq.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G2 (1-2%) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 60 - 100 |
| Buchwald-Hartwig (Secondary Amines) | RuPhos Pd G2 (1-2%) | RuPhos | LiHMDS (2.2) | THF | 25 - 65 |
| Buchwald-Hartwig (Primary Amines) | BrettPhos Pd G3 (1-2%) | BrettPhos | LiHMDS (2.2) | THF | 25 - 65 |
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting azaindole couplings.
References
- Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584–4587. [Link]
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Düfert, M. A., et al. (2013).
- Martins, F., et al. (2018).
- Martins, F., et al. (2018).
- Kollmann, C., et al. (2020). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base.
- Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Bollack, B., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2977. [Link]
- Henderson, J. L., et al. (2011). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Andersen, R. J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Boujdi, K., et al. (2023). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
- Tang, M. C., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
- Hervé, G., & Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry, 3, 10. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. This resource is designed to provide in-depth, practical guidance to troubleshoot common issues and answer frequently asked questions regarding the stability and handling of this important synthetic intermediate. As Senior Application Scientists, we combine technical expertise with real-world laboratory experience to help you navigate the challenges of working with this compound.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Unexpected Deiodination of the Starting Material
Symptom: You observe the formation of the deiodinated byproduct, 2-methyl-1-(phenylsulfonyl)-7-azaindole, during a reaction or upon storage. This can be confirmed by LC-MS or NMR analysis.
Potential Causes & Solutions:
-
Radical-Induced Decomposition: Aryl iodides can be susceptible to radical-induced deiodination, a process that can be initiated by light, heat, or the presence of radical initiators in your reaction mixture.[1][2][3] This is often accelerated in the presence of a base and a suitable hydrogen donor, such as an alcohol solvent.[1][2]
-
Solution:
-
Exclude Light: Protect your reaction vessel and storage containers from light by wrapping them in aluminum foil.
-
Control Temperature: Avoid excessive heating. If a reaction requires high temperatures, consider if a lower temperature for a longer duration could be effective. Some aryl iodides show accelerated decomposition upon heating.[3]
-
Degas Solvents: Remove dissolved oxygen, a potential radical initiator, from your solvents by sparging with an inert gas like nitrogen or argon.
-
Scrutinize Reagents: Be aware that some reagents, like hydrazides or peroxydisulfates in combination with a strong base, can actively promote deiodination.[1][2]
-
-
-
Reaction with Basic/Nucleophilic Reagents: Strong bases, particularly in alcoholic solvents like methanol, can facilitate deiodination.[1][2] The mechanism can involve electron transfer from the alkoxide to the aryl iodide.
-
Solution:
-
Choice of Base: If a base is required, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize this side reaction.
-
Solvent Selection: If possible, use aprotic solvents instead of alcohols when strong bases are present.
-
-
Issue 2: Failure or Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptom: The desired coupled product is not formed, or is formed in very low yields, with the starting material being recovered or having undergone deiodination.
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is crucial for the Suzuki-Miyaura reaction. It can be poisoned or inactivated by impurities in the reagents or solvents.
-
Solution:
-
Use High-Purity Reagents: Ensure your boronic acid/ester, base, and solvents are of high purity.
-
Proper Catalyst Handling: Use fresh, high-quality palladium catalysts. Some catalysts are air-sensitive and should be handled under an inert atmosphere.
-
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling with 7-azaindole scaffolds.[4][5][6]
-
Solution:
-
Catalyst/Ligand Screening: A common and effective catalytic system for this type of substrate is PdCl₂(dppf)·CH₂Cl₂.[7] Other catalysts like Pd₂(dba)₃ with ligands such as SPhos have also been used successfully for similar systems.[4]
-
Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is typically used. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water, such as dioxane/water or MeCN/H₂O, is often employed to dissolve both the organic substrate and the inorganic base.[4][7]
-
-
-
Competitive N-Deprotection: Under certain basic conditions, particularly at elevated temperatures, the phenylsulfonyl protecting group can be cleaved.[7][8] This can sometimes lead to side reactions or insolubility of the deprotected intermediate.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and handling of this compound.
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is a stable solid under standard conditions. However, like many aryl iodides, it can be sensitive to light and heat, which can promote gradual deiodination over time.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[10][11]
Q2: Why is the phenylsulfonyl group used as a protecting group for the azaindole nitrogen?
A2: The phenylsulfonyl group serves several important functions:
-
Activation: It withdraws electron density from the pyrrole ring, which can influence the regioselectivity of certain reactions.
-
Increased Stability: It protects the N-H proton, preventing unwanted side reactions under basic conditions.
-
Solubility: It often improves the solubility of the azaindole core in common organic solvents.
-
Removability: It can be removed under specific basic conditions, typically using aqueous NaOH in a solvent like dioxane at elevated temperatures, to yield the free N-H azaindole.[7][8]
Q3: Can the phenylsulfonyl protecting group be cleaved under my reaction conditions?
A3: Yes, cleavage of the phenylsulfonyl group is a possibility, especially under strong basic conditions and/or elevated temperatures.[8] For instance, treatment with 2M aqueous NaOH in dioxane under microwave irradiation at 150°C is a reported method for its removal.[7] If your reaction employs similar or harsher basic conditions, you should be mindful of potential deprotection.
Q4: Are there any known incompatibilities for this compound?
A4: Besides the sensitivities mentioned (light, heat, strong bases), you should avoid strong oxidizing and reducing agents unless they are part of a planned transformation. The C-I bond is the most likely site of reaction. For example, it is the reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck reactions.[12]
Q5: What analytical techniques are best for monitoring the stability and purity of this compound?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. The disappearance of the characteristic signals for the iodo-azaindole and the appearance of new signals corresponding to the deiodinated product would be indicative of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the purity of your compound and detecting the presence of byproducts, even at low levels. You can easily distinguish between the starting material (m/z ~398.22) and the deiodinated product by their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess the purity of the compound and quantify the extent of any degradation over time.
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a microwave vial, add this compound (1.0 eq.), the desired aryl boronic acid or pinacol ester (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.05-0.10 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 3:1 dioxane:water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 10-30 minutes, or alternatively, heat at 80-100°C using a conventional oil bath until the starting material is consumed (monitor by TLC or LC-MS).[7]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Summary: Stability Considerations
| Condition | Potential Issue | Mitigation Strategy |
| Elevated Temperature | Deiodination, N-deprotection | Use the lowest effective temperature; consider microwave heating for shorter reaction times. |
| Exposure to Light | Radical-induced deiodination | Protect reactions and stored material from light. |
| Strong Basic Conditions | Deiodination, N-deprotection | Use milder bases (e.g., K₂CO₃ vs. NaOMe); lower the reaction temperature. |
| Presence of Oxygen | Radical-induced deiodination | Degas solvents and run reactions under an inert atmosphere. |
IV. Visual Guides
Workflow for Troubleshooting a Failed Suzuki Reaction
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Key Stability Factors for this compound
Caption: Factors leading to potential decomposition pathways.
V. References
-
Bunnett, J. F., & Creary, X. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25).
-
Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(3). [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Bunnett, J. F., & Creary, X. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. American Chemical Society. [Link]
-
Umarani Padagacheri Ramachandran, & Waheeta Hopper. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]
-
Somei, M., et al. (1979). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Chemical & Pharmaceutical Bulletin, 27(4). [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10). [Link]
-
Rojas-Guevara, J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8). [Link]
-
Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11). [Link]
-
Reddit User Discussion. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros Reddit Thread. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Jean, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1). [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound [myskinrecipes.com]
- 11. 3-IODO-6-METHYL-7-AZAINDOLE | 1000340-29-3 [m.chemicalbook.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Phenylsulfonyl Deprotection of 7-Azaindoles
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of the N-phenylsulfonyl protecting group from the 7-azaindole scaffold. The stability of the N-S bond in sulfonamides presents a common, yet significant, challenge in multi-step synthesis.[1] This document is designed to equip you with the mechanistic understanding and practical protocols to overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is the phenylsulfonyl group used to protect the 7-azaindole nitrogen?
The phenylsulfonyl group is a robust protecting group for the nitrogen atom of indoles and azaindoles for several key reasons:
-
Stability: Phenylsulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, oxidation, and many organometallic reagents.[2]
-
Activation of the Heterocycle: The electron-withdrawing nature of the sulfonyl group acidifies the C-2 proton of the azaindole ring. This facilitates regioselective deprotonation (lithiation) at the C-2 position, enabling the introduction of various substituents, a critical step in building molecular complexity.[3]
-
Reduced Nucleophilicity: Protection significantly reduces the nucleophilicity and basicity of the protected nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[2]
Q2: What makes the N-phenylsulfonyl group so difficult to remove?
The primary challenge lies in the strength and stability of the nitrogen-sulfur (N-S) bond. Unlike more labile protecting groups like Boc or SEM, the sulfonamide linkage does not have a low-energy pathway for cleavage under standard hydrolytic (acidic or basic) conditions.[4][5] Cleavage typically requires harsh conditions, such as treatment with strong acids or bases at high temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][6] Consequently, reductive cleavage methods are often the preferred strategy.[2][7]
Q3: What are the most common and effective methods for cleaving the N-phenylsulfonyl group from 7-azaindole?
Reductive cleavage methods are the gold standard for sulfonamide deprotection due to their general reliability and milder conditions compared to hydrolysis. The two most prominent methods are:
-
Magnesium in Methanol (Mg/MeOH): This is an extremely versatile, economical, and convenient method that operates under neutral conditions.[8][9] It is often the first choice for substrates with sensitive functional groups.[10][11]
-
Sodium Amalgam (Na/Hg): This is a powerful reducing agent known for its high efficiency in cleaving carbon-sulfur and nitrogen-sulfur bonds.[12][13] It is particularly effective for stubborn substrates but requires careful handling due to the toxicity of mercury.[14][15]
Other methods, such as using lithium/naphthalene or samarium diiodide (SmI₂), have also been reported but are often reserved for specific applications.[16][17]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My deprotection reaction is incomplete or fails to start, especially when using Mg/MeOH.
This is a frequent issue, often related to the activation of the magnesium metal.
Root Cause Analysis: Magnesium metal is passivated by a thin, tough layer of magnesium oxide (MgO) on its surface. This oxide layer prevents the magnesium from reacting with the solvent and substrate, thereby inhibiting the single-electron transfer (SET) required for the reductive cleavage.[11]
Solutions & Protocols:
-
Activation of Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Briefly sonicate the magnesium turnings in the reaction solvent before adding the substrate.
-
Chemical Activation (Recommended): Add a small crystal of iodine (I₂) to the reaction mixture. The iodine reacts with the MgO layer and the underlying Mg to form MgI₂, creating a fresh, reactive metal surface.[11]
-
-
Reagent Quality:
-
Ensure you are using anhydrous methanol. Water can react with the magnesium surface and quench the reaction.
-
Use high-purity magnesium turnings or powder.
-
-
Temperature: While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can sometimes be necessary to initiate or accelerate a sluggish reaction.[11]
Workflow: Initiating a Mg/MeOH Deprotection
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole (EVT-1454752) | 1227267-08-4 [evitachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sodium amalgam - Wikipedia [en.wikipedia.org]
- 15. CAS 11110-52-4: Sodium amalgam | CymitQuimica [cymitquimica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Azaindole Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the azaindole scaffold. As a privileged structure in medicinal chemistry, the efficient functionalization of azaindoles is paramount.[1][2] However, the unique electronic properties of this N-heterocycle, particularly the pyridine moiety, can introduce significant challenges, the most common of which is catalyst deactivation.[1][3]
This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing, troubleshooting, and preventing catalyst deactivation in their azaindole coupling reactions. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black and appears to have stalled. What is happening? A: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of palladium black.[4] This consists of inactive, agglomerated palladium particles that have fallen out of the catalytic cycle. The primary causes are often the decomposition of the active Pd(0) species, especially at high temperatures, or dissociation of the stabilizing ligand from the palladium center.[4]
Q2: Can the N-H group on the azaindole ring interfere with the catalysis? A: Yes, the acidic proton of the azaindole N-H can be a source of complications. It can react with the base, potentially altering its efficacy, or interact with organopalladium intermediates.[5] Furthermore, the two adjacent nitrogen atoms in the azaindole scaffold can act as a chelating ligand, binding to the palladium center and inhibiting its catalytic activity.[3] While many couplings are successful with the unprotected N-H, persistent issues may necessitate N-protection (e.g., with Boc or other suitable groups) to improve yields and consistency.[5]
Q3: Besides palladium black, what are other common causes of low yield? A: Low yields can stem from several issues beyond visible catalyst decomposition. These include catalyst poisoning from impurities in your reagents or solvents (e.g., sulfur or other halides), incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species, or the choice of an inappropriate base or solvent system for your specific substrates.[6]
Q4: Why is degassing the reaction mixture so critical? A: Oxygen is detrimental to many palladium-catalyzed coupling reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[4] Furthermore, the presence of oxygen is known to promote the undesirable homocoupling of boronic acid partners in Suzuki reactions.[7][8] Rigorous degassing is essential to preserve the catalyst's integrity and minimize side reactions.[4][5]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations, linking them to probable causes and providing actionable solutions grounded in mechanistic principles.
Problem 1: Rapid Formation of Black Precipitate (Palladium Black) and Reaction Stalling
The appearance of palladium black indicates that the mononuclear, soluble Pd(0) species is aggregating into an inactive bulk metal. This is a kinetic problem: the rate of catalyst deactivation is outpacing the rate of productive catalysis.
Potential Causes & Solutions
| Cause | Mechanistic Explanation | Recommended Actions & Rationale |
| High Reaction Temperature | Thermal energy increases the rate of ligand dissociation and catalyst decomposition, leading to the aggregation of "naked" palladium atoms.[4] | Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start screening at 80 °C). Rationale: Lowering the thermal stress on the catalyst-ligand complex preserves its integrity throughout the catalytic cycle. |
| Inadequate Ligand Stabilization | The ligand's role is to stabilize the Pd(0) center. If the ligand is not sterically bulky or electron-donating enough, it may dissociate, leaving the palladium vulnerable to aggregation.[4][9] | Action: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). Rationale: These ligands form stable complexes with palladium, preventing aggregation and often accelerating the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[4][10] |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle and promoting the formation of palladium oxides and ultimately palladium black.[6] | Action: Implement a rigorous degassing protocol for all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Rationale: Removing dissolved oxygen is one of the most critical and straightforward ways to extend catalyst lifetime. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the relatively unstable Pd(0) species increases, providing more opportunity for it to decompose and aggregate.[11] | Action: Switch to a more reactive halide (I > Br > Cl). For less reactive halides like chlorides, use a highly active catalyst system with bulky, electron-rich ligands. Rationale: A faster oxidative addition rapidly converts the unstable Pd(0) into the more stable Pd(II) oxidative addition complex, protecting it from deactivation pathways. |
Diagram: Key Pathways of Palladium Catalyst Deactivation
Caption: Common deactivation pathways for a homogeneous palladium catalyst.
Problem 2: Low or No Product Yield Without Visible Catalyst Decomposition
When the reaction mixture remains homogeneous but fails to proceed, the issue often lies with the catalyst's intrinsic activity or inhibition by reaction components.
Potential Causes & Solutions
| Cause | Mechanistic Explanation | Recommended Actions & Rationale |
| Catalyst Poisoning | Impurities in reagents or solvents, such as sulfur-containing compounds or even certain nitrogen heterocycles, can irreversibly bind to the palladium's active sites, blocking catalysis.[6][12] | Action: 1. Purify all starting materials and solvents. 2. Run a control reaction with high-purity reagents to diagnose the issue. 3. If the azaindole itself is suspected of inhibition, consider N-protection. Rationale: Removing catalyst poisons is essential for efficient turnover. |
| Inefficient Precatalyst Activation | Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient or fail, preventing the catalytic cycle from starting.[13] | Action: 1. Switch to a pre-formed, air-stable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst). 2. If using Pd(II), ensure conditions are suitable for reduction (often facilitated by phosphine ligands, bases, or amine substrates). Rationale: Using a precatalyst that reliably generates the active species ensures the reaction initiates properly. |
| Incorrect Base or Solvent | The base is critical for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig aminations.[5][14] The solvent affects solubility, catalyst stability, and the efficacy of the base.[13][15][16] | Action: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; NaOt-Bu, LiHMDS for Buchwald-Hartwig) and solvents (e.g., dioxane, toluene, THF, CPME).[4][14] Rationale: The optimal base and solvent are highly substrate-dependent. A systematic screen is the most effective way to identify a productive combination. |
| Poor Substrate Reactivity | The electronic nature of the azaindole and its coupling partner significantly impacts the reaction. Electron-poor azaindoles or electron-rich coupling partners can make the oxidative addition step challenging. | Action: 1. For difficult couplings, increase catalyst loading incrementally. 2. Employ a more active catalyst system (e.g., a more electron-rich ligand). Rationale: Overcoming a high activation energy barrier may require a more potent catalyst or simply a higher concentration of the active species. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting azaindole coupling reactions.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is superior to simple sparging for removing dissolved oxygen.
-
Setup: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar, ensuring the flask is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
-
Storage: Backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: General Procedure for a Suzuki Coupling of a Halo-Azaindole
This protocol serves as a robust starting point for optimization.
-
Preparation: To an oven-dried reaction vial or flask, add the halo-azaindole (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the rigorously degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if not using a pre-ligated catalyst).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- BenchChem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
- Li, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- CSB/SJU. Oxidative addition and palladium coupling. Chemistry LibreTexts.
- Janssen, F. J. J. G., & van Santen, R. A. (2001). Poisoning and deactivation of palladium catalysts.
- Martins, P., et al. (2018).
- Chen, Y., & Ma, D. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
- D. D. C. (2012). Developing Ligands for Palladium(II)
- Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions.
- Clark, J. H., & Macquarrie, D. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Lebrasse, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
- Bagley, M. C., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxidative addition and palladium coupling [employees.csbsju.edu]
- 12. scispace.com [scispace.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Recrystallization of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Welcome to the dedicated technical support guide for the purification of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related pharmaceutical intermediates. Our goal is to move beyond simple protocols and provide a framework for understanding and troubleshooting the nuanced process of crystallization.
Section 1: Foundational Principles & Solvent Selection
This section addresses the fundamental questions that underpin a successful recrystallization strategy. Understanding the 'why' is critical to solving problems when they arise.
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
A1: The molecular architecture of this compound presents several features that dictate its crystallization behavior:
-
High Aromaticity and Rigidity: The fused 7-azaindole core and the phenylsulfonyl group create a large, flat, and rigid structure. This generally promotes good crystal lattice formation.
-
Multiple Aromatic Rings: The presence of multiple rings can lead to π-π stacking interactions in the crystal lattice, a key stabilizing force.[1][2]
-
Polar Groups: The sulfonyl group (-SO₂) and the pyridine nitrogen in the azaindole ring introduce significant polarity and hydrogen bond accepting capabilities. This influences solubility in polar solvents.
-
Weak C-I Bond: While generally stable, the carbon-iodine bond is the weakest of the carbon-halogen bonds.[3] Care should be taken to avoid overly harsh thermal conditions or reagents that could promote dehalogenation, although this is a minor concern during standard recrystallization.
Q2: How should I approach selecting the ideal solvent system for this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For this specific molecule, a trial-and-error approach guided by chemical principles is most effective.
A rule of thumb is that solvents sharing functional groups with the solute are often good candidates.[5] Given the compound's polarity, polar protic and aprotic solvents are excellent starting points.
Table 1: Solvent System Selection Guide
| Solvent System | Rationale & Suitability | Potential Issues & Mitigation |
| Methanol (MeOH) | Primary Recommendation. A related indole analogue has been successfully recrystallized from methanol.[1][2] Its polarity is well-suited to dissolve the compound when hot, with a significant drop in solubility upon cooling. | Can sometimes lead to oiling out if the solution is too concentrated or cooled too quickly. Mitigation: Use a slightly larger solvent volume and ensure slow, gradual cooling. |
| Ethanol (EtOH) | A very common and effective recrystallization solvent for compounds with minor impurities.[5] Its properties are similar to methanol, offering a good alternative. | Slightly less polar than methanol, which may alter the solubility profile. May require more solvent volume. |
| Isopropanol (IPA) | Less volatile than MeOH or EtOH, which can be advantageous for preventing premature crystallization during hot filtration. | Higher boiling point increases the risk of "oiling out" if the compound's melting point is exceeded in the solution.[6] |
| Acetonitrile (ACN) | A polar aprotic solvent that can be effective. Often used in purification of azaindole derivatives.[7] | Can form solvates. Ensure the final product is thoroughly dried and characterized to confirm the absence of bound solvent. |
| Ethyl Acetate / Hexane | A mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexane (the "poor" solvent) is added dropwise until turbidity appears.[5] | Prone to oiling out if the solvent ratio is not optimized or if cooling is too rapid.[6] Best attempted if single-solvent systems fail. |
Section 2: Detailed Experimental Protocol
This protocol provides a robust, self-validating starting point for the recrystallization of this compound.
Objective: To purify the crude material, removing residual reagents, starting materials, and side products.
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Erlenmeyer Flask
-
Condenser
-
Heating source (hot plate with stirring)
-
Büchner funnel and filtration flask
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a stir bar. Add a small volume of methanol, enough to create a slurry.
-
Heating to Reflux: Attach a condenser to the flask and begin heating the slurry to a gentle reflux with stirring.
-
Achieving Saturation: Once refluxing, add methanol dropwise through the condenser until the solid completely dissolves. Causality Check: The goal is to create a saturated solution at the boiling point. Adding a large excess of solvent is the most common cause of poor yield and must be avoided.[6]
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is recommended.
-
Slow Cooling (Critical Step): Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature on a benchtop. Expert Insight: Rapid cooling (e.g., in an ice bath) dramatically increases supersaturation, which can lead to the precipitation of impurities and the formation of small, impure crystals or oils.[6] Slow cooling is essential for the selective growth of a pure crystal lattice.
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity via an appropriate analytical method (e.g., HPLC, NMR). The pure compound should appear as a white or off-white crystalline solid.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical workflow to diagnose and solve common issues.
Diagram 1: Recrystallization Troubleshooting Workflow
A visual guide to diagnosing and resolving common recrystallization problems.
Q3: My compound separated as a sticky oil, not as crystals. What happened and how do I fix it?
A3: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[8] It typically occurs when a concentrated solution is cooled to a temperature that is above the melting point of the solute.[6] Instead of forming an ordered crystal lattice, the compound comes out of solution as a liquid phase.
-
Immediate Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent to lower the saturation point.[6] Then, attempt to cool the solution again, but much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Alternative Strategy: If oiling out persists, the boiling point of your solvent may be too high. Consider switching to a solvent with a lower boiling point (e.g., from isopropanol to methanol).
Q4: I have a very low yield, or no crystals formed at all. What should I do?
A4: This issue almost always stems from one of two causes:
-
Excess Solvent: This is the most frequent reason for low or no yield.[6] Your solution is simply not saturated enough for crystals to form upon cooling.
-
Solution: Re-heat the solution and gently boil off a portion of the solvent (e.g., 20-30%) under a nitrogen stream or using a rotary evaporator. Allow the concentrated solution to cool again slowly.[6]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and crystallization has not been initiated.[6]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[6]
-
Q5: My crystals are still colored or show impurities by HPLC/NMR. Why wasn't the recrystallization effective?
A5: This indicates that the impurity was not successfully separated into the mother liquor. The cause can be complex:
-
Inefficient Single Recrystallization: The impurity may have a solubility profile very similar to your target compound in the chosen solvent. A second recrystallization may be necessary.
-
Rapid Precipitation: If the solution was cooled too quickly, the impurity may have co-precipitated alongside your product instead of remaining in solution.
-
Impurity Incorporation: In some cases, impurities can be incorporated directly into the crystal lattice, either as an inclusion (trapped mother liquor) or, more problematically, as a solid solution where the impurity molecules substitute the target molecules.[9] A structured approach to analyzing the solid phase can help diagnose this.[9]
-
Solution: If a second, carefully performed slow recrystallization does not improve purity, recrystallization is not the right technique for this specific impurity. An orthogonal purification method, such as flash column chromatography, is recommended.
-
Section 4: Advanced Topics & FAQs
Q6: Could my compound exhibit polymorphism? How would I know?
A6: Polymorphism (the ability of a compound to exist in multiple crystalline forms) is a common issue for pharmaceutical intermediates and can significantly impact properties like solubility and stability.[10] You might suspect polymorphism if you observe batch-to-batch inconsistencies in crystal habit (e.g., needles vs. plates), melting point, or filtration behavior, despite obtaining high chemical purity. Characterization techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are required to definitively identify and control polymorphs.
Q7: What are the best methods to assess the purity of my final product?
A7: A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing chemical purity and quantifying trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent residues or significant impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Elemental Analysis (CHN): Confirms the elemental composition of the bulk material.
Q8: What are the alternatives if recrystallization consistently fails to purify my compound?
A8: If recrystallization is ineffective, other purification techniques should be employed:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities. Often used to purify crude reaction mixtures before a final recrystallization step.[7]
-
Preparative HPLC: A high-resolution technique used for purifying small quantities of material to very high purity.
-
Slurry/Resuspension: Stirring the impure solid in a solvent in which it is only sparingly soluble can sometimes wash away more soluble impurities without needing to fully dissolve the compound.
References
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Institutes of Health (NIH).
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o632.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1713-1724.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Palani, K., et al. (2006). 3-(1,2-Diphenylvinyl)-2-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 62(1), o271-o273.
- Ji, X., et al. (2020). Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(6).
- Thermochemical Factors Affecting the Dehalogenation of Aromatics. (2014). Environmental Science: Processes & Impacts.
- Sunny, A., et al. (2023). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Chemistry – An Asian Journal.
- Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical.
- Different strategies for synthesis of 7-azaindoles. (2023). ResearchGate.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances.
- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. (2011). ResearchGate.
Sources
- 1. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tianmingpharm.com [tianmingpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole and Other Halogenated Azaindoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as the core of numerous biologically active compounds and approved drugs.[1] The strategic functionalization of this heterocycle is paramount in drug discovery efforts, enabling the fine-tuning of pharmacological properties. Among the various methods for carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance. This guide provides an in-depth comparison of the reactivity of 3-iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole with its 3-bromo and 3-chloro analogs in key cross-coupling reactions, supported by experimental data and mechanistic insights.
The Strategic Importance of Halogenated 7-Azaindoles
Halogenated 7-azaindoles are pivotal intermediates in the synthesis of complex molecular architectures. The halogen atom at a specific position acts as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. The choice of the halogen (iodine, bromine, or chlorine) is a critical decision in a synthetic campaign, as it dictates the reactivity of the substrate and, consequently, the reaction conditions required for efficient transformation.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is well-established and follows the order of bond dissociation energies: I > Br > Cl . This trend is a direct consequence of the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The weaker carbon-iodine bond leads to a faster rate of oxidative addition compared to the stronger carbon-bromine and carbon-chlorine bonds.
Synthesis of Key 3-Halo-2-methyl-1-(phenylsulfonyl)-7-azaindoles
The synthesis of the target compounds begins with the commercially available 2-methyl-7-azaindole. The introduction of the halogen at the C3 position and subsequent N-protection are key steps.
Synthetic Workflow
Caption: General synthetic route to 3-halo-2-methyl-1-(phenylsulfonyl)-7-azaindoles.
Experimental Protocols
Synthesis of 3-Bromo-2-methyl-7-azaindole: To a solution of 2-methyl-7-azaindole in a suitable solvent such as DMF, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC until completion. The product is then isolated by extraction and purified by column chromatography.
Synthesis of 3-Chloro-2-methyl-7-azaindole: A similar procedure to bromination can be employed, using N-chlorosuccinimide (NCS) as the chlorinating agent.
Synthesis of 3-Iodo-2-methyl-7-azaindole: Iodination can be achieved using various reagents, such as a mixture of iodine and iodic acid in a suitable solvent.
N-Phenylsulfonylation: The resulting 3-halo-2-methyl-7-azaindole is dissolved in an anhydrous aprotic solvent like THF or DMF. Sodium hydride is added to deprotonate the indole nitrogen, followed by the addition of benzenesulfonyl chloride. The reaction is stirred at room temperature until completion, and the N-protected product is isolated and purified.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen atom enhances the reactivity of the 3-halo-7-azaindole scaffold in cross-coupling reactions by further polarizing the C-X bond. The 2-methyl group, while sterically close to the reaction center, is generally considered to have a minimal impact on the reactivity at the C3 position in these types of reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the 3-halo-7-azaindoles in this reaction is expected to follow the I > Br > Cl trend.
Caption: Suzuki-Miyaura coupling of 3-halo-7-azaindoles.
| Halogen (X) | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C, 2-4 h | High (>90%) |
| Bromo (Br) | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 8-12 h | Moderate to High (70-90%) |
| Chloro (Cl) | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 12-24 h | Lower (40-70%) |
Experimental Data Snapshot (Suzuki-Miyaura Coupling of related 3-halo-7-azaindoles):
| Substrate | Coupling Partner | Catalyst System | Yield | Reference |
| 3-Iodo-1-tosyl-7-azaindole | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | 85% | [2] |
| 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | 93% | [2] |
As the data suggests, even with different substitution patterns, the iodo- and bromo-derivatives are highly effective in Suzuki-Miyaura couplings. The harsher conditions required for the chloro-analog reflect the stronger C-Cl bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reactivity trend of the 3-halo-7-azaindoles mirrors that of the Suzuki-Miyaura coupling.
Caption: Buchwald-Hartwig amination of 3-halo-7-azaindoles.
| Halogen (X) | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 90 °C, 4-8 h | High (>85%) |
| Bromo (Br) | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C, 8-16 h | Moderate to High (70-85%) |
| Chloro (Cl) | Pd(OAc)₂, BrettPhos, K₃PO₄, Dioxane, 110 °C, 18-24 h | Lower (50-70%) |
The choice of ligand and base is crucial in Buchwald-Hartwig aminations and often requires optimization for each substrate class. The more robust conditions needed for the chloro-derivative are again evident.
Heck Reaction
The Heck reaction, for the formation of C-C bonds between an unsaturated halide and an alkene, also demonstrates the superior reactivity of the iodo-derivative.
Caption: Heck reaction of 3-halo-7-azaindoles.
| Halogen (X) | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80-90 °C, 6-10 h | High (>80%) |
| Bromo (Br) | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-110 °C, 12-18 h | Moderate (60-80%) |
| Chloro (Cl) | PdCl₂(PCy₃)₂, K₂CO₃, DMA, 120-140 °C, 24-48 h | Low to Moderate (30-60%) |
Conclusion: A Matter of Reactivity and Strategy
The choice between 3-iodo-, 3-bromo-, and 3-chloro-2-methyl-1-(phenylsulfonyl)-7-azaindole as a synthetic intermediate is a strategic one, balancing reactivity with cost and availability.
-
This compound is the most reactive of the three, allowing for milder reaction conditions, shorter reaction times, and often higher yields in a variety of cross-coupling reactions. This makes it an ideal choice for sensitive substrates or when maximizing efficiency is critical.
-
3-Bromo-2-methyl-1-(phenylsulfonyl)-7-azaindole offers a good balance of reactivity and stability. While requiring slightly more forcing conditions than its iodo counterpart, it is generally a reliable and versatile intermediate for most common cross-coupling reactions.
-
3-Chloro-2-methyl-1-(phenylsulfonyl)-7-azaindole is the least reactive and requires more specialized and often harsher reaction conditions, including more sophisticated catalyst systems. However, the lower cost and wider availability of chlorinated starting materials can make it an attractive option for large-scale synthesis, provided the required reaction conditions are feasible.
Ultimately, the selection of the halogenated 7-azaindole will depend on the specific synthetic goals, the nature of the coupling partners, and the desired balance between reactivity, cost, and process robustness. This guide provides the foundational knowledge for making informed decisions in the design and execution of synthetic routes targeting complex 7-azaindole derivatives.
References
- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines and a Novel One-Pot Process for the Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310.
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- De la Cruz, R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(11), 3026–3038.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- ResearchGate. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
- ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- PMC. (n.d.). Azaindole Therapeutic Agents.
Sources
A Senior Application Scientist’s Guide to Palladium Catalysis for 3-Iodo-7-Azaindole Coupling Reactions
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to indole, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, confers unique physicochemical properties.[1] This makes 7-azaindole derivatives potent inhibitors of various kinases and key components in pharmacologically active compounds.[2] Functionalization of the azaindole nucleus is therefore a critical task in drug development.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[3][4] This guide focuses specifically on the coupling reactions of 3-iodo-7-azaindole, a key intermediate for introducing diversity at the C3 position. We will provide an in-depth comparison of various palladium catalyst systems for the most crucial transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction, grounded in mechanistic principles and supported by experimental data.
C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of amine functionalities is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination has revolutionized this process for aromatic systems, including challenging heteroaromatics like 7-azaindole.[5][6] A key challenge with azaindoles is the presence of the pyrrolic N-H proton, which can potentially interfere with the catalytic cycle. However, modern catalyst systems demonstrate remarkable chemoselectivity, preferentially activating the C-I bond over the N-H bond.[1][7]
Expertise & Experience: The Rationale Behind Catalyst Selection
The evolution of the Buchwald-Hartwig reaction is a story of ligand development.[5] For an electron-rich and potentially coordinating substrate like 7-azaindole, the choice of ligand is paramount.
-
Sterically Hindered, Electron-Rich Ligands: Ligands such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are highly effective.[1] Their steric bulk promotes the crucial reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thus preventing catalyst decomposition and increasing turnover.[8] Their strong electron-donating ability facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[9]
-
Bite Angle (for bidentate ligands): For ligands like Xantphos, the wide "bite angle" of the chelating diphosphine influences the geometry at the metal center, which can also promote reductive elimination and stabilize the active catalyst.[10]
Data Presentation: Comparison of Catalyst Systems for Amination of Halo-Azaindoles
The following table summarizes data from studies on the amination of various halo-azaindoles, providing a strong basis for selecting a system for 3-iodo-7-azaindole.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Source |
| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1-3 h | ~85-95 | [10] |
| 2 | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 3 h | Poor | [10] |
| 3 | RuPhos Precatalyst (P1) / RuPhos (L1) | LiHMDS | THF | RT | 30 min | 94 | [1] |
| 4 | SPhos Precatalyst / SPhos (L2) | LiHMDS | THF | RT | 30 min | 85 | [1] |
| 5 | XPhos Precatalyst / XPhos (L3) | LiHMDS | THF | RT | 30 min | 82 | [1] |
| 6 | Pd(OAc)₂ / RuPhos (L1) | LiHMDS | THF | RT | 30 min | 83 | [1] |
Data compiled from studies on 4-bromo and 5-bromo-7-azaindoles, which serve as excellent models for the reactivity of 3-iodo-7-azaindole.
As the data shows, the combination of a modern biarylphosphine ligand with a suitable palladium precatalyst offers superior performance, even enabling reactions at room temperature.[1] For C-N coupling on 4-bromo-7-azaindoles, the Pd₂(dba)₃/Xantphos system with Cs₂CO₃ is also highly effective.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-7-Azaindole
This protocol is adapted from the highly efficient method reported by Henderson, et al., for halo-azaindoles.[1][11]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the RuPhos precatalyst (1 mol %) and RuPhos ligand (1 mol %).
-
Reagent Addition: Add 3-iodo-7-azaindole (1.0 equiv, e.g., 0.5 mmol) and the desired amine (1.2 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10 minutes.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) via syringe. Then, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, as a 1 M solution in THF) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 30 minutes to a few hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole derivative.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
C-C Bond Formation I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents and the reaction's tolerance for a wide range of functional groups.[12]
Expertise & Experience: Adapting Suzuki Conditions for Azaindoles
For 3-iodo-7-azaindole, the key considerations for a successful Suzuki coupling are the choice of catalyst, ligand, and base.
-
Catalyst/Ligand Choice: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, systems using Pd(OAc)₂ or palladacycles with bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times, especially with more challenging substrates.[12][13] For instance, Pd(dppf)Cl₂ is noted for affording higher regioselectivity and improved yields in azaindole synthesis.[14]
-
The Role of the Base: The base is not merely a spectator; it is critical for activating the organoboron species. An alkoxide or carbonate base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then participates in the transmetalation step with the Pd(II)-halide complex.[15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) and solvent can significantly impact the reaction outcome.
Data Presentation: Comparison of Catalyst Systems for Suzuki Coupling on Azaindoles
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |
| 1 | 2-Iodo-7-azaindoles | 5% Pd(OAc)₂ | KOAc | DMF | 110 | 60-86 | [13] |
| 2 | 6-Chloro-7-azaindole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 76 | [13] |
| 3 | 4-Chloro-7-azaindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | High | [13] |
| 4 | 6-Chloro-3-iodo-azaindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 85 | [16] |
This data illustrates that various palladium systems are effective, with Pd(dppf)Cl₂ showing robust performance for iodo-azaindole substrates.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole
This protocol is a generalized procedure based on common literature methods.[13][16]
-
Reaction Setup: In a reaction flask, dissolve 3-iodo-7-azaindole (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent such as dioxane or DMF.
-
Add Base: Add an aqueous solution of a base, such as 2M K₂CO₃ (3.0 equiv).
-
Degas: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Add Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol %), to the flask.
-
Reaction: Heat the mixture to 80-110 °C under an argon atmosphere and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-7-Azaindole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, frequently serving as a core component in a diverse array of bioactive molecules. Functionalization of this nucleus, particularly at the C3-position, is a critical step in the synthesis of novel drug candidates and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have emerged as indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds at this position.
The choice of the halide at the C3-position—typically iodine or bromine—profoundly influences the reactivity of the 7-azaindole derivative in these transformations. This guide provides an in-depth comparison of the reactivity of 3-iodo- and 3-bromo-7-azaindole derivatives, supported by established mechanistic principles and experimental data from analogous systems. We will explore the underlying causality for the observed reactivity differences and provide detailed experimental protocols for key transformations, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond
The enhanced reactivity of 3-iodo-7-azaindole over its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions is a direct consequence of the inherent differences in the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The facility of this step is inversely related to the bond dissociation energy of the carbon-halogen bond.
The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition step. This translates to faster reaction rates, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) when employing 3-iodo-7-azaindole derivatives.
Comparative Reactivity in Key Cross-Coupling Reactions
While a direct, side-by-side quantitative comparison for 3-halo-7-azaindoles is not extensively documented under identical conditions in a single study, the well-established principles of aryl halide reactivity in palladium catalysis provide a clear and reliable framework for this comparison. The general order of reactivity for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. The higher reactivity of 3-iodo-7-azaindole allows for efficient coupling under milder conditions compared to the 3-bromo analogue. While both are viable substrates, reactions with 3-bromo-7-azaindole may require higher temperatures, longer reaction times, or more activated catalyst systems to achieve comparable yields. In some instances, the poor reactivity of aryl iodides has been observed at lower temperatures with certain catalyst systems, a nuance to consider during methods development.[2]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Parameter | 3-Iodo-7-azaindole Derivative | 3-Bromo-7-azaindole Derivative | Rationale |
| Relative Reaction Rate | Faster | Slower | Lower C-I bond dissociation energy facilitates the rate-determining oxidative addition step. |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Higher thermal energy is often required to overcome the activation barrier for C-Br bond cleavage. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | More efficient oxidative addition with the iodide may require less active catalyst. |
| Typical Yield | Excellent | Good to Excellent | With optimized conditions, high yields are achievable with both substrates. |
Sonogashira Coupling
In the Sonogashira coupling of terminal alkynes with aryl halides, the reactivity trend of Ar-I > Ar-Br is particularly pronounced.[3] Reactions with 3-iodo-7-azaindole derivatives often proceed smoothly at room temperature, while their bromo counterparts typically necessitate heating. This selectivity is a key feature of the Sonogashira reaction.[4]
Table 2: Comparative Performance in a Representative Sonogashira Coupling
| Parameter | 3-Iodo-7-azaindole Derivative | 3-Bromo-7-azaindole Derivative | Rationale |
| Relative Reaction Rate | Faster | Slower | The oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically more favorable.[3] |
| Typical Temperature | Room Temp. to 60 °C | 60 °C to 100 °C | Increased temperature is often necessary to promote the oxidative addition of the stronger C-Br bond. |
| Side Reactions | Lower propensity for alkyne homocoupling | Higher propensity for alkyne homocoupling | Milder conditions for the primary reaction pathway minimize side reactions like Glaser coupling. |
| Typical Yield | Excellent | Good to Excellent | Both substrates can provide high yields, but conditions for the bromo derivative may be harsher. |
Heck Reaction
The Heck reaction, involving the coupling of an aryl halide with an alkene, also demonstrates the superior reactivity of aryl iodides.[5] Kinetic studies have shown that for aryl iodides, the rate-determining step can involve C-H bond dissociation, whereas for aryl bromides, it can be the dissolution of palladium aggregates, indicating a more facile initial oxidative addition with the iodide.[5]
Table 3: Comparative Performance in a Representative Heck Reaction
| Parameter | 3-Iodo-7-azaindole Derivative | 3-Bromo-7-azaindole Derivative | Rationale |
| Relative Reaction Rate | Faster | Slower | The oxidative addition step is generally faster for aryl iodides than for aryl bromides. |
| Typical Temperature | 80 °C to 120 °C | 100 °C to 140 °C | Higher temperatures are often required to achieve efficient coupling with the less reactive bromide. |
| Catalyst Stability | Catalyst may be more stable under milder conditions | Harsher conditions may lead to catalyst decomposition | The higher temperatures needed for C-Br activation can impact catalyst longevity. |
| Typical Yield | Very Good | Good | Yields can be comparable, but achieving them with the bromide may be more challenging. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds follows the same reactivity trend.[6] The use of 3-iodo-7-azaindole can allow for the use of a broader range of amines, including less nucleophilic ones, under milder conditions. While modern, highly active catalyst systems have expanded the scope to include aryl bromides and even chlorides, the intrinsic reactivity of the iodide remains an advantage.[7]
Table 4: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Parameter | 3-Iodo-7-azaindole Derivative | 3-Bromo-7-azaindole Derivative | Rationale |
| Relative Reaction Rate | Faster | Slower | The oxidative addition of the C-I bond to the palladium catalyst is more rapid. |
| Typical Temperature | Room Temp. to 90 °C | 80 °C to 110 °C | Higher thermal energy is often required to facilitate the oxidative addition of the C-Br bond. |
| Ligand Choice | A wider range of phosphine ligands may be effective | Often requires more electron-rich, bulky ligands | More active catalyst systems are needed to overcome the higher activation energy of C-Br bond cleavage. |
| Typical Yield | Excellent | Very Good to Excellent | Modern catalysts enable high yields with both substrates, but conditions may vary. |
Experimental Protocols
Synthesis of Starting Materials
The choice of halogenation method for the 7-azaindole core is critical for accessing the desired starting materials.
This procedure utilizes N-iodosuccinimide (NIS) for the electrophilic iodination of 7-azaindole.
Sources
- 1. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ovid.com [ovid.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Biological Evaluation of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole Derivatives
This guide provides an in-depth technical comparison of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole derivatives, contextualizing their potential within the broader landscape of 7-azaindole-based therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data on related compounds to project the biological performance of this specific chemical entity. We will delve into the rationale behind its structural design, propose likely molecular targets, and provide detailed protocols for its comprehensive biological evaluation.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capabilities and dipole moment.[1] The pyridine nitrogen in the 7-azaindole ring can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality allows 7-azaindole derivatives to mimic the adenine portion of ATP, enabling them to bind effectively to the hinge region of many protein kinases.[1] This has established the 7-azaindole scaffold as a "privileged structure" in the development of kinase inhibitors.[1] Notably, the FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor, is based on the 7-azaindole framework.[1]
Structural Rationale of this compound
The specific substitutions on the 7-azaindole core of the title compound are not arbitrary. Each functional group is anticipated to contribute to its biological activity profile:
-
1-Phenylsulfonyl Group: The presence of a phenylsulfonyl group at the N1 position is a common strategy in the design of kinase inhibitors. This bulky group can induce a specific conformation of the molecule, potentially enhancing its binding affinity and selectivity for the target kinase.[2] Furthermore, N-sulfonylation of the 7-azaindole core has been shown to be a key step in facilitating further functionalization of the heterocyclic ring system.[3]
-
2-Methyl Group: Substitution at the C2 position of the 7-azaindole ring can influence the molecule's interaction with the hydrophobic regions of the ATP-binding pocket of kinases. The incorporation of a methyl group can enhance potency and modulate the selectivity profile of the compound.[4]
-
3-Iodo Group: The introduction of a halogen, such as iodine, at the C3 position serves two primary purposes. Firstly, it can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the ligand to its protein target. Secondly, the iodine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Projected Biological Activity and Comparative Landscape
Based on the extensive research into substituted 7-azaindole derivatives, it is highly probable that this compound will exhibit potent inhibitory activity against one or more protein kinases implicated in cancer progression. The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including but not limited to:
-
PI3K (Phosphoinositide 3-kinase): Several 7-azaindole derivatives have been identified as potent PI3K inhibitors, demonstrating antiproliferative activity in various cancer cell lines.[5]
-
CDKs (Cyclin-Dependent Kinases): 3,5-disubstituted-7-azaindoles have shown promise as inhibitors of CDK2 and CDK9, leading to anti-tumor activity in preclinical models of triple-negative breast cancer.[1]
-
PARP (Poly (ADP-ribose) polymerase): Novel 7-azaindole analogs have been designed and synthesized as PARP inhibitors, showing promising anticancer activity against breast cancer cell lines.[6]
-
DDX3 (DEAD-box helicase 3): A 7-azaindole derivative has been reported as a potent inhibitor of DDX3, a protein implicated in tumorigenesis and metastasis.[7]
The following table provides a comparative overview of the biological activity of various substituted 7-azaindole derivatives, offering a performance benchmark for our title compound.
| Compound Class | Target(s) | Key Findings | Reference |
| 7-Azaindole Derivatives | PI3K | Subnanomolar inhibitory activity and potent antiproliferative effects in human cancer cell lines. | [5] |
| 3,5-Disubstituted-7-azaindoles | CDK2, CDK9 | Demonstrated anti-tumor activity in a triple-negative breast cancer mouse model. | [1] |
| Novel 7-Azaindole Analogs | PARP | Good anticancer activity against MCF-7 breast cancer cell lines with a GI50 of 15.56 µM for the most active compound. | [6] |
| 7-Azaindole Derivative (7-AID) | DDX3 | Effective inhibitory concentration (IC50) of 16.96 µM in HeLa cells and potent inhibition of DDX3. | [7] |
| 3-Amino-1H-7-azaindole derivative | Anticancer | Showed potent antiproliferative activity against HeLa, HepG2, and MCF-7 cell lines with IC50 values of 3.7, 8.0, and 19.9 µmol/L, respectively. | [8] |
Experimental Protocols for Biological Evaluation
To ascertain the biological profile of this compound, a systematic evaluation pipeline is recommended. This should encompass initial cytotoxicity screening followed by specific target-based assays.
Workflow for Biological Evaluation
Caption: Proposed workflow for the biological evaluation of the title compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2x the final desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x substrate/ATP mixture in kinase assay buffer.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
-
Detailed Protocol: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[10]
-
Projected Signaling Pathway Interactions
Given the prevalence of 7-azaindole derivatives as kinase inhibitors, the title compound is likely to interfere with key signaling pathways that are often dysregulated in cancer. A probable target is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features are congruent with those of established kinase inhibitors, suggesting a high probability of activity against this important class of drug targets. The comparative data from related 7-azaindole derivatives provide a strong rationale for its synthesis and comprehensive biological evaluation. The experimental protocols detailed in this guide offer a robust framework for elucidating the compound's cytotoxic and target-specific activities. Further investigation into the structure-activity relationships, facilitated by the versatile chemistry of the 3-iodo-7-azaindole core, will be crucial in optimizing its potency and selectivity, paving the way for the development of next-generation targeted therapies.
References
- Reddy, T. J., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(10), 1596–1613. [Link]
- Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
- Al-Suwaidan, I. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
- Chen, J., et al. (2019). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 17(16), 4035-4039. [Link]
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 467-493. [Link]
- Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
- Zhang, Y., et al. (2021). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 225, 113783. [Link]
- DiRico, K. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967–974. [Link]
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 771–776. [Link]
- Ramachandran, U. P., & Hopper, W. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2-methyl-1 phenyl sulfonyl-1H indole. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 1-6. [Link]
- Zuccotto, F., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(1), 499–506. [Link]
- Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?.
- Rich, R. L., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(1), 119–156. [Link]
- Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39. [Link]
- Gasey, A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(21), 5038. [Link]
- Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
- El-Essawy, F. A. (2013).
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & medicinal chemistry, 18(10), 3478–3493. [Link]
- Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o632. [Link]
- Frejno, M., et al. (2023). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology, 19(12), e11581. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for 7-Azaindole Compounds
For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, the 7-azaindole scaffold represents a cornerstone of modern medicinal chemistry. Its privileged structure adeptly targets the ATP-binding site of numerous kinases, leading to potent and selective inhibitors for a range of therapeutic targets, from oncology to inflammatory diseases.[1][2] However, the journey from a promising 7-azaindole compound to a well-characterized lead candidate is paved with rigorous biochemical testing. The choice of the in vitro assay platform is a critical decision that profoundly impacts data quality, throughput, and the ultimate interpretation of a compound's potency and selectivity.
This guide provides an in-depth comparison of contemporary in vitro kinase assay formats suitable for characterizing 7-azaindole-based inhibitors. Moving beyond a simple recitation of steps, we will dissect the underlying principles of each technology, rationalize experimental choices, and present comparative data to empower you to select the optimal assay for your research needs.
The Landscape of Kinase Inhibition Assays
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (protein or peptide).[3][4] The inhibitory potential of a compound like a 7-azaindole derivative is then quantified by its ability to reduce this activity. While the historic "gold standard" has been the radiometric assay using radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) for its direct and universal nature, concerns over safety and waste have propelled the development of a diverse array of non-radioactive methods.[5][6] These modern assays are typically fluorescence- or luminescence-based, offering high-throughput capabilities and simplified workflows.[7]
This guide will focus on three widely adopted, robust platforms for inhibitor profiling:
-
ADP-Glo™ Luminescence-Based Assay: A universal assay that quantifies kinase activity by measuring the amount of ADP produced.
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET): A binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay: An immunoassay-based format that detects the phosphorylation of a specific substrate.
The selection of an appropriate assay is not a one-size-fits-all decision. Factors such as the specific kinase target, the potential for compound interference, and the desired experimental output (e.g., IC50, binding kinetics) must be carefully considered.[5][8]
Comparative Analysis of Leading Kinase Assay Platforms
To illustrate the practical differences between these platforms, we will consider a hypothetical 7-azaindole compound, "Aza-Inhibitor-X," being tested against its primary target, Kinase-A.
Platform 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a powerful, universal platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10][11] Its universality stems from the fact that ADP is a product of every kinase reaction.[6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[12]
-
Compound Preparation: Prepare a serial dilution of Aza-Inhibitor-X in DMSO. A common starting concentration is 10 mM, from which further dilutions are made.
-
Reaction Setup (384-well plate):
-
Add 50 nL of the diluted inhibitor or vehicle (DMSO for controls) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. For Kinase-A, this might be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for Kinase-A to accurately determine the potency of ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[13]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[13]
-
Add 10 µL of Kinase Detection Reagent to each well.[13]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ATP Concentration: Using an ATP concentration near the Km is crucial. For ATP-competitive inhibitors like many 7-azaindoles, an artificially low ATP concentration will result in a deceptively potent IC50 value.[14][15] Conversely, very high ATP concentrations may mask the effect of less potent inhibitors.
-
Two-Step Detection: The separation of the stop/depletion step from the ADP-to-ATP conversion step minimizes interference from high ATP concentrations used in the kinase reaction, enhancing assay sensitivity and dynamic range.[9][12]
Platform 2: LanthaScreen® Eu Kinase Binding Assay
Unlike activity-based assays, the LanthaScreen® Kinase Binding Assay directly measures the binding of an inhibitor to the kinase.[16] It is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. An unlabeled inhibitor, such as Aza-Inhibitor-X, will compete with the tracer for binding, leading to a decrease in the FRET signal.[17]
-
Component Preparation:
-
Prepare a serial dilution of Aza-Inhibitor-X in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the Kinase-A/Eu-antibody complex.
-
Prepare a 3X solution of the appropriate Alexa Fluor™ tracer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells.
-
Add 5 µL of the 3X Kinase-A/Eu-antibody complex.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.[17]
-
-
Incubation & Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Binding vs. Activity: This assay is advantageous as it is not dependent on enzymatic turnover and can be used with inactive kinases or to study non-ATP competitive (allosteric) inhibitors that cause a conformational change in the ATP site.[16][17]
-
Tracer Selection: The choice of tracer is critical and depends on the kinase being studied. Thermo Fisher Scientific provides a selection of tracers validated for different kinases.[18]
-
TR-FRET: The time-resolved format minimizes interference from compound autofluorescence and scattered light, which can be a concern with heterocyclic scaffolds like 7-azaindoles.[19]
Platform 3: HTRF® Kinase Assay
The HTRF® assay is a TR-FRET based immunoassay that detects the phosphorylated product of the kinase reaction.[20] A biotinylated substrate is phosphorylated by the kinase. The reaction is then stopped, and two detection reagents are added: a europium (Eu) cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 (SA-XL665). When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and XL665-acceptor into close proximity, resulting in a high FRET signal.[21][22]
-
Compound & Reagent Preparation:
-
Prepare serial dilutions of Aza-Inhibitor-X in DMSO.
-
Dilute Kinase-A, biotinylated peptide substrate, and ATP to their working concentrations in the enzymatic buffer.
-
-
Kinase Reaction (384-well plate):
-
Dispense 0.5 µL of diluted inhibitor or DMSO control.
-
Add 5.5 µL of Kinase-A solution and incubate for 15 minutes.
-
Add 2 µL of substrate solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 10-30 minutes.[21]
-
-
Detection:
-
Add 10 µL of detection mixture (Eu-Ab and SA-XL665 in HTRF detection buffer containing EDTA to stop the reaction).
-
Incubate for 60 minutes at room temperature.[21]
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the HTRF ratio [(665 nm / 620 nm) * 10,000].[21] Plot the ratio against the inhibitor concentration to determine the IC50.
-
Substrate & Antibody Specificity: This format is highly specific because it relies on an antibody that only recognizes the phosphorylated form of the substrate. However, this is also its main limitation: a specific substrate and a corresponding validated antibody must be available for the kinase of interest.[6]
-
Homogeneous Format: The "mix-and-read" nature of the assay, with no wash steps, makes it highly amenable to automated high-throughput screening (HTS).[20]
-
Robustness: Like LanthaScreen, the TR-FRET readout minimizes many forms of compound interference.[20]
Performance Comparison and Data Presentation
To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for "Aza-Inhibitor-X" against Kinase-A using the three platforms.
| Parameter | ADP-Glo™ Assay | LanthaScreen® Binding Assay | HTRF® Activity Assay |
| Principle | Luminescence (ADP detection) | TR-FRET (Tracer Displacement) | TR-FRET (Phospho-detection) |
| IC50 for Aza-Inhibitor-X | 85 nM | 70 nM | 95 nM |
| Z'-factor | 0.82 | 0.78 | 0.85 |
| ATP Requirement | Yes (Variable Conc.) | No | Yes (Fixed Conc.) |
| Substrate Requirement | Yes (Any) | No | Yes (Specific, Biotinylated) |
| Key Advantage | Universal for any kinase | Measures direct binding; ATP-independent | High specificity; robust signal |
| Key Limitation | Indirect activity measure; potential for ATPase interference | Requires validated tracer | Requires specific substrate & antibody |
| Compound Interference | Low (Luminescence) | Very Low (TR-FRET) | Very Low (TR-FRET) |
Note: IC50 values can vary between assays due to differences in format (activity vs. binding) and conditions (e.g., ATP concentration).[15] The Z'-factor is a measure of assay quality, with values >0.5 indicating an excellent assay.
Conclusion and Recommendations
The selection of an in vitro kinase assay for profiling 7-azaindole inhibitors requires a careful balance of scientific needs and practical considerations.
-
The ADP-Glo™ assay stands out for its universality and flexibility. It is an excellent choice for initial screening campaigns when a universal platform is needed for a diverse set of kinases or when specific reagents for other formats are not available.[10][11]
-
The LanthaScreen® Binding Assay offers a unique advantage by measuring direct target engagement, independent of enzymatic activity.[16] This makes it ideal for characterizing inhibitors that may have complex mechanisms of action, for studying inactive kinase conformations, or when a suitable substrate is unknown.
-
The HTRF® assay provides a highly specific and robust method for measuring kinase activity, making it a strong choice for lead optimization and detailed mechanistic studies, provided the specific reagents (substrate and antibody) are available.[20][22]
For a comprehensive characterization of a high-priority 7-azaindole series, employing both an activity-based assay (like ADP-Glo™ or HTRF®) and a binding assay (like LanthaScreen®) is a powerful strategy. This dual approach provides orthogonal data, confirming on-target activity and direct binding, thereby increasing confidence in the inhibitor's mechanism of action and guiding the subsequent stages of drug discovery.
References
- Development of a HTRF® Kinase Assay for Determin
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- HTRF® Kinase Assay Protocol.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- The challenge of selecting protein kinase assays for lead discovery optimiz
- What Is the Best Kinase Assay?. BellBrook Labs. [Link]
- Spotlight: Activity-Based Kinase Assay Form
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC - NIH. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Caliper Assay: All assays were performed in 384-well microtiter pl
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Assay in Summary_ki. BindingDB. [Link]
- Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
- Why does my inhibitor not work in an in vitro kinase assay?.
- Caliper Upgrades Microfluidics Pl
- In vitro kinase assay. Protocols.io. [Link]
- Kinase assays. BMG LABTECH. [Link]
- In-cell Western Assays for IC50 Determin
- IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
- Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
A Senior Application Scientist's Guide to Cell-Based Assays for 7-Azaindole Library Screening
For researchers in drug discovery, particularly those focused on kinase inhibitors, the 7-azaindole scaffold is a well-established and highly valued privileged structure.[1][2][3] Its ability to form critical bidentate hydrogen bonds with the kinase hinge region has made it a cornerstone for numerous approved and clinical-stage inhibitors, including the BRAF inhibitor Vemurafenib and the CSF1R/KIT inhibitor Pexidartinib.[1][4] However, the journey from a promising library of 7-azaindole analogs to a validated lead candidate is paved with rigorous screening. Choosing the right cell-based assay is a critical, and often debated, decision that profoundly impacts the quality of your hits and the trajectory of your entire program.
This guide provides an in-depth comparison of the primary cell-based assay formats for screening 7-azaindole libraries. Moving beyond a simple listing of methods, we will dissect the causality behind experimental choices, empowering you to select and implement the most appropriate and self-validating system for your specific kinase target and research goals.
The Central Challenge: Moving Beyond Biochemical Potency
While initial hit identification often begins with biochemical assays, these purified, reductionist systems frequently fail to predict a compound's true efficacy within the complex and dynamic environment of a living cell.[5] Factors such as cell permeability, off-target effects, cellular metabolism, and the need to compete with high intracellular ATP concentrations can lead to a stark divergence between biochemical IC50 values and cellular activity.[6] Therefore, transitioning to cell-based assays early in the screening cascade is not just a recommendation; it is a necessity for identifying genuinely promising leads and avoiding costly dead ends.
The Assay Decision Matrix: A Comparative Overview
The selection of a primary cell-based screening assay is a balance of several factors: the nature of the kinase target, the desired throughput, the required sensitivity, and the specific question you are asking. Are you interested in direct target binding, inhibition of downstream signaling, or a phenotypic outcome like cell death? Each question is best answered by a different methodological approach.
Here, we compare four principal categories of cell-based assays applicable to 7-azaindole library screening:
-
Target Engagement Assays: Does your compound bind to the target kinase inside the cell?
-
Pathway Readout Assays (Phosphorylation & Reporter): Does your compound inhibit the kinase's activity and its downstream signaling?
-
Phenotypic Assays (Viability & Proliferation): Does your compound's activity translate to a desired cellular outcome?
The logical flow of a screening campaign often follows this sequence, moving from direct target interaction to functional cellular consequences.
Figure 1: Logical progression of cell-based screening assays.
Target Engagement Assays: Confirming Physical Interaction
Before assessing function, it is paramount to confirm that your 7-azaindole compounds are physically engaging the intended kinase target within the cell. This is the most direct measure of a compound's ability to reach and bind its target in a physiological context.
a) Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA operates on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells across a temperature gradient, separating the aggregated (denatured) proteins from the soluble fraction, and quantifying the amount of soluble target protein remaining, one can infer target engagement.[7][8] A shift in the melting curve to a higher temperature in the presence of a compound is direct evidence of binding.[7]
Why it's chosen: CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, which is a significant advantage for studying native interactions. It provides unequivocal proof of target engagement in a physiologically relevant environment, including primary cells and even tissue samples.[8]
Experimental Protocol: High-Throughput CETSA
This protocol is adapted for a 96-well or 384-well format for screening purposes.
-
Cell Culture & Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium at a high density (e.g., 10-20 x 10^6 cells/mL).
-
Dispense cells into a PCR plate. Add 7-azaindole compounds from your library at the desired final concentration (e.g., 10 µM). Include vehicle (DMSO) controls.
-
Incubate the plate for 1-2 hours at 37°C to allow for compound entry and binding.[7]
-
-
Heat Challenge:
-
From the melt curve data of your target protein (determined during assay development), select a single temperature that results in approximately 50% protein denaturation in the vehicle-treated sample.[9]
-
Heat all wells of the PCR plate at this single temperature for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.[7]
-
-
Cell Lysis:
-
Lyse the cells directly in the plate. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[9] This disrupts the cell membrane, releasing the intracellular contents.
-
-
Separation of Soluble and Aggregated Proteins:
-
Detection:
-
Data Analysis:
-
Normalize the signal from each compound-treated well to the vehicle-treated controls. An increase in the amount of soluble protein indicates stabilization and therefore, target engagement.
-
Figure 2: High-throughput CETSA experimental workflow.
Pathway Readout Assays: Measuring Functional Inhibition
Confirming target engagement is the first step. The next is to determine if that binding event translates into functional inhibition of the kinase's activity. This is typically measured by quantifying the phosphorylation of a downstream substrate or by monitoring the activity of a signaling pathway-responsive reporter gene.
a) Cellular Phosphorylation Assays (TR-FRET)
Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying the phosphorylation of a specific substrate within a cell lysate. In a typical sandwich immunoassay format, two antibodies are used: one that recognizes the total substrate protein and another that is specific to the phosphorylated site. One antibody is labeled with a donor fluorophore (e.g., a Europium cryptate) and the other with an acceptor fluorophore. When both antibodies bind to the same phosphorylated substrate protein, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The inhibition of a kinase by a 7-azaindole compound leads to a decrease in substrate phosphorylation, and thus a decrease in the TR-FRET signal.[3]
Why it's chosen: These assays measure a direct consequence of kinase activity, providing a highly relevant functional readout. They are homogeneous ("add-and-read"), require no wash steps, and are highly amenable to high-throughput screening in 384- and 1536-well formats. The time-resolved fluorescence detection minimizes background interference from scattered light and autofluorescent compounds.[10]
b) Reporter Gene Assays
Principle: Reporter gene assays measure the transcriptional activity of a signaling pathway. A cell line is engineered to contain a genetic construct where a response element for a transcription factor downstream of the target kinase drives the expression of a reporter gene, such as firefly luciferase.[6] For example, to screen for inhibitors of the MAPK/ERK pathway, a cell line might use a serum response element (SRE) to drive luciferase expression. Inhibition of an upstream kinase (e.g., BRAF) by a 7-azaindole compound will decrease ERK activity, reduce SRE-mediated transcription, and result in a lower luminescence signal.[11]
Why it's chosen: Reporter assays provide an integrated readout of the entire signaling cascade, from the cell surface to the nucleus. This can be an advantage as it captures the effects of compounds that may act at various points in the pathway. The assays are typically highly sensitive, with a large dynamic range, and the simple luminescent readout is robust and cost-effective for HTS.[12]
Figure 3: Simplified MAPK/ERK and PI3K/AKT signaling pathways, common targets for 7-azaindole inhibitors.
Phenotypic Assays: Assessing the Ultimate Cellular Consequence
The final and arguably most crucial question is whether inhibiting the target kinase leads to the desired biological outcome, such as inhibiting cancer cell proliferation or inducing apoptosis.
a) Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Principle: These are the workhorse assays of many screening campaigns. They measure the overall health and metabolic activity of a cell population.
-
MTT Assay: This colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.[13][14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. In a single-reagent-addition step, cells are lysed to release ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the number of viable cells in culture.[14]
Why they are chosen: These assays provide a definitive phenotypic endpoint. They are simple, robust, inexpensive, and easily miniaturized for high-throughput screening. For oncology targets, a reduction in cell viability is the ultimate goal, making these assays highly relevant. The luminescent-based ATP assays are generally more sensitive and have a wider dynamic range than colorimetric assays.[14]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of your 7-azaindole library compounds. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time and expected compound effect (typically 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[13][15]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[16]
-
Solubilization: Carefully aspirate the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[13]
-
Readout: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[13]
Comparative Analysis: Making an Informed Decision
No single assay is perfect for every scenario. A key aspect of experimental design is understanding the trade-offs and potential for conflicting data between different methods.
| Assay Type | Principle | Primary Question Answered | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Does the compound bind its target in cells? | Label-free; direct evidence of engagement; works in native systems.[8] | Lower throughput; may not be suitable for all targets; requires a specific antibody for detection. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Does the compound bind its target in live cells? | Live-cell measurement; quantitative (IC50); high-throughput. | Requires genetic modification of the target (NanoLuc® fusion); potential for steric hindrance. |
| TR-FRET | Time-Resolved FRET (Phospho-Substrate) | Does binding inhibit kinase activity? | Homogeneous; high-throughput; measures direct enzymatic output; robust.[3] | Requires specific and high-quality phospho-antibodies; indirect measure of target inhibition. |
| Reporter Gene | Transcriptional activation of a reporter | Does inhibition affect the downstream pathway output? | High sensitivity; large dynamic range; integrates entire pathway response.[6] | Indirect; can miss inhibitors that act downstream of the reporter; susceptible to artifacts that affect transcription/translation machinery. |
| Viability (ATP) | Quantification of cellular ATP | Does pathway inhibition kill or stop proliferation? | Phenotypically relevant; simple "add-mix-read" protocol; high-throughput.[14] | Non-specific endpoint (cell death can occur via off-target toxicity); long incubation times. |
Table 1: Comparison of Key Cell-Based Assay Formats
Causality and Data Interpretation: Why Do Results Differ?
It is not uncommon to find a 7-azaindole analog that is potent in a target engagement assay but weak in a cell viability assay, or vice-versa. Understanding the "why" is key.
-
Potent in CETSA, Weak in Viability: This scenario suggests the compound binds its target but this inhibition is not sufficient to induce cell death. This could be due to pathway redundancy, where parallel signaling pathways compensate for the inhibition of the primary target. The MAPK and PI3K/AKT pathways, for instance, are known to have significant crosstalk.[17]
-
Weak in Phospho-Assay, Potent in Viability: This could indicate an off-target effect. The compound might be killing the cells through a mechanism unrelated to the intended kinase target. It could also suggest that the compound is a "slow-binder" and the short incubation time of the phosphorylation assay was insufficient.
-
Discrepancy between Biochemical and Cellular IC50s: A potent biochemical inhibitor that is weak in a cellular assay may have poor cell permeability or be rapidly metabolized or effluxed from the cell. Conversely, a compound showing higher potency in a cellular assay than in a biochemical one might benefit from active transport into the cell or a cellular environment that favors its binding conformation.[5]
A study comparing various published small molecule inhibitors of store-operated Ca2+ entry (SOCE) found that a 7-azaindole derivative (14d) showed a potent IC50 of 132 nM in a cell-based calcium addback assay in HEK293 cells, which was in close agreement with the 150 nM IC50 previously reported in Jurkat cells using a similar assay. This highlights that when the assay principle and cellular context are well-matched, reproducible data can be generated. However, another study comparing biochemical and cellular assays for a panel of kinase inhibitors found a very variable correlation, with some compounds active in cells showing only partial inhibition in biochemical assays at high concentrations.[6]
Considerations for 7-Azaindole Libraries
The 7-azaindole scaffold itself is generally well-behaved in screening assays. However, like any small molecule, it can present challenges. Some derivatives have been noted to be fluorescent, which could potentially interfere with fluorescence-based readouts.[18][19] While TR-FRET is designed to minimize this, it is crucial to perform counter-screens. A standard control is to run the assay in the absence of the donor fluorophore to identify compounds that are intrinsically fluorescent at the acceptor's emission wavelength. Similarly, compounds that quench fluorescence can also be problematic.
Conclusion: A Multi-Assay, Self-Validating Approach
As a Senior Application Scientist, my primary recommendation is to avoid reliance on a single assay format. The most robust and trustworthy screening campaigns for 7-azaindole libraries employ an orthogonal, multi-assay approach.
-
Primary Screen: For large libraries, a high-throughput, cost-effective assay is required. A CellTiter-Glo® (viability) or a luciferase reporter gene assay are excellent choices. They provide a clear functional or phenotypic readout that can efficiently triage thousands of compounds.
-
Secondary Confirmation: Hits from the primary screen must be validated. A TR-FRET phosphorylation assay is ideal for confirming that the observed phenotype is linked to the inhibition of the intended pathway.
-
Mechanism of Action/Target Validation: For the most promising hits, direct CETSA or NanoBRET™ assays should be employed to definitively prove that the compound binds the target kinase within the cell.
This tiered approach creates a self-validating system. A compound that is active across all three assay types—phenotypic, pathway, and target engagement—is a high-confidence hit with a clear mechanism of action, worthy of significant downstream investment in lead optimization. By understanding the strengths, limitations, and underlying principles of each assay, you can design a screening strategy that efficiently and accurately identifies the next generation of 7-azaindole-based therapeutics.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Semantic Scholar. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- National Center for Biotechnology Information. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- National Center for Biotechnology Information. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors.
- National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- National Center for Biotechnology Information. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
- INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?.
- Iowa State University Digital Repository. Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.
- BPS Bioscience. ONE-Step™ Luciferase Assay System.
- PubMed. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
- Royal Society of Chemistry. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties.
- National Center for Biotechnology Information. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
- Springer Medizin. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation.
- PubMed. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
- Assay Genie. Dual Luciferase Reporter Assay Protocol.
- YouTube. Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts.
- National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- SpringerLink. Theoretical Analysis of the Fluorescence Spectra of 7-Azaindole and Its Tautomer.
- MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- RSC Publishing. Luminescence and reactivity of 7-azaindole derivatives and complexes.
- National Center for Biotechnology Information. Interference with Fluorescence and Absorbance - Assay Guidance Manual.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization. – Biological Data Transport [data-transport.com]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 13. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biolinkk.com [biolinkk.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 7-Azaindole: A Comparative Analysis of Key Synthetic Routes
Introduction: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry and material science. As a bioisosteric analog of the indole nucleus, it is classified as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, impart distinct pharmacological and photophysical characteristics.[3][4] Consequently, 7-azaindole derivatives are integral components of numerous therapeutic agents, including kinase inhibitors like Vemurafenib and anti-tubercular agents.[5][6]
Given its importance, the development of efficient, scalable, and versatile synthetic routes to the 7-azaindole core is of paramount interest to researchers in drug discovery and process development. However, many classical indole syntheses are either inefficient or fail entirely when applied to their aza-analogs due to the electronic nature of the pyridine ring.[1][7] This guide provides a comparative analysis of the most significant and widely adopted synthetic strategies, from classical thermal rearrangements to modern transition-metal-catalyzed cross-couplings. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental protocols to empower researchers in their synthetic endeavors.
Classical Synthesis Routes: Building the Foundation
Classical methods, while sometimes hampered by harsh conditions or limited scope, laid the essential groundwork for azaindole synthesis and remain relevant in specific contexts.
The Fischer Indole Synthesis
The Fischer synthesis, discovered in 1883, is a pillar of indole chemistry.[8] It involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[8] When applied to 7-azaindole, the starting material is a 2-pyridylhydrazone. The primary challenge lies in the[9][9]-sigmatropic rearrangement step, which is disfavored by the electron-deficient pyridine ring.[2] Consequently, this reaction requires forcing conditions, typically using strong acids like polyphosphoric acid (PPA) at high temperatures.[3][10]
Causality in Experimental Choice: The use of PPA is critical; it serves as both the acidic catalyst to promote hydrazone-enehydrazine tautomerization and the dehydrating agent for the final aromatization step. The high temperature is necessary to overcome the significant activation energy barrier of the key sigmatropic rearrangement.
-
Advantages: Utilizes readily available starting materials. It is a straightforward, one-pot cyclization from the hydrazone.
-
Disadvantages: Requires harsh, strongly acidic conditions and high temperatures.[3] Yields can be low, and the substrate scope is limited, particularly with sensitive functional groups.[2][5]
Mechanism Workflow: Fischer Synthesis of 7-Azaindole
Caption: Key stages of the Fischer 7-azaindole synthesis.
Representative Protocol: Synthesis of 2,3-disubstituted 7-azaindoles [3]
-
A mixture of the appropriate 2-pyridylhydrazone (1.0 eq) and polyphosphoric acid (10-15 eq by weight) is prepared.
-
The mixture is heated rapidly to 160–180°C with vigorous stirring.
-
The reaction is maintained at this temperature for 5-10 minutes, during which the cyclization occurs.
-
The hot reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
The mixture is neutralized with a strong base (e.g., concentrated ammonia or NaOH solution) to a pH of 8-9.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis offers a more reliable alternative to the Fischer route for many azaindole targets. This method involves the thermal decomposition of a 2-azido-3-pyridine acrylate ester, which cyclizes to form the corresponding 7-azaindole-2-carboxylate.[11][12] The reaction is believed to proceed through a nitrene intermediate.[12]
Causality in Experimental Choice: The thermolysis is typically performed in a high-boiling, inert solvent like xylene or mesitylene.[11] The high temperature facilitates the extrusion of dinitrogen gas from the azide, generating the highly reactive nitrene species that immediately undergoes intramolecular C-H insertion to form the pyrrole ring. Studies have shown that for azaindoles, higher temperatures and shorter reaction times often give better yields compared to indole analogs.[11][13]
-
Advantages: Generally provides good to excellent yields (often >70%).[11][12] The resulting 2-ester substituted azaindoles are versatile templates for further functionalization.[11]
-
Disadvantages: The synthesis of the azido-acrylate precursors can be challenging and involves potentially hazardous azide intermediates.[12]
Mechanism Workflow: Hemetsberger-Knittel Synthesis
Caption: Postulated mechanism for the Hemetsberger-Knittel synthesis.
Representative Protocol: Synthesis of Ethyl 7-Azaindole-2-carboxylate [11]
-
A solution of ethyl 2-azido-3-(pyridin-2-yl)acrylate (1.0 eq) in mesitylene is prepared.
-
The solution is heated to reflux (approx. 160-165°C) under a nitrogen atmosphere.
-
The reaction is monitored by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often crystallizes directly from the solution upon cooling and can be isolated by filtration.
-
The collected solid is washed with a cold, non-polar solvent (e.g., hexanes) and dried under vacuum.
The Batcho-Leimgruber Indole Synthesis
This powerful two-step method has proven highly effective for azaindoles. It begins with the reaction of a substituted 2-nitro-3-methylpyridine with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a nitroenamine intermediate.[14][15] This intermediate is then subjected to reductive cyclization to yield the 7-azaindole.[14]
Causality in Experimental Choice: The first step leverages the acidity of the methyl group, which is activated by the adjacent nitro group. The subsequent reduction is the critical step. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Ni), or chemical reductants like sodium dithionite or iron in acetic acid.[14][15] The choice of reductant allows the synthesis to be tailored to accommodate other functional groups present in the molecule.[15]
-
Advantages: High yields and excellent functional group tolerance.[14] The starting materials (nitropicolines) are often readily accessible. It avoids the harsh acidic conditions of the Fischer synthesis.
-
Disadvantages: The availability of specifically substituted nitropicolines can be a limitation.
Experimental Workflow: Batcho-Leimgruber Synthesis
Caption: The two-stage Batcho-Leimgruber synthesis workflow.
Representative Protocol: General Procedure [14][16]
-
Enamine Formation: A solution of the 2-nitro-3-methylpyridine derivative (1.0 eq) in DMF is treated with N,N-dimethylformamide dimethyl acetal (1.2-1.5 eq) and pyrrolidine (1.2-1.5 eq). The mixture is heated (e.g., 80-100°C) until TLC analysis indicates complete consumption of the starting material. The intermediate enamine is often isolated by precipitation upon cooling or addition of water.
-
Reductive Cyclization: The crude nitroenamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A catalyst (e.g., 10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the 7-azaindole product, which can be further purified if necessary.
Modern Transition-Metal Catalyzed Routes
The advent of transition-metal catalysis has revolutionized 7-azaindole synthesis, offering milder conditions, broader substrate scope, and greater efficiency.[1][7] Palladium- and copper-catalyzed reactions are particularly prominent.[1][17][18]
Palladium-Catalyzed Sonogashira Coupling/Cyclization
This is arguably one of the most powerful and widely used strategies for constructing substituted 7-azaindoles.[19] The sequence begins with a Sonogashira cross-coupling reaction between a 2-amino-3-halopyridine (typically iodo- or bromo-) and a terminal alkyne.[1][7] The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized, often using a base or a copper or silver catalyst, to form the pyrrole ring.[7][17][20]
Causality in Experimental Choice: The Sonogashira coupling is highly efficient for C(sp)-C(sp²) bond formation, reliably catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[7] The subsequent cyclization step is an intramolecular hydroamination. While strong bases like potassium tert-butoxide can effect this closure, copper[1] or silver[20] catalysts often provide milder conditions and better yields, proceeding via activation of the alkyne toward nucleophilic attack by the amino group.
-
Advantages: Excellent substrate scope, allowing for the introduction of diverse substituents at the C2-position.[17] High overall yields. The two-step process can sometimes be performed in one pot.[20]
-
Disadvantages: Requires pre-functionalized starting materials (halopyridines and terminal alkynes). The cost of palladium catalysts can be a concern for large-scale synthesis.[21]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Azaindole synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] The regioselective introduction of substituents is paramount, as even minor positional changes can drastically alter biological activity. This guide provides an in-depth, comparative framework for validating the structure of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, a versatile synthetic intermediate. We will explore a multi-technique approach, highlighting how orthogonal methods provide a self-validating system to distinguish the target molecule from potential synthetic byproducts.
The Synthetic Challenge: Regioselectivity in Azaindole Functionalization
The synthesis of this compound typically begins with the protection of the 7-azaindole nitrogen with a phenylsulfonyl group, followed by electrophilic iodination. While the C3 position of the 7-azaindole ring is generally the most susceptible to electrophilic attack, variations in reaction conditions can sometimes lead to the formation of other iodinated isomers.[2][3][4] The primary challenge, therefore, is to confirm with certainty that iodination has occurred at the desired C3 position and not at other possible sites on the bicyclic ring system.
A plausible, albeit less favored, isomeric byproduct could be the C5-iodinated analogue, 5-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole. Our validation strategy will focus on generating unambiguous data to confirm the C3-iodo structure and rule out this and other potential isomers.
A Multi-faceted Validation Workflow
A single analytical technique is rarely sufficient for complete structural elucidation. A robust validation workflow leverages the strengths of multiple, complementary methods to build an unshakeable structural proof.
Caption: Key HMBC correlation differentiating the target product from a hypothetical isomer.
Comparative Analysis: Target Product vs. Hypothetical Isomer
To illustrate the power of this comparative approach, the table below outlines the expected key NMR data for the correct C3-iodinated product versus the hypothetical C5-iodinated isomer.
| Feature | This compound (Correct) | 5-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole (Incorrect Isomer) | Rationale for Distinction |
| ¹H NMR Signal at C3 | Absent | Present (likely a singlet) | The presence or absence of a proton at the C3 position is a primary indicator. |
| ¹³C NMR Shift for C3 | ~90-100 ppm | ~120-130 ppm | The heavy iodine atom causes a significant upfield shift for the carbon it is attached to. |
| Key HMBC Correlation | C2-CH₃ protons to C3 | C2-CH₃ protons to C3 | This 2-bond correlation is only possible in the C3-iodo isomer and is the most definitive piece of evidence. |
| ¹H-¹H Coupling in Pyrrole Ring | No H-H coupling on pyrrole ring | H3 would show no coupling | In the C3-iodo isomer, there are no adjacent protons on the pyrrole ring. |
This table provides a direct comparison of expected NMR data for the target compound and a potential isomer.
X-ray Crystallography: The Gold Standard
Expertise & Experience: When a compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the electron density, revealing the precise location of every atom. [5]This method serves as the ultimate confirmation of the structure, leaving no room for doubt. [6][7][8]It is particularly valuable for complex structures or when NMR data is ambiguous. The crystal structure of the closely related 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole has been reported, providing a strong precedent. [6] Trustworthiness: The output of an X-ray crystallography experiment is a detailed structural model and crystallographic data files. This data is considered definitive proof of structure in publications and patent applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol and may require optimization.
-
N-Sulfonylation: To a solution of 2-methyl-7-azaindole in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes.
-
Add benzenesulfonyl chloride dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-(phenylsulfonyl)-2-methyl-7-azaindole by column chromatography.
-
Iodination: Dissolve the purified product in a suitable solvent (e.g., CH₂Cl₂).
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) and stir at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
2D HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from 4-10 Hz) to clearly resolve the key 2- and 3-bond correlations.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Carefully analyze the 1D spectra and, most importantly, identify the key correlation between the C2-methyl protons and the C3 carbon in the HMBC spectrum to confirm the structure.
Conclusion
Validating the structure of a synthesized compound like this compound is a critical process that relies on the synergistic use of multiple analytical techniques. While HRMS confirms the elemental composition, it is the detailed analysis of 1D and 2D NMR spectra that provides the definitive evidence for the specific isomeric structure. The strategic use of the HMBC experiment to pinpoint long-range correlations is the linchpin in distinguishing the desired C3-iodinated product from other potential isomers. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable structural proof. By following this multi-faceted, comparative approach, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel therapeutics.
References
- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
- BenchChem. (2025). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols.
- Barceló, D. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts.
- Ramathilagam, C., et al. (2011). 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PMC - NIH.
- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
- Li, Y., et al. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.
- University of Reading. (n.d.). Confirmation and unknowns analysis.
- BenchChem. (n.d.). 2-Iodo-4-methyl-7-azaindole.
- Ramachandran, U. P., & Hopper, W. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed.
- Wang, L., et al. (n.d.). Regioselective C5-H direct iodination of indoles. RSC Publishing.
- Progress in Chemistry. (2012). Synthesis of Azaindoles.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Orito, K., et al. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.
- MySkinRecipes. (n.d.). This compound.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors.
- PubMed. (n.d.). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands.
- Al-Wahaibi, L. H., et al. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH.
- Barberis, C., et al. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.
- Omics. (n.d.). Shedding Light on the Invisible: X-ray Crystallography's Role in Molecular Discovery. Journal of Analytical & Bioanalytical Techniques.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
Sources
- 1. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Substituted Azaindoles
Introduction: The Analytical Imperative for Substituted Azaindoles
Substituted azaindoles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to act as bioisosteres of indoles with improved solubility and metabolic stability.[1][2][3] The journey from a promising lead compound to a market-approved drug is underpinned by rigorous analytical characterization. Every decision, from preclinical toxicology to final dosage formulation, relies on accurate and precise analytical data. However, the unique physicochemical properties of azaindoles—namely the presence of a basic pyridine nitrogen—can introduce significant analytical challenges, such as poor chromatographic peak shape and complex mass spectrometric behavior.[4][5]
This guide provides an in-depth framework for the development and, critically, the cross-validation of analytical methods for this important class of molecules. We will move beyond rote protocol execution to explore the scientific rationale behind methodological choices, ensuring that the data you generate is not only accurate but demonstrably robust and reproducible across different analytical platforms. This is essential when, for example, a project transitions from a highly sensitive LC-MS/MS assay in a discovery bioanalysis setting to a more routine HPLC-UV method for quality control (QC).[6][7]
Pillar 1: Selecting the Right Analytical Tool
The choice of analytical technique is the foundation of any method. For substituted azaindoles, the primary tools fall into two categories: separation-based quantification and definitive structural elucidation.
-
For Quantification & Purity:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of QC labs. It is robust, cost-effective, and provides excellent performance for assay and impurity quantification when analyte concentrations are sufficient.[8][9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., pharmacokinetics) and trace-level impurity detection.[4][7] Its ability to distinguish compounds by mass-to-charge ratio minimizes interference from complex matrices.[7]
-
-
For Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for unambiguous structure elucidation of the active pharmaceutical ingredient (API), its intermediates, and any critical impurities or degradants.[10][11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide unequivocal evidence of molecular connectivity and stereochemistry.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for identifying unknown impurities.
-
This guide will focus on the cross-validation between the two primary quantitative techniques: HPLC-UV and LC-MS/MS.
Pillar 2: The Cross-Validation Workflow: Ensuring Data Comparability
Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples.[6] This process is a regulatory expectation and a cornerstone of good scientific practice, providing confidence that data remains consistent throughout the drug development lifecycle.
The fundamental logic of the workflow is to establish the validity of each method independently and then perform a head-to-head comparison.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Pillar 3: In-Depth Method Comparison & Causality
A successful validation hinges on understanding how the properties of substituted azaindoles dictate experimental parameters. The core challenge often stems from the basicity of the azaindole ring system, which can lead to ionic interactions with residual silanols on silica-based HPLC columns, causing peak tailing.
Comparative Data Summary
The following table summarizes the expected performance characteristics for two well-developed methods for a hypothetical substituted azaindole.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Causality & Rationale |
| Specificity | Moderate to High | Very High | UV detection can be fooled by co-eluting impurities with similar chromophores. MS/MS is highly specific due to monitoring a unique precursor-to-product ion transition. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. MS detectors can sometimes show non-linearity at the extremes of the concentration range due to saturation effects. |
| Accuracy (% Recovery) | 98.0 – 102.0% | 95.0 – 105.0% (broader range acceptable in bioanalysis) | Both methods are highly accurate. The acceptance criteria for LC-MS/MS in complex matrices like plasma are often wider. |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (for LLOQ), ≤ 10.0% (other levels) | HPLC-UV is exceptionally precise. The multi-step sample preparation for bioanalytical LC-MS/MS introduces more potential variability. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL | This is the key differentiator. MS detection is orders of magnitude more sensitive, making it essential for low-concentration samples.[7] |
| Robustness | High | Moderate | HPLC-UV methods are typically more robust against minor changes in mobile phase composition or temperature. MS source conditions can be sensitive to matrix effects and require careful optimization. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before any samples are analyzed. The validation itself must follow the comprehensive guidelines laid out in ICH Q2(R1).[13][14]
Protocol 1: HPLC-UV Method for Assay of "Aza-Drug-X"
-
Causality: The choice of a low pH mobile phase is critical. By adding formic acid, the basic nitrogen on the azaindole ring is protonated, minimizing secondary interactions with the column's stationary phase and resulting in a sharp, symmetrical peak. A C18 column is a standard starting point for reversed-phase chromatography.[15]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
System Suitability Test (SST):
-
Prepare a standard solution of Aza-Drug-X at 100 µg/mL.
-
Perform five replicate injections.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The theoretical plates must be > 2000, and the tailing factor must be ≤ 1.5.
-
-
Standard Preparation: Prepare calibration standards from a stock solution at concentrations ranging from 1.0 µg/mL to 200 µg/mL.
-
Sample Analysis: Inject the prepared standards followed by the unknown samples for the cross-validation study.
-
Data Processing: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown samples using the linear regression equation.
Protocol 2: LC-MS/MS Method for Quantification of "Aza-Drug-X"
-
Causality: Electrospray ionization in positive mode (ESI+) is chosen because the basic azaindole nitrogen is readily protonated, forming a strong [M+H]⁺ ion. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific fragmentation pathway of the parent ion.[6] A stable isotope-labeled internal standard (SIL-IS) is crucial to correct for matrix effects and variability in ionization.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | e.g., Aza-Drug-X: 250.1 -> 185.2; SIL-IS: 255.1 -> 190.2 |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the LC-MS/MS system. Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of Aza-Drug-X.
-
Standard Preparation: Prepare calibration standards in the relevant matrix (e.g., plasma, formulation blank) from 0.1 ng/mL to 200 ng/mL. Spike each standard and sample with a fixed concentration of the SIL-IS.
-
Sample Preparation (if bioanalysis): Perform protein precipitation or solid-phase extraction to remove matrix interferences.[4]
-
Sample Analysis: Inject the calibration standards followed by the unknown samples.
-
Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against concentration. Use a weighted (e.g., 1/x²) linear regression to determine the concentration of unknown samples.
Protocol 3: The Cross-Validation Experiment
-
Sample Selection: Prepare a minimum of 5-10 samples of Aza-Drug-X with concentrations that span the overlapping quantitative range of both the HPLC-UV and LC-MS/MS methods.
-
Analysis: Analyze these exact same samples using both fully validated methods as described above.
-
Statistical Evaluation:
-
Correlation: Plot the results from the HPLC-UV method against the LC-MS/MS method. Calculate the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.98.
-
Percent Difference: For each sample, calculate the percent difference between the concentrations obtained from the two methods: %Difference = [(Conc_HPLC - Conc_LCMS) / Average_Conc] * 100.
-
Acceptance Criteria: A pre-defined percentage of the samples (e.g., ≥80%) must have a %Difference within a specified limit (e.g., ±15%).
-
Caption: Logic diagram for selecting an initial analytical technique for azaindoles.
Conclusion
The cross-validation of analytical methods is not merely a box-checking exercise; it is a fundamental scientific requirement that ensures data integrity and consistency across the entire lifecycle of drug development. For substituted azaindoles, a thorough understanding of their chemical nature is paramount to designing robust HPLC-UV and LC-MS/MS methods that can withstand the rigors of validation and comparison. By following a structured approach grounded in the principles of ICH guidelines and sound scientific reasoning, researchers can build a comprehensive and reliable analytical data package, ensuring confidence in the quality, safety, and efficacy of these vital therapeutic compounds.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI. [Link]
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. MDPI. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Structure Elucid
- Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed. [Link]
- Challenges in Analytical Method Development and Validation.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Structural elucid
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Challenges in Analytical Method Development For. Scribd. [Link]
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei.
- Validation of HPLC Techniques for Pharmaceutical Analysis.
- Different strategies for synthesis of 7-azaindoles.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]
- 10. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established chemical safety principles. The procedures outlined herein are designed to be self-validating, ensuring that each step logically reinforces a safe and compliant disposal pathway.
Core Principles: Hazard Analysis and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's structure dictates its classification and handling requirements.
-
Halogenated Organic Compound : The presence of an iodine atom places this compound squarely in the category of halogenated organic waste.[1] This is the single most critical factor for its disposal, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[2] Co-mingling this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increased disposal costs.[3]
-
7-Azaindole Core : The parent 7-azaindole structure is known to cause skin, eye, and potential respiratory irritation.[4][5] Therefore, all handling and disposal procedures must assume the derivative is, at a minimum, an irritant.
-
Phenylsulfonyl Group : Sulfonyl-containing compounds are a broad class, but their presence reinforces the need for careful handling as a synthetic organic chemical.[6]
Inferred Hazard Profile Summary
| Hazard Classification | Basis for Classification | Primary Precaution |
| Halogenated Hazardous Waste | Presence of the C-I bond. | Must be segregated from all other waste streams, especially non-halogenated organics.[1][3][7] |
| Skin & Eye Irritant | Based on Safety Data Sheets (SDS) for the 7-azaindole parent molecule.[4][5] | Always handle with appropriate Personal Protective Equipment (PPE). |
| Potential Respiratory Irritant | Based on SDS for the 7-azaindole parent molecule.[4] | Handle in a well-ventilated area or chemical fume hood. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. Before beginning any waste consolidation or disposal procedure, the following must be equipped:
-
Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Nitrile gloves are required. Given the potential for irritation, consider double-gloving if handling neat material or for extended periods.
-
Body Protection : A standard laboratory coat, fully fastened.
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, a dust mask should be used to prevent inhalation. All transfers and solution handling should occur within a fume hood.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. The following steps provide a clear, procedural workflow.
Step 1: Waste Characterization
All waste streams containing this compound, whether solid, liquid, or contaminated debris, must be classified as Halogenated Organic Hazardous Waste .
Step 2: Container Selection and Labeling
-
Container Type : Use only designated hazardous waste containers that are in good condition, compatible with the waste, and possess a secure, threaded cap to prevent spills and vapor release.[7]
-
Labeling : The container must be labeled before the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all chemical constituents in the container (e.g., if in a solvent like dichloromethane).
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant").
-
Step 3: Segregation Logic
Adherence to strict segregation rules is critical.
| Permitted for Collection | Prohibited from Collection | Rationale |
| Neat (solid) this compound | Non-halogenated organic solvents (e.g., Hexane, Ethanol, Acetone) | Prevents cross-contamination and ensures proper disposal pathway; mixing increases disposal costs significantly.[3] |
| Solutions of the compound in halogenated solvents (e.g., Dichloromethane, Chloroform) | Aqueous waste, acids, or bases | Mixing can cause dangerous chemical reactions and is a violation of hazardous waste regulations.[3] |
| Contaminated lab supplies (gloves, wipes, weigh paper) | Sharps, needles, or blades | Sharps must be disposed of in designated sharps containers to prevent physical injury. |
| Rinsate from cleaning glassware (using a halogenated solvent) | Strong oxidizers or reducing agents | High potential for violent, exothermic reactions.[3] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling and segregating waste generated from work with this compound.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Comprehensive Safety and Handling Guide for 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
Given its structural components—a halogenated (iodo) group, a sulfonyl moiety, and an azaindole core—3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole should be handled as a substance with the potential for the following hazards until specific toxicological data is available:
-
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[4][5]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1][6]
These assessments are based on hazard classifications for analogous compounds like 3-Iodo-7-azaindole and other indole derivatives.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Level | Equipment | Rationale and Specifications |
| Primary Containment | Certified Chemical Fume Hood | All weighing and handling of the solid compound and its solutions must be performed in a fume hood to prevent inhalation of airborne particulates and vapors. |
| Body Protection | Long-sleeved Laboratory Coat | A standard polyester or nylon lab coat that buttons to the collar is required to protect against incidental skin contact.[7] |
| Hand Protection | Nitrile Gloves | Nitrile rubber gloves are recommended as they provide good resistance to a variety of organic solvents and solid chemicals.[7] For prolonged work or when handling concentrated solutions, consider double-gloving or using heavier-duty gloves. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87-certified chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting them from dust particles and splashes.[7][8] Standard safety glasses with side shields are not sufficient. |
| Respiratory Protection | N95 Dust Mask (or higher) | While working in a fume hood is the primary control, an N95 dust mask should be worn when weighing the solid compound as a supplementary precaution against inhalation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Receipt to Use
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Store: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C. Keep the container tightly sealed.[1][9]
Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the solid with care to minimize the generation of dust.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid slowly.
-
Ensure the container is appropriately capped or covered during dissolution to prevent splashing.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
| Spill | For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully collect the material into a designated hazardous waste container.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
Place contaminated consumables (e.g., weighing boats, gloves, paper towels) into a designated, leak-proof hazardous waste container lined with a plastic bag.
-
Label the container clearly as "Halogenated Organic Solid Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, sealed, and properly labeled "Halogenated Organic Liquid Waste" container.
-
Do not mix this waste stream with other non-halogenated or incompatible chemical wastes.[10]
-
-
Empty Containers:
Disposal Workflow Diagram
The following diagram outlines the correct procedure for the disposal of waste generated from handling this compound.
Caption: Disposal workflow for waste containing the target compound.
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring environmental compliance. Always consult your institution's specific EHS guidelines and protocols.
References
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved January 8, 2026, from a relevant institutional EHS website.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Weill Cornell Medicine, Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved January 8, 2026, from a relevant institutional EHS website.
- Institutional Chemical Waste Disposal Guide. (n.d.). Chemical Waste Name or Mixtures. Retrieved January 8, 2026, from a relevant institutional EHS website.
- Travnicek, Z., et al. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PLoS One, 11(12), e0165062.
- Lafayette College, Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved January 8, 2026, from a relevant institutional public safety website.
- Travnicek, Z., et al. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PubMed Central.
- UC San Diego, Environmental Health & Safety. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved January 8, 2026, from a relevant institutional EHS website.
- MySkinRecipes. (n.d.). This compound.
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
- Bentabed-Ababsa, G., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
- Sangani, C. B., et al. (n.d.). Azaindole Therapeutic Agents. PMC.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com [carlroth.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3-IODO-6-METHYL-7-AZAINDOLE | 1000340-29-3 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
